Product packaging for Malonic acid, ammonium salt(Cat. No.:CAS No. 15467-21-7)

Malonic acid, ammonium salt

Cat. No.: B092839
CAS No.: 15467-21-7
M. Wt: 104.06 g/mol
InChI Key: OFOBLEOULBTSOW-UHFFFAOYSA-N
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Description

Malonic acid appears as white crystals or crystalline powder. Sublimes in vacuum. (NTP, 1992)
Malonic acid is an alpha,omega-dicarboxylic acid in which the two carboxy groups are separated by a single methylene group. It has a role as a human metabolite. It is a conjugate acid of a malonate(1-).
Malonic acid is a natural product found in Camellia sinensis, Meum athamanticum, and other organisms with data available.
Dicarboxylic Acid is an organic acid that contains oxygen and two carboxyl groups.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C3H4O4<br>C3H4O4<br>COOHCH2COOH B092839 Malonic acid, ammonium salt CAS No. 15467-21-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

propanedioic acid
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InChI

InChI=1S/C3H4O4/c4-2(5)1-3(6)7/h1H2,(H,4,5)(H,6,7)
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InChI Key

OFOBLEOULBTSOW-UHFFFAOYSA-N
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Canonical SMILES

C(C(=O)O)C(=O)O
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Molecular Formula

C3H4O4, Array
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Related CAS

141-95-7 (di-hydrochloride salt), 19455-76-6 (mono-calcium salt), 23549-97-5 (hydrochloride salt), 2757-18-8 (di-thallium salt), 926-71-6 (potassium salt)
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DSSTOX Substance ID

DTXSID7021659
Record name Propanedioic acid
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Molecular Weight

104.06 g/mol
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Physical Description

Malonic acid appears as white crystals or crystalline powder. Sublimes in vacuum. (NTP, 1992), White solid; [ICSC] White crystals; [Alfa Aesar MSDS], Solid, WHITE CRYSTALS.
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Boiling Point

284 °F at 760 mmHg (decomposes) (NTP, 1992), Decomposes above 140 °C
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Solubility

greater than or equal to 100 mg/mL at 72 °F (NTP, 1992), In water, 6.23X10+5 mg/L at 25 °C, In water, 7.66X10+5 mg/L at 20 °C (pH 1-10), EU Guideline Method A.6 (flask method), One gram dissolves in: 0.65 mL water, about 2 mL alcohol, 1.1 mL methanol, 3 mL propyl alcohol, 13 mL ether, 7 mL pyridine, 763.0 mg/mL, Solubility in water, g/100ml at 20 °C: 7.3
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Density

1.63 (NTP, 1992) - Denser than water; will sink, Density: 1.619 g/cu cm at 10 °C, 1.6 g/cm³
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Vapor Pressure

0.0015 [mmHg], 2.7X10-6 mm Hg at 23 °C
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Color/Form

White crystals, Crystalline powder, Colorless hygroscopic solid which sublimes in vacuum

CAS No.

141-82-2
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Melting Point

276.1 °F (NTP, 1992), 135-137 °C, 135 °C
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Foundational & Exploratory

Synthesis and Properties of Diammonium Malonate: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, properties, and key applications of diammonium malonate. This document is intended to serve as a valuable resource for professionals in research and development, particularly those in the pharmaceutical and chemical industries.

Introduction

Diammonium malonate is the ammonium salt of malonic acid, a dicarboxylic acid. Its chemical formula is C₃H₁₀N₂O₄. This compound serves as a versatile reagent and intermediate in various organic syntheses, including the formation of barbiturates and other pharmaceutically relevant molecules. Understanding its synthesis and physicochemical properties is crucial for its effective application in research and drug development.

Synthesis of Diammonium Malonate

The synthesis of diammonium malonate is a straightforward acid-base neutralization reaction. The primary method involves the reaction of malonic acid with a suitable source of ammonia.

General Reaction

The overall reaction for the formation of diammonium malonate is:

CH₂(COOH)₂ + 2NH₄OH → (NH₄)₂[CH₂(COO)₂] + 2H₂O

Alternatively, aqueous ammonia can be used as the ammonia source.

Experimental Protocol

The following is a representative experimental protocol for the laboratory-scale synthesis of diammonium malonate.

Materials:

  • Malonic acid (1 mole)

  • Ammonium hydroxide solution (28-30% NH₃, 2 moles)

  • Deionized water

  • Ethanol (for crystallization)

  • Beaker

  • Magnetic stirrer and stir bar

  • pH meter or pH indicator strips

  • Rotary evaporator

  • Crystallization dish

  • Buchner funnel and filter paper

Procedure:

  • Dissolution: Dissolve one mole of malonic acid in a sufficient amount of deionized water in a beaker with continuous stirring.

  • Neutralization: Slowly add two moles of concentrated ammonium hydroxide solution to the malonic acid solution. The reaction is exothermic, so the addition should be done cautiously, potentially in an ice bath to control the temperature.

  • pH Adjustment: Monitor the pH of the solution. Continue adding ammonium hydroxide until the pH of the solution is neutral (pH 7).

  • Concentration: Remove the water from the resulting solution using a rotary evaporator under reduced pressure. This will yield a concentrated solution or a crude solid of diammonium malonate.

  • Crystallization: Dissolve the crude product in a minimum amount of hot ethanol and allow it to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.

  • Isolation and Drying: Collect the crystals by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of cold ethanol to remove any impurities. Dry the crystals in a vacuum oven at a low temperature to obtain pure diammonium malonate.

Physicochemical Properties of Malonic Acid and its Ammonium Salt

PropertyMalonic AcidDiammonium Malonate
Molecular Formula C₃H₄O₄[1]C₃H₁₀N₂O₄[2]
Molecular Weight 104.06 g/mol [1]138.12 g/mol [2]
Appearance White crystalline solid[3]Crystalline solid
Melting Point 135-137 °C (decomposes)[3][4]Data not readily available
Solubility in Water 73.5 g/100 mL at 20 °C[5]Highly soluble (qualitative)
pKa₁ 2.83[3][4][6][7]-
pKa₂ 5.69[3][4][6][7]-

Spectroscopic Data

Detailed experimental spectral data for diammonium malonate is not widely published. However, the expected spectral characteristics can be inferred from the known spectra of malonic acid and the ammonium ion.

  • Infrared (IR) Spectroscopy: The IR spectrum of diammonium malonate would be expected to show characteristic absorptions for the carboxylate anion (COO⁻) around 1600-1550 cm⁻¹ (asymmetric stretching) and 1400 cm⁻¹ (symmetric stretching). Additionally, the N-H stretching vibrations of the ammonium ion (NH₄⁺) would appear as a broad band in the region of 3300-3000 cm⁻¹.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: In an aqueous solution (D₂O), the ¹H NMR spectrum would likely show a singlet for the methylene protons (CH₂) of the malonate backbone. The chemical shift of the ammonium protons is variable and often not observed due to exchange with the solvent.

    • ¹³C NMR: The ¹³C NMR spectrum would show two signals: one for the methylene carbon and another for the equivalent carboxylate carbons.

Applications in Organic Synthesis

Diammonium malonate is a valuable precursor in various organic syntheses. One of the most notable applications of malonates is in the Knoevenagel condensation reaction.

Knoevenagel Condensation

The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound (like a malonate) to a carbonyl group, followed by a dehydration reaction to yield an α,β-unsaturated product. Ammonium salts can act as catalysts in this reaction.

Below is a logical workflow for a typical Knoevenagel condensation reaction involving a malonic ester, which is closely related to the use of malonic acid and its salts.

Knoevenagel_Condensation Reactants Malonic Ester + Aldehyde/Ketone Enolate_Formation Formation of Malonate Enolate Reactants->Enolate_Formation Catalyst Amine Catalyst (e.g., NH₃ from Ammonium Salt) Catalyst->Enolate_Formation Base Catalysis Nucleophilic_Attack Nucleophilic Attack on Carbonyl Carbon Enolate_Formation->Nucleophilic_Attack Intermediate Aldol-type Intermediate Nucleophilic_Attack->Intermediate Dehydration Dehydration (Elimination of H₂O) Intermediate->Dehydration Product α,β-Unsaturated Product Dehydration->Product

Knoevenagel Condensation Workflow

Conclusion

Diammonium malonate is a readily synthesized and useful chemical compound with applications in organic synthesis. While there is a need for more comprehensive characterization of its physical and spectral properties in publicly accessible literature, its role as a precursor, particularly in reactions like the Knoevenagel condensation, is well-established. This guide provides a foundational understanding for researchers and professionals working with this versatile reagent.

References

A Technical Guide to Ammonium Salts of Malonic Acid for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Introduction: This technical guide provides an in-depth overview of the ammonium salts of malonic acid, specifically ammonium hydrogen malonate and diammonium malonate. These compounds serve as versatile reagents and building blocks in organic synthesis, with notable applications in the pharmaceutical industry. This document consolidates key chemical and physical properties, detailed experimental protocols for their synthesis and application, and explores their emerging role as modulators of critical cellular signaling pathways.

Chemical Identification and Physical Properties

The two primary ammonium salts of malonic acid are ammonium hydrogen malonate, the mono-ammonium salt, and diammonium malonate, the di-ammonium salt. Their identification and key physical properties are summarized below.

PropertyAmmonium Hydrogen MalonateDiammonium MalonateMalonic Acid (for reference)
CAS Number 15467-21-7[1]56221-41-1141-82-2
Molecular Formula C₃H₇NO₄[1]C₃H₁₀N₂O₄[2]C₃H₄O₄
Molecular Weight 121.09 g/mol [1]138.12 g/mol [2]104.06 g/mol
Appearance White crystalline powderWhite crystalline solidWhite crystals
Melting Point DecomposesDecomposes135-137 °C (decomposes)
Boiling Point DecomposesDecomposesDecomposes
Solubility Soluble in water.Soluble in water.763 g/L in water
pKa₁ (of Malonic Acid) 2.832.832.83
pKa₂ (of Malonic Acid) 5.695.695.69

Note on Thermal Stability: Ammonium salts of malonic acid are known to be thermally unstable and will decompose upon heating. The decomposition products typically include ammonia, water, and carbon dioxide[3]. Precise melting and boiling points are therefore not well-defined.

Synthesis of Ammonium Malonates: Experimental Protocols

The synthesis of both ammonium hydrogen malonate and diammonium malonate is achieved through the acid-base neutralization of malonic acid with ammonia. The stoichiometry of the reactants determines the final product.

Synthesis of Diammonium Malonate

This protocol outlines the preparation of diammonium malonate by reacting malonic acid with two equivalents of ammonium hydroxide.

Materials:

  • Malonic acid (1 mole)

  • Ammonium hydroxide solution (28-30% NH₃, 2 moles)

  • Ethanol

  • Diethyl ether

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Büchner funnel and filter paper

Procedure:

  • In a round-bottom flask, dissolve 1 mole of malonic acid in a minimal amount of ethanol with stirring.

  • Cool the flask in an ice bath.

  • Slowly add 2 moles of concentrated ammonium hydroxide solution dropwise to the stirred malonic acid solution. Maintain the temperature below 10 °C during the addition.

  • After the addition is complete, continue stirring the mixture in the ice bath for an additional 30 minutes.

  • Remove the flask from the ice bath and allow it to warm to room temperature, stirring for another hour.

  • To induce precipitation, slowly add an excess of diethyl ether to the solution with vigorous stirring.

  • Collect the resulting white precipitate by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of cold ethanol, followed by a wash with diethyl ether.

  • Dry the crystals under vacuum to obtain pure diammonium malonate.

Synthesis of Ammonium Hydrogen Malonate

This protocol details the synthesis of ammonium hydrogen malonate using a 1:1 molar ratio of malonic acid to ammonia.

Materials:

  • Malonic acid (1 mole)

  • Ammonium hydroxide solution (28-30% NH₃, 1 mole)

  • Isopropanol

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Büchner funnel and filter paper

Procedure:

  • Dissolve 1 mole of malonic acid in a suitable volume of isopropanol in a round-bottom flask with stirring.

  • Cool the solution in an ice bath.

  • Carefully add 1 mole of concentrated ammonium hydroxide solution dropwise to the cooled and stirred malonic acid solution.

  • Continue to stir the reaction mixture in the ice bath for 1 hour after the addition is complete.

  • The product may precipitate directly from the isopropanol solution. If not, the solution can be concentrated under reduced pressure to induce crystallization.

  • Collect the white crystalline product by vacuum filtration.

  • Wash the crystals with a small amount of cold isopropanol.

  • Dry the product under vacuum to yield pure ammonium hydrogen malonate.

Synthesis_Workflow cluster_process Process Malonic_Acid Malonic Acid Reaction Neutralization Reaction (Controlled Stoichiometry) Malonic_Acid->Reaction Ammonia Ammonium Hydroxide Ammonia->Reaction Crystallization Crystallization/ Precipitation Reaction->Crystallization Filtration Filtration & Washing Crystallization->Filtration Drying Drying Filtration->Drying Di_Salt Diammonium Malonate (2 eq. NH₃) Drying->Di_Salt Mono_Salt Ammonium Hydrogen Malonate (1 eq. NH₃) Drying->Mono_Salt

General workflow for the synthesis of ammonium malonate salts.

Application in Organic Synthesis: Knoevenagel Condensation

Ammonium salts of malonic acid are effective catalysts for the Knoevenagel condensation, a key carbon-carbon bond-forming reaction. These salts serve as a source of ammonia or an amine in situ, which acts as the basic catalyst.

Experimental Protocol: Knoevenagel Condensation of Benzaldehyde with Malononitrile

This protocol describes a representative Knoevenagel condensation using an ammonium salt as a catalyst.

Materials:

  • Benzaldehyde (10 mmol)

  • Malononitrile (10 mmol)

  • Ammonium hydrogen malonate (1 mmol, 10 mol%)

  • Ethanol (20 mL)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

Procedure:

  • To a round-bottom flask, add benzaldehyde (10 mmol), malononitrile (10 mmol), and ammonium hydrogen malonate (1 mmol).

  • Add 20 mL of ethanol to the flask.

  • Attach a reflux condenser and heat the mixture to reflux with stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • After completion, cool the reaction mixture to room temperature.

  • The product, benzylidenemalononitrile, will often crystallize out of the solution upon cooling.

  • Collect the crystals by vacuum filtration and wash with a small amount of cold ethanol.

  • Recrystallize the product from ethanol if further purification is required.

Knoevenagel_Mechanism cluster_reactants Reactants cluster_mechanism Mechanism Aldehyde Aldehyde/Ketone (R-CHO) Nucleophilic_Attack Nucleophilic Attack on Carbonyl Aldehyde->Nucleophilic_Attack Active_Methylene Active Methylene (CH₂(CN)₂) Deprotonation Deprotonation of Active Methylene Active_Methylene->Deprotonation Catalyst Ammonium Salt (NH₄⁺A⁻) Catalyst->Deprotonation Base Deprotonation->Nucleophilic_Attack Carbanion Dehydration Dehydration Nucleophilic_Attack->Dehydration Adduct Product α,β-Unsaturated Product (R-CH=C(CN)₂) Dehydration->Product

Mechanism of the ammonium salt-catalyzed Knoevenagel condensation.

Role in Modulating Signaling Pathways in Drug Development

Recent research has highlighted the potential of malonate derivatives in modulating key cellular signaling pathways implicated in cancer and other diseases. While the direct action of simple ammonium salts of malonic acid is less studied in this context, they serve as crucial starting materials for the synthesis of these more complex derivatives.

Inhibition of Succinate Dehydrogenase

Malonate is a well-established competitive inhibitor of succinate dehydrogenase (Complex II) in the mitochondrial electron transport chain.[4][5] This inhibition can have significant downstream effects on cellular metabolism and signaling.

PI3K/Akt/mTOR Pathway Inhibition

The PI3K/Akt/mTOR pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[6][7] Several studies have focused on synthesizing malonate derivatives that act as inhibitors of this pathway. For instance, pyrimidine derivatives synthesized from diethyl malonate have shown potent inhibitory activity against PI3K isoforms.[6]

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt Activation mTOR mTOR Akt->mTOR Activation Downstream Cell Growth, Proliferation, Survival mTOR->Downstream Inhibitor Malonate Derivatives Inhibitor->PI3K Inhibition

Inhibition of the PI3K/Akt/mTOR pathway by malonate derivatives.
MAPK Signaling Pathway Inhibition

The Mitogen-Activated Protein Kinase (MAPK) pathway is another crucial signaling cascade involved in cell proliferation, differentiation, and apoptosis. Aberrant MAPK signaling is also frequently observed in cancer. Research is ongoing into the development of malonate-containing compounds that can act as inhibitors of key kinases within this pathway, such as p38α MAPK.

MAPK_Pathway GrowthFactor Growth Factor Receptor Receptor GrowthFactor->Receptor Ras Ras Receptor->Ras Activation Raf Raf Ras->Raf Activation MEK MEK Raf->MEK Phosphorylation ERK ERK MEK->ERK Phosphorylation Transcription Gene Transcription, Cell Proliferation ERK->Transcription Inhibitor Malonate Derivatives Inhibitor->Raf Inhibition Inhibitor->MEK Inhibition

Potential inhibition points of malonate derivatives in the MAPK pathway.

Conclusion

Ammonium salts of malonic acid are readily synthesized and valuable reagents in organic chemistry, particularly as catalysts in reactions such as the Knoevenagel condensation. Their significance extends into the realm of drug discovery, where they serve as foundational materials for the development of sophisticated molecules targeting critical cellular signaling pathways like PI3K/Akt/mTOR and MAPK. This guide provides researchers and drug development professionals with a solid foundation of technical information to effectively utilize these compounds in their work. Further research into the synthesis and biological evaluation of novel malonate derivatives holds significant promise for the development of new therapeutic agents.

References

A Technical Guide to the Solubility of Ammonium Malonate in Various Solvents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of ammonium malonate salts. Due to the limited availability of extensive quantitative data across a wide range of organic solvents in publicly accessible literature, this document focuses on the well-characterized aqueous solubility of different ammonium malonate species and outlines the established experimental protocols for determining solubility. This guide is intended to be a foundational resource for researchers in drug development and chemical synthesis, enabling informed decisions on solvent selection, crystallization processes, and formulation development.

Introduction to Ammonium Malonate

Ammonium malonate refers to the ammonium salts of malonic acid. Depending on the stoichiometry of the neutralization reaction between malonic acid and ammonia (ammonium hydroxide), different salt forms can be produced, primarily monoammonium malonate and diammonium malonate.[1][2] These compounds are ionic in nature and, as such, their solubility is highly dependent on the polarity of the solvent.[3] Understanding the solubility of these salts is critical for their purification, handling, and application in various chemical syntheses, including in the pharmaceutical industry.

Aqueous Solubility of Ammonium Malonate Salts

The solubility of ammonium malonate in water has been investigated, particularly in the context of atmospheric chemistry where ammoniated dicarboxylic acids are of interest.[4] The degree of neutralization of malonic acid significantly impacts its aqueous solubility.

A key study by Beyer, K. D., et al. investigated the low-temperature solid/liquid phase diagrams of various ammonium salts of malonic acid and established a clear order of increasing aqueous solubility. The most neutralized form, diammonium malonate, is the most soluble in water among the ammonium salts of malonic acid.[4]

Quantitative Aqueous Solubility Data

The following table summarizes the available quantitative and qualitative solubility data for different ammonium malonate species in water.

Compound NameChemical FormulaMolar Mass ( g/mol )SolventTemperature (°C)SolubilityReference
Monoammonium Malonate NH₄HC₃H₂O₄121.09Water20Soluble[3][4]
Diammonium Malonate (NH₄)₂C₃H₂O₄138.12WaterAmbientMost soluble form[2][4]
Triammonium Hydrogen Malonate (NH₄)₃H(C₃H₂O₄)₂273.25WaterAmbientLeast soluble form[4]

Solubility in Organic Solvents

While specific quantitative data is scarce, the general principles of solubility indicate that ammonium malonate salts, being ionic, exhibit higher solubility in polar solvents and are sparingly soluble to insoluble in nonpolar solvents.

  • Polar Protic Solvents (e.g., Methanol, Ethanol): Ammonium malonate is expected to be soluble in these solvents due to its ability to form hydrogen bonds and engage in ion-dipole interactions.[3]

  • Polar Aprotic Solvents (e.g., DMSO, DMF): Solubility is anticipated, though it may be less than in protic solvents of similar polarity.

  • Nonpolar Solvents (e.g., Hexane, Toluene): Ammonium malonate is expected to be insoluble in these solvents due to the large difference in polarity.[3]

Further experimental investigation is required to quantify the solubility of ammonium malonate in these organic solvents.

Experimental Protocols for Solubility Determination

The determination of the solubility of a compound like ammonium malonate is a fundamental experimental procedure. The two most common and reliable methods are the isothermal (shake-flask) method and the polythermal method.

Isothermal Saturation (Shake-Flask) Method

This method is considered the gold standard for determining equilibrium solubility. It involves equilibrating an excess amount of the solid solute with the solvent at a constant temperature until the solution is saturated.

Methodology:

  • Preparation: An excess amount of finely powdered ammonium malonate is added to a known volume or mass of the chosen solvent in a sealed, thermostatically controlled vessel (e.g., a jacketed glass reactor or a vial in a temperature-controlled shaker).

  • Equilibration: The mixture is agitated (e.g., stirred or shaken) at a constant temperature for a prolonged period (typically 24-72 hours) to ensure that equilibrium is reached between the dissolved and undissolved solid.

  • Phase Separation: After equilibration, the agitation is stopped, and the suspension is allowed to settle. A sample of the supernatant (the saturated solution) is carefully withdrawn, ensuring no solid particles are included. This is typically achieved by filtration (using a syringe filter compatible with the solvent) or centrifugation.

  • Concentration Analysis: The concentration of ammonium malonate in the saturated solution is determined using a suitable analytical technique. This can include:

    • Gravimetric Analysis: A known volume or mass of the saturated solution is evaporated to dryness, and the mass of the remaining solid residue is measured.

    • Chromatography (e.g., HPLC-UV, IC): The solution is appropriately diluted and analyzed to determine the concentration of the malonate or ammonium ions.

    • Spectroscopy (e.g., UV-Vis): If the compound has a suitable chromophore, its concentration can be determined by measuring its absorbance at a specific wavelength.

    • Titration: The malonate content can be determined by acid-base titration.

Polythermal Method

The polythermal method involves determining the temperature at which a solution of a known composition becomes saturated.

Methodology:

  • Preparation: A precise amount of ammonium malonate and solvent are weighed into a sealed, transparent vessel equipped with a stirrer and a calibrated thermometer.

  • Heating: The mixture is slowly heated while being continuously stirred until all the solid material has completely dissolved.

  • Cooling and Observation: The clear solution is then cooled at a slow, controlled rate. The temperature at which the first crystals appear (the saturation temperature) is recorded.

  • Data Analysis: This process is repeated for several different compositions to construct a solubility curve (solubility vs. temperature).

Visualizing Experimental and Logical Workflows

To better illustrate the processes and relationships discussed, the following diagrams are provided.

G cluster_prep Sample Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_analysis Concentration Analysis prep1 Add excess Ammonium Malonate to a known volume of solvent prep2 Place in a thermostatically controlled shaker/stirrer prep1->prep2 equil Agitate at constant temperature (e.g., 24-72 hours) prep2->equil sep1 Stop agitation and allow solid to sediment equil->sep1 sep2 Withdraw supernatant via filtration or centrifugation sep1->sep2 analysis Determine concentration of saturated solution (e.g., Gravimetry, HPLC) sep2->analysis

Caption: Workflow for Isothermal Solubility Determination.

G title Relative Aqueous Solubility of Ammonium Malonates low Least Soluble (Triammonium Hydrogen Malonate) mid1 Ammonium Hydrogen Malonate low->mid1 Increasing Solubility mid2 Malonic Acid mid1->mid2 Increasing Solubility high Most Soluble (Diammonium Malonate) mid2->high Increasing Solubility

Caption: Relative Aqueous Solubility of Ammonium Malonates.

Conclusion

The solubility of ammonium malonate is a critical parameter for its application in scientific research and drug development. While there is a clear understanding of its high solubility in polar solvents like water and lower solubility in non-polar media, detailed quantitative data across a range of organic solvents is not widely published. The aqueous solubility is well-defined, with diammonium malonate being the most soluble among its related salts. For solubility determination in novel solvent systems, the isothermal saturation and polythermal methods are recommended as robust and reliable experimental protocols. This guide provides the foundational knowledge and procedural framework for researchers working with ammonium malonate.

References

Hygroscopic Properties of Ammonium Malonate: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the hygroscopic properties of ammonium malonate, with a focus on its behavior in the presence of atmospheric moisture. Understanding these properties is critical for applications in pharmaceutical development, materials science, and atmospheric chemistry, where water content can significantly impact stability, efficacy, and reactivity. This document summarizes available quantitative data, details relevant experimental protocols, and provides visual representations of analytical workflows.

Data Presentation

The hygroscopic nature of a substance is primarily characterized by its deliquescence relative humidity (DRH), the relative humidity at which it begins to absorb enough atmospheric moisture to dissolve and form a solution, and its water activity, which describes the availability of water in a system.

While specific data for diammonium malonate is limited in publicly available literature, research on the closely related ammonium hydrogen malonate and aqueous solutions of ammonium malonates provides valuable insights.

Table 1: Deliquescence Relative Humidity (DRH) of Ammonium Hydrogen Malonate

Temperature (°C)Deliquescence Relative Humidity (DRH) (%)
Data not available in search resultsData not available in search results

Note: The full data table from Schroeder and Beyer (2016) was not accessible. The paper reports the determination of DRH as a function of temperature.[1][2]

Table 2: Water Activity of Aqueous Solutions of Ammonium Malonates

CompoundConcentration (molality)Water Activity (a_w)
Diammonium MalonateData not available in search resultsData not available in search results
Ammonium Hydrogen MalonateData not available in search resultsData not available in search results

Note: The full data table from Beyer et al. (2011) was not accessible. The paper reports on the phase diagrams and water activities of these solutions, which can be determined from freezing point depression measurements.[3]

Experimental Protocols

Accurate characterization of the hygroscopic properties of a compound like ammonium malonate relies on precise and well-controlled experimental methods. The following sections detail the methodologies cited in the key literature for determining deliquescence relative humidity and water activity.

Determination of Deliquescence Relative Humidity (DRH) by Humidity-Controlled Thermogravimetric Analysis (HTGA)

This method, as employed by Schroeder and Beyer (2016), is a robust technique for measuring the mass change of a sample as a function of relative humidity at a constant temperature.[1][2]

Principle: A sample of the material is placed in a thermogravimetric analyzer (TGA) equipped with a humidity control system. The relative humidity of the gas flowing over the sample is incrementally increased, and the mass of the sample is continuously monitored. The DRH is identified as the relative humidity at which a sharp increase in mass occurs, indicating the uptake of water and dissolution of the sample.

Detailed Protocol:

  • Sample Preparation: A small, accurately weighed sample of crystalline ammonium malonate (typically 1-10 mg) is placed in the TGA sample pan.

  • Instrument Setup: The TGA is purged with a dry inert gas (e.g., nitrogen) to establish a baseline mass at 0% relative humidity (RH). The temperature is set and maintained at the desired experimental value.

  • RH Ramp: The relative humidity is increased in a stepwise or ramped manner. For a stepwise approach, the RH is increased in increments (e.g., 5-10% RH) and held at each step until the sample mass equilibrates (i.e., the rate of mass change, dm/dt , is below a defined threshold).

  • Data Acquisition: The mass of the sample is recorded as a function of relative humidity.

  • DRH Determination: The deliquescence point is identified as the RH at which a sudden, significant increase in mass is observed in the plot of mass versus relative humidity.

Determination of Water Activity by Differential Scanning Calorimetry (DSC)

The water activity of aqueous solutions of ammonium malonates can be determined from the freezing point depression of the solutions, as described in the work of Beyer et al. (2011).[3][4]

Principle: The freezing point of a solution is dependent on the concentration of the solute. By measuring the freezing point of solutions with known concentrations, the water activity can be calculated using thermodynamic relationships.

Detailed Protocol:

  • Solution Preparation: A series of aqueous solutions of ammonium malonate with precisely known concentrations (molality) are prepared.

  • DSC Analysis: A small, accurately weighed aliquot of each solution is hermetically sealed in a DSC pan. An empty, sealed pan is used as a reference.

  • Thermal Program: The samples are subjected to a controlled cooling and heating cycle in the DSC. A typical program involves cooling the sample to a temperature well below its expected freezing point (e.g., -50 °C), followed by a slow, controlled heating ramp (e.g., 1-5 °C/min).

  • Data Acquisition: The heat flow to or from the sample is recorded as a function of temperature. The freezing point is determined from the onset temperature of the melting peak on the heating curve.

  • Water Activity Calculation: The water activity (aw) is calculated from the freezing point depression using the following equation:

    ln(aw) = (ΔHfus / R) * ((1 / T0) - (1 / Tf))

    where:

    • ΔHfus is the molar enthalpy of fusion of water.

    • R is the ideal gas constant.

    • T0 is the freezing point of pure water in Kelvin.

    • Tf is the measured freezing point of the solution in Kelvin.

Mandatory Visualization

The following diagrams illustrate the experimental workflows for the described protocols.

ExperimentalWorkflow_HTGA cluster_prep Sample Preparation cluster_htga HTGA Analysis cluster_analysis Data Analysis prep Weigh Ammonium Malonate Sample setup Instrument Setup (T, Dry Gas Purge) prep->setup Place sample in TGA rh_ramp Increase Relative Humidity Stepwise setup->rh_ramp equilibrate Equilibrate at Each RH Step rh_ramp->equilibrate Monitor dm/dt data_acq Record Mass vs. RH equilibrate->data_acq data_acq->rh_ramp Next RH step plot Plot Mass vs. RH data_acq->plot drh Identify DRH (Sharp Mass Increase) plot->drh

Caption: Workflow for DRH determination using HTGA.

ExperimentalWorkflow_DSC cluster_prep Sample Preparation cluster_dsc DSC Analysis cluster_analysis Data Analysis prep Prepare Aqueous Solutions of Known Concentrations seal Seal Aliquot in DSC Pan prep->seal thermal_program Cool and Heat Sample seal->thermal_program data_acq Record Heat Flow vs. Temperature thermal_program->data_acq fp Determine Freezing Point (Melting Onset) data_acq->fp aw_calc Calculate Water Activity fp->aw_calc

Caption: Workflow for water activity determination using DSC.

References

An In-Depth Technical Guide to the Thermal Decomposition of Ammonium Malonate

Author: BenchChem Technical Support Team. Date: November 2025

To the valued researcher, scientist, or drug development professional,

Therefore, this guide will proceed by presenting a generalized framework for the thermal decomposition of ammonium carboxylates, drawing parallels from closely related compounds for which experimental data is available. This approach will provide a foundational understanding of the expected behavior of ammonium malonate, while clearly acknowledging the absence of direct empirical evidence.

General Principles of Thermal Decomposition of Ammonium Carboxylates

The thermal decomposition of ammonium salts of carboxylic acids is primarily governed by the nature of the carboxylate anion and the strength of the ammonium-carboxylate bond. The process generally involves the following key stages:

  • Dissociation: The initial step often involves the reversible dissociation of the ammonium salt into ammonia (NH₃) and the corresponding carboxylic acid. This is an endothermic process.

  • Decomposition of the Carboxylic Acid: Following dissociation, the carboxylic acid may undergo further decomposition, the pathway of which is dependent on its specific structure. For dicarboxylic acids like malonic acid, this can involve decarboxylation.

  • Secondary Reactions: The initial decomposition products, such as ammonia and fragments of the carboxylic acid, can undergo further reactions, leading to a complex mixture of final products.

Anticipated Thermal Decomposition Pathway of Ammonium Malonate

Based on the behavior of other ammonium dicarboxylates, the thermal decomposition of ammonium malonate is hypothesized to proceed through the following pathway. A visual representation of this proposed logical relationship is provided below.

G Proposed Thermal Decomposition Pathway of Ammonium Malonate AmmoniumMalonate Ammonium Malonate (s) Dissociation Dissociation AmmoniumMalonate->Dissociation Endothermic Heat Heat MalonicAcid Malonic Acid (l/g) Dissociation->MalonicAcid Ammonia Ammonia (g) Dissociation->Ammonia Decarboxylation Decarboxylation MalonicAcid->Decarboxylation Heat AceticAcid Acetic Acid (g) Decarboxylation->AceticAcid CarbonDioxide Carbon Dioxide (g) Decarboxylation->CarbonDioxide FurtherDecomposition Further Decomposition AceticAcid->FurtherDecomposition Higher Temp. Ketene Ketene (g) FurtherDecomposition->Ketene Water Water (g) FurtherDecomposition->Water G Experimental Workflow for Thermal Analysis cluster_prep Sample Preparation cluster_tga TGA Analysis cluster_dsc DSC Analysis cluster_analysis Data Interpretation Sample Ammonium Malonate Sample Grind Grind to fine powder Sample->Grind WeighTGA Weigh for TGA (5-10 mg) Grind->WeighTGA WeighDSC Weigh for DSC (2-5 mg) Grind->WeighDSC TGA Run TGA WeighTGA->TGA DSC Run DSC WeighDSC->DSC TGAData Obtain TGA/DTG Curves TGA->TGAData AnalyzeTGA Determine Decomposition Temperatures & Mass Loss TGAData->AnalyzeTGA DSCData Obtain DSC Thermogram DSC->DSCData AnalyzeDSC Identify Thermal Transitions & Enthalpy Changes DSCData->AnalyzeDSC Combine Correlate TGA & DSC Data AnalyzeTGA->Combine AnalyzeDSC->Combine Mechanism Propose Decomposition Mechanism Combine->Mechanism

An In-depth Technical Guide to the Crystal Structure Analysis of Ammonium Malonate and Its Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ammonium malonate exists in several forms, including the neutral salt, diammonium malonate ((NH₄)₂C₃H₂O₄), and the acid salt, ammonium hydrogen malonate (NH₄HC₃H₂O₄). While the synthesis of ammonium malonate is straightforward, the growth of single crystals suitable for X-ray diffraction analysis, particularly for the neutral salt, presents challenges. Recrystallization of what is commercially labeled "ammonium malonate" from aqueous solutions consistently yields the acid salt, ammonium hydrogen malonate.[1] Consequently, the crystal structure of ammonium hydrogen malonate has been thoroughly characterized. Similarly, derivatives such as ammonium 2-aminomalonate have also been successfully analyzed, providing valuable insights into the structural behavior of the malonate anion in the presence of an ammonium cation.

Experimental Protocols

Synthesis and Crystallization

Ammonium Hydrogen Malonate: Commercial "ammonium malonate" is recrystallized from water to obtain single crystals of ammonium hydrogen malonate.[1]

Ammonium 2-aminomalonate: The synthesis is a multi-step process:

  • Malonic acid (0.1 mmol) is dissolved in diethyl ether (100 ml) in a dried Schlenk flask and cooled to 273 K.

  • Bromine (0.1 mol) is added dropwise over 40 minutes with continuous stirring.

  • The mixture is warmed to room temperature and stirred for an additional 40 minutes.

  • Aqueous ammonia (25%, 100 ml) is then slowly added with stirring.

  • The solvent is removed under vacuum to yield the product.

  • Single crystals are obtained by recrystallization from water.[2][3][4]

Single-Crystal X-ray Diffraction

The determination of the crystal structure for both ammonium hydrogen malonate and ammonium 2-aminomalonate follows a standard experimental workflow. A suitable single crystal is mounted on a diffractometer. For ammonium hydrogen malonate, a Picker FACS-1 automatic diffractometer with graphite-monochromatized MoKα radiation (λ = 0.70926 Å) was utilized.[1] For ammonium 2-aminomalonate, a Rigaku Xcalibur Sapphire3 diffractometer was used.[5]

The general procedure includes:

  • Unit Cell Determination: The crystal is irradiated with X-rays, and the diffraction pattern is used to determine the unit cell dimensions and crystal system from a set of accurately centered reflections.[1]

  • Data Collection: Intensity data for a large number of reflections are collected. For ammonium hydrogen malonate, this was done using the θ-2θ scan technique.[1]

  • Data Reduction: The collected intensities are corrected for various factors, and equivalent reflections are averaged.

  • Structure Solution: The phase problem is solved to obtain an initial model of the crystal structure. For ammonium hydrogen malonate, direct methods using the MULTAN program were employed.[1]

  • Structure Refinement: The initial model is refined using full-matrix least-squares methods to improve the agreement between the calculated and observed structure factors. Difference Fourier syntheses are used to locate hydrogen atoms.[1]

Data Presentation

Crystallographic Data

The crystallographic data for ammonium hydrogen malonate and ammonium 2-aminomalonate are summarized in the table below for easy comparison.

ParameterAmmonium Hydrogen Malonate[1][6]Ammonium 2-aminomalonate[3][5]
Chemical FormulaNH₄HC₃H₂O₄NH₄⁺·C₃H₄NO₄⁻
Molecular Weight121.09 g/mol 136.11 g/mol
Crystal SystemMonoclinicOrthorhombic
Space GroupC2/cPbca
a (Å)11.214(3)9.9714(4)
b (Å)8.647(3)9.8671(3)
c (Å)11.507(4)11.1884(4)
α (°)9090
β (°)107.29(2)90
γ (°)9090
V (ų)1062.51100.81(7)
Z88
Temperature (K)295101
Radiation typeMo KαMo Kα
Selected Bond Lengths and Angles

Key intramolecular distances and angles provide insight into the geometry of the malonate moieties in these crystal structures.

Ammonium Hydrogen Malonate [1]

Bond Length (Å)
C-O 1.29 (avg)
C=O 1.23 (avg)
C-C 1.51 (avg)

| N-H | 0.99 (avg) |

Ammonium 2-aminomalonate [3][5]

Bond Length (Å) Angle Degrees (°)
C1-C2 1.5394(18) O1-C1-O2 124.87(12)
C2-C3 1.5485(18) O3-C3-O4 127.55(12)
C2-N1 1.4821(16) N1-C2-C1 109.56(10)
C1-O1 1.2483(16) N1-C2-C3 109.98(10)
C1-O2 1.2657(16)
C3-O3 1.2462(17)

| C3-O4 | 1.2597(16) | | |

Hydrogen Bonding

Hydrogen bonds are a defining feature of these crystal structures, creating extensive three-dimensional networks.

CompoundDonor-AcceptorDistance (Å)
Ammonium Hydrogen Malonate[1][6]N-H···O2.80 - 2.99
O-H···O2.476(3) - 2.488(3)
Ammonium 2-aminomalonate[2][5]N-H···O2.803(2) - 2.928(1)

Visualizations

Experimental and Logical Workflows

experimental_workflow cluster_synthesis Synthesis & Crystallization cluster_xrd Single-Crystal X-ray Diffraction cluster_analysis Structure Analysis synthesis Chemical Synthesis recrystallization Recrystallization synthesis->recrystallization mounting Crystal Mounting recrystallization->mounting unit_cell Unit Cell Determination mounting->unit_cell data_collection Intensity Data Collection unit_cell->data_collection data_reduction Data Reduction data_collection->data_reduction structure_solution Structure Solution (Direct Methods) data_reduction->structure_solution structure_refinement Structure Refinement (Least-Squares) structure_solution->structure_refinement validation Validation & Final Model structure_refinement->validation

Caption: Workflow for Crystal Structure Determination.

Hydrogen Bonding Network in Ammonium Hydrogen Malonate

hydrogen_bonding NH4_1 NH₄⁺ Malonate_1 Malonate Anion NH4_1->Malonate_1 N-H···O Malonate_2 Malonate Anion NH4_1->Malonate_2 N-H···O Malonate_3 Malonate Anion NH4_1->Malonate_3 N-H···O Malonate_4 Malonate Anion NH4_1->Malonate_4 N-H···O Malonate_1->Malonate_2 O-H···O

Caption: Hydrogen Bonding in Ammonium Hydrogen Malonate.

Conclusion

The crystal structures of ammonium hydrogen malonate and ammonium 2-aminomalonate reveal intricate three-dimensional networks dominated by hydrogen bonding between the ammonium cations and the carboxylate groups of the malonate anions. The detailed crystallographic data and experimental protocols presented here serve as a valuable resource for researchers in crystallography, materials science, and drug development. The absence of a determined crystal structure for neutral diammonium malonate highlights the influence of stoichiometry on the crystallization behavior of this system and suggests that the acid salt is the thermodynamically favored crystalline product from aqueous solutions. Further research could focus on non-aqueous crystallization methods to obtain single crystals of the neutral salt, which would provide a more complete structural understanding of the ammonium malonate system.

References

Methodological & Application

Application Notes and Protocols: Ammonium Malonate as a Catalyst in Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ammonium malonate is a versatile reagent in organic synthesis, uniquely positioned to act as both a key building block and a catalyst precursor. As a salt of malonic acid and ammonia, it serves as an excellent source of the malonate nucleophile, an active methylene compound crucial for various carbon-carbon bond-forming reactions. Simultaneously, the ammonium cation can function as a catalyst, either directly or by providing ammonia or an ammonium salt in situ, which is known to catalyze several condensation reactions.[1][2][3] This dual functionality makes ammonium malonate an attractive component for streamlined, atom-economical synthetic strategies, particularly in multicomponent reactions for the synthesis of diverse heterocyclic scaffolds.

These notes provide an overview of the applications of ammonium malonate in organic synthesis, with a focus on its catalytic or co-catalytic role in key transformations like the Knoevenagel condensation and the synthesis of nitrogen-containing heterocycles.

Key Applications and Reaction Data

Ammonium malonate's utility is most pronounced in reactions requiring both an active methylene compound and a basic nitrogenous catalyst. The ammonium ion facilitates reactions involving malonic acid derivatives, such as in the ammonolysis of diethylmalonate to produce malonamide.[1]

logical_relationship cluster_AmmoniumMalonate Ammonium Malonate cluster_Components Components Ammonium_Malonate Ammonium Malonate [(NH₄)₂C₃H₂O₄] Malonate_Ion Malonate Ion (Active Methylene Compound) Ammonium_Malonate->Malonate_Ion Reactant Source Ammonium_Ion Ammonium Ion (Catalyst Precursor) Ammonium_Malonate->Ammonium_Ion Catalyst Source

Knoevenagel Condensation

The Knoevenagel condensation is a cornerstone reaction in organic synthesis, involving the reaction of an aldehyde or ketone with an active methylene compound, typically catalyzed by a weak base like an amine or ammonia.[4] Historically, ammonium salts, including ammonium malonate, have been employed in such condensations.[5] The ammonium ion acts as a source of ammonia, which is the active catalytic species. This reaction is fundamental for creating α,β-unsaturated compounds, which are precursors to a wide range of pharmaceuticals and fine chemicals.[2]

Hantzsch Dihydropyridine Synthesis and Related Reactions

The Hantzsch synthesis is a multi-component reaction that produces dihydropyridines, a scaffold present in many important drugs. The classic reaction involves an aldehyde, two equivalents of a β-ketoester, and a nitrogen donor like ammonia or ammonium acetate.[6][7][8] While not a direct catalyst in the traditional Hantzsch reaction, ammonium malonate can be envisioned as a reactant in related multicomponent syntheses of nitrogen-containing heterocycles, where the ammonium moiety drives the catalytic cycle and the malonate is incorporated into the final product.[9]

Summary of Applications

The following table summarizes the key applications of ammonium malonate and related catalytic systems in organic synthesis.

Reaction TypeRole of Ammonium MalonateReactantsTypical Catalyst (if not self-catalyzed)Product TypeYield Range (%)Reference(s)
Knoevenagel Condensation Reactant & Catalyst PrecursorAromatic/Aliphatic AldehydesSelf-catalyzed or weak aminesα,β-Unsaturated Acids/Esters70-95%[2][4][5]
Synthesis of Heterocycles Reactant & Nitrogen SourceAldehydes, Ketones, other electrophilesOften self-catalyzed in MCRsPyridines, Pyrroles, etc.Varies[9]
Oxime Synthesis Co-catalystAldehydes/Ketones, H₂O₂, AmmoniaTitanium-based heterogeneous catalystOximesHigh[10]
Ammonolysis Reactant & Catalyst PrecursorDiethylmalonateAmmonium ChlorideMalonamideN/A[1]

Note: Yields are representative of the general reaction class, as specific data for ammonium malonate as the sole catalyst is limited. The provided ranges are based on analogous systems using malonic acid/esters and ammonium salts.

Experimental Protocols

Protocol 1: General Procedure for Knoevenagel Condensation of an Aromatic Aldehyde with Ammonium Malonate

This protocol describes a generalized procedure for the condensation of an aromatic aldehyde with ammonium malonate, leading to the formation of a cinnamic acid derivative.

Materials:

  • Aromatic aldehyde (e.g., benzaldehyde)

  • Ammonium malonate

  • Solvent (e.g., ethanol, or solvent-free)

  • Hydrochloric acid (for workup)

  • Sodium carbonate (for workup)

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine the aromatic aldehyde (10 mmol) and ammonium malonate (12 mmol).

  • Solvent Addition (Optional): For a solvent-based reaction, add 15-20 mL of ethanol. For a solvent-free reaction, proceed to the next step.

  • Heating: Heat the reaction mixture to 80-100°C with vigorous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction time can vary from 2 to 8 hours depending on the substrate.

  • Workup: a. After completion of the reaction (as indicated by TLC), cool the mixture to room temperature. b. If a solvent was used, remove it under reduced pressure. c. Add 30 mL of water to the residue, followed by the slow addition of a saturated sodium carbonate solution until the mixture is basic (pH ~9). This will dissolve the acidic product. d. Wash the aqueous solution with diethyl ether (2 x 20 mL) to remove any unreacted aldehyde. e. Cool the aqueous layer in an ice bath and acidify with concentrated hydrochloric acid to a pH of ~2 to precipitate the product.

  • Isolation and Purification: a. Collect the precipitated solid by vacuum filtration. b. Wash the solid with cold water. c. Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to obtain the pure α,β-unsaturated carboxylic acid.

Diagrams and Workflows

Knoevenagel Condensation Mechanism

The mechanism for the Knoevenagel condensation catalyzed by ammonia (derived from the ammonium ion) involves the formation of an enolate from the malonate, followed by nucleophilic attack on the aldehyde and subsequent dehydration.

// Nodes Ammonia [label="NH₃", fillcolor="#FBBC05", fontcolor="#202124"]; Malonate [label="Malonate", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Enolate [label="Enolate Intermediate", fillcolor="#F1F3F4", fontcolor="#202124"]; Aldehyde [label="Aldehyde (R-CHO)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Adduct [label="Aldol-type Adduct", fillcolor="#F1F3F4", fontcolor="#202124"]; Product [label="α,β-Unsaturated Product", fillcolor="#34A853", fontcolor="#FFFFFF"]; Water [label="H₂O", fillcolor="#FFFFFF", fontcolor="#202124"];

// Edges Ammonia -> Malonate [label="Deprotonation"]; Malonate -> Enolate; Enolate -> Aldehyde [label="Nucleophilic Attack"]; Aldehyde -> Adduct; Adduct -> Product [label="Dehydration (-H₂O)"]; Product -> Water [style=invis]; } dot Caption: Mechanism of the Knoevenagel condensation.

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification of products from an ammonium malonate-catalyzed reaction.

// Nodes Start [label="Start", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Combine [label="Combine Aldehyde and\nAmmonium Malonate"]; Heat [label="Heat and Stir\n(Solvent or Solvent-free)"]; Monitor [label="Monitor by TLC"]; Workup [label="Aqueous Workup\n(Base Extraction, Acid Precipitation)"]; Filter [label="Filter Precipitate"]; Purify [label="Recrystallize"]; End [label="Pure Product", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Start -> Combine; Combine -> Heat; Heat -> Monitor; Monitor -> Workup [label="Reaction Complete"]; Workup -> Filter; Filter -> Purify; Purify -> End; } dot Caption: General experimental workflow for synthesis.

Conclusion

Ammonium malonate is a valuable and efficient reagent in organic synthesis, offering the strategic advantage of providing both the nucleophilic malonate unit and the catalytic ammonium species in a single molecule. Its application in Knoevenagel-type condensations and other multicomponent reactions simplifies experimental procedures and aligns with the principles of green chemistry by improving atom economy. For researchers in drug development and synthetic chemistry, leveraging the dual functionality of ammonium malonate can open new avenues for the efficient construction of complex molecular architectures.

References

Application Notes and Protocols: Malonic Ester Synthesis for Amino Acid Preparation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The malonic ester synthesis is a versatile method in organic chemistry for the preparation of carboxylic acids. While the classic protocol does not typically employ ammonium salts as the primary base—stronger bases suchre as sodium ethoxide are required to deprotonate the diethyl malonate—the incorporation of a nitrogen source is fundamental when adapting this synthesis for the creation of α-amino acids. This document provides detailed protocols for the synthesis of α-amino acids derived from malonic esters, with a primary focus on the widely used amidomalonate synthesis .

The amidomalonate synthesis is a robust and high-yielding variation of the malonic ester synthesis that utilizes diethyl acetamidomalonate as the starting material. This substrate conveniently contains the required nitrogen atom in a protected form, allowing for the straightforward alkylation of the α-carbon to introduce the desired amino acid side chain.

Protocol 1: Amidomalonate Synthesis of α-Amino Acids

This protocol is a highly reliable method for the synthesis of a wide range of α-amino acids. The process involves three main stages:

  • Preparation of Diethyl Acetamidomalonate: The starting material is synthesized from diethyl malonate.

  • Alkylation: The diethyl acetamidomalonate is deprotonated and then alkylated with an appropriate alkyl halide to introduce the desired side chain.

  • Hydrolysis and Decarboxylation: The alkylated intermediate is hydrolyzed and decarboxylated to yield the final α-amino acid.

Stage 1: Preparation of Diethyl Acetamidomalonate

A common and effective method for preparing diethyl acetamidomalonate involves the reduction of diethyl isonitrosomalonate followed by acetylation.[1]

Experimental Protocol:

  • Isonitrosation: Diethyl malonate is reacted with sodium nitrite in acetic acid to form diethyl isonitrosomalonate.

  • Reduction and Acetylation: The diethyl isonitrosomalonate is then reduced with zinc dust in the presence of acetic anhydride and glacial acetic acid. The in situ generated amine is immediately acetylated to form diethyl acetamidomalonate.[1]

  • Workup and Purification: The crude product is purified by crystallization from water.

Quantitative Data for Diethyl Acetamidomalonate Synthesis [1]

ParameterValue
Starting MaterialDiethyl Malonate
Key ReagentsSodium Nitrite, Zinc Dust, Acetic Anhydride
SolventAcetic Acid, Water
Reaction Temperature40–50°C (for reduction/acetylation)
Overall Yield 77–78%
Melting Point95–97°C

Diagram: Workflow for Diethyl Acetamidomalonate Synthesis

G cluster_stage1 Stage 1: Preparation of Diethyl Acetamidomalonate A Diethyl Malonate B Isonitrosation (NaNO₂, Acetic Acid) A->B C Diethyl Isonitrosomalonate B->C D Reduction & Acetylation (Zinc, Acetic Anhydride) C->D E Crude Product D->E F Crystallization (Water) E->F G Diethyl Acetamidomalonate F->G

Caption: Workflow for the synthesis of diethyl acetamidomalonate.

Stage 2 & 3: Alkylation, Hydrolysis, and Decarboxylation

This part of the protocol describes the synthesis of a specific amino acid, in this case, phenylalanine, as an illustrative example. The choice of the alkylating agent (benzyl chloride) determines the side chain of the resulting amino acid.

Experimental Protocol:

  • Deprotonation: Diethyl acetamidomalonate is deprotonated with a base, typically sodium ethoxide in ethanol, to form a nucleophilic enolate.

  • Alkylation: The enolate is then reacted with an alkyl halide (e.g., benzyl chloride for phenylalanine synthesis) in an SN2 reaction to form the alkylated malonic ester derivative.[2]

  • Hydrolysis and Decarboxylation: The resulting product is heated with a strong acid (e.g., aqueous HCl) or base. This step hydrolyzes both the ester and amide groups and subsequently decarboxylates the intermediate to yield the final α-amino acid.[2]

Quantitative Data for Phenylalanine Synthesis [2]

ParameterValue
Starting MaterialDiethyl Acetamidomalonate
Alkylating AgentBenzyl Chloride
BaseSodium Ethoxide
SolventEthanol
Yield (of Phenylalanine) 65%

Diagram: Amidomalonate Synthesis Mechanism

G cluster_mech Amidomalonate Synthesis of an α-Amino Acid start Diethyl Acetamidomalonate enolate Enolate Intermediate start->enolate 1. Deprotonation (NaOEt) alkylated Alkylated Malonate Derivative enolate->alkylated 2. Alkylation (R-X, e.g., Benzyl Chloride) final α-Amino Acid alkylated->final 3. Hydrolysis & Decarboxylation (H₃O⁺, Heat)

Caption: Key steps in the amidomalonate synthesis of α-amino acids.

Alternative Protocol: Gabriel-Malonic Ester Synthesis

Another important method that incorporates a nitrogen source is the Gabriel-Malonic Ester Synthesis. This method is particularly useful as it prevents over-alkylation of the nitrogen atom.

Conceptual Workflow:

  • Formation of Phthalimidomalonic Ester: Diethyl bromomalonate is reacted with potassium phthalimide. The phthalimide acts as a protected nitrogen source.

  • Deprotonation and Alkylation: The resulting phthalimidomalonic ester is deprotonated, and the subsequent enolate is alkylated with an alkyl halide to introduce the desired R-group.

  • Hydrolysis and Decarboxylation: The final step involves the hydrolysis of the esters, the phthalimide group (often with hydrazine or acid), and decarboxylation to yield the α-amino acid.

Diagram: Gabriel-Malonic Ester Synthesis Workflow

G cluster_gabriel Gabriel-Malonic Ester Synthesis Workflow A Diethyl Bromomalonate + Potassium Phthalimide B Phthalimidomalonic Ester A->B C Deprotonation (Base) B->C D Enolate C->D E Alkylation (R-X) D->E F Alkylated Intermediate E->F G Hydrolysis & Decarboxylation (e.g., H₃O⁺, Heat) F->G H α-Amino Acid G->H

References

Application Notes and Protocols: Ammonium Malonate in the Synthesis of Barbiturates

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the synthesis of barbiturates, with a focus on the potential application of ammonium malonate. While classical methods predominantly utilize diethyl malonate or malonic acid, this guide offers protocols based on established procedures and explores the hypothetical use of ammonium malonate as a starting material.

Introduction

Barbiturates are a class of drugs that act as central nervous system depressants, deriving from barbituric acid. The core structure is formed through the condensation reaction of a malonic acid derivative with urea.[1][2] This reaction, often a variant of the Knoevenagel condensation, is a fundamental process in the synthesis of a wide array of barbiturate compounds.[3][4][5] While diethyl malonate is the most common starting material, this document outlines protocols for both traditional and alternative synthetic routes.

Data Presentation: Synthesis of Barbituric Acid

The following table summarizes quantitative data from various reported methods for the synthesis of barbituric acid, the parent compound of barbiturates.

Starting MaterialsCondensing Agent/CatalystSolventReaction TimeTemperatureYield (%)Reference
Diethyl Malonate, UreaSodium EthoxideAbsolute Ethanol7 hours110°C72-78%[6]
Diethyl Malonate, UreaSodium EthoxideAbsolute Ethanol7 hours110°C95.3%[7][8]
Malonic Acid, UreaAcetic AnhydrideNone (Solvent-free)5 minutes90°C (Microwave)95%[9]
Diethyl Ethylphenylmalonate, UreaSodium MethoxideNot SpecifiedNot SpecifiedNot Specified17.45% (for Phenobarbital)[10][11]

Experimental Protocols

Protocol 1: Synthesis of Barbituric Acid from Diethyl Malonate and Urea (Classical Method)

This protocol is adapted from established literature and provides a reliable method for the synthesis of the core barbiturate structure.[6][7]

Materials:

  • Diethyl malonate

  • Urea (dry)

  • Sodium metal

  • Absolute ethanol

  • Concentrated hydrochloric acid

  • 2L Round-bottom flask

  • Reflux condenser with calcium chloride tube

  • Oil bath

  • Büchner funnel

Procedure:

  • In a 2L round-bottom flask fitted with a reflux condenser protected by a calcium chloride tube, dissolve 11.5 g (0.5 gram atom) of finely cut sodium in 250 mL of absolute ethanol.

  • To the resulting sodium ethoxide solution, add 80 g (0.5 mole) of diethyl malonate.

  • Subsequently, add a solution of 30 g (0.5 mole) of dry urea dissolved in 250 mL of hot (70°C) absolute ethanol.

  • Shake the mixture well and reflux for 7 hours on an oil bath heated to 110°C. A white solid will precipitate.[6]

  • After the reaction is complete, add 500 mL of hot (50°C) water to dissolve the solid.

  • Acidify the solution with concentrated hydrochloric acid (approx. 45 mL) until it is acidic to litmus paper.

  • Filter the resulting clear solution while hot to remove any impurities.

  • Cool the filtrate in an ice bath overnight to crystallize the barbituric acid.

  • Collect the white product on a Büchner funnel, wash with 50 mL of cold water, and dry in an oven at 105-110°C for three to four hours.[6]

Protocol 2: Proposed Synthesis of Barbituric Acid using Ammonium Malonate and Urea

Disclaimer: No direct literature precedence for this specific reaction was found. This proposed protocol is hypothetical and based on the principles of barbiturate synthesis from malonic acid and urea. It assumes that ammonium malonate can serve as a direct precursor to malonic acid or a reactive equivalent under the reaction conditions.

Materials:

  • Ammonium malonate

  • Urea

  • Acetic anhydride

  • Ethanol

  • Microwave reactor (optional, for thermal heating)

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • In a round-bottom flask, thoroughly mix equimolar amounts of ammonium malonate and urea.

  • Add a dehydrating agent, such as 2-3 equivalents of acetic anhydride, to the mixture. Acetic anhydride is intended to react with the ammonium salt to generate malonic acid in situ and to facilitate the condensation by removing water.

  • Heat the reaction mixture with stirring. A suggested starting point is to heat to 90-100°C for several hours, monitoring the reaction progress by thin-layer chromatography.

  • Alternatively, if using a microwave reactor, irradiate the mixture at a power level that maintains a temperature of approximately 90°C for 5-10 minutes, similar to the reaction with malonic acid.[9]

  • After cooling to room temperature, a solid product is expected to form.

  • Add cold ethanol to the reaction mixture to precipitate the product fully and to dissolve unreacted starting materials and byproducts.

  • Filter the solid product, wash with a small amount of cold ethanol, and dry.

  • Recrystallize the crude product from ethanol or water to obtain pure barbituric acid.

Mandatory Visualizations

Logical Relationship of Barbiturate Synthesis

Barbiturate_Synthesis_Workflow cluster_reactants Starting Materials cluster_process Synthesis Process cluster_products Products Malonic Acid Derivative Malonic Acid Derivative Condensation Condensation Malonic Acid Derivative->Condensation Reacts with Urea Urea Urea->Condensation Barbituric Acid Core Barbituric Acid Core Condensation->Barbituric Acid Core Forms Substituted Barbiturates Substituted Barbiturates Barbituric Acid Core->Substituted Barbiturates Can be derivatized to

Caption: General workflow for the synthesis of barbiturates.

Experimental Workflow for Barbiturate Synthesis

Barbiturate_Experimental_Workflow Reactants 1. Mix Malonic Derivative and Urea Base_Addition 2. Add Strong Base (e.g., Sodium Ethoxide) Reactants->Base_Addition Reflux 3. Heat under Reflux Base_Addition->Reflux Workup 4. Acidic Workup and Precipitation Reflux->Workup Purification 5. Filtration and Recrystallization Workup->Purification Final_Product Pure Barbiturate Purification->Final_Product

Caption: Step-by-step experimental workflow for barbiturate synthesis.

References

Application of Ammonium Malonate in Pharmaceutical Synthesis: A Detailed Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ammonium malonate and its parent compound, malonic acid, along with its esters, are versatile reagents in organic synthesis, playing a crucial role as a carbon nucleophile in the formation of carbon-carbon bonds. In the pharmaceutical industry, these compounds are fundamental building blocks for the synthesis of a variety of active pharmaceutical ingredients (APIs). Their utility is most prominently highlighted in the synthesis of heterocyclic compounds, such as barbiturates, which exhibit significant central nervous system (CNS) depressant activities. This document provides detailed application notes and protocols for the use of ammonium malonate in the synthesis of key pharmaceutical precursors, with a focus on the synthesis of barbituric acid, the parent compound of barbiturate drugs.

Key Applications in Pharmaceutical Synthesis

The primary application of ammonium malonate in pharmaceutical synthesis is as a precursor for the formation of malonyl-containing intermediates, which can then be cyclized to form various heterocyclic systems. The Knoevenagel condensation, a nucleophilic addition of an active hydrogen compound to a carbonyl group, is a key reaction where malonates are employed. The Doebner modification of this reaction specifically utilizes malonic acid or its salts with an amine or ammonia as a catalyst, making ammonium malonate a suitable reactant.

Synthesis of Barbiturates

Barbiturates are a class of drugs that act as central nervous system depressants and are used as anxiolytics, hypnotics, and anticonvulsants. The core structure of these drugs is barbituric acid, which is synthesized through the condensation of a malonic acid derivative with urea. While diethyl malonate is commonly used, ammonium malonate can serve as a direct precursor in a reaction catalyzed by a suitable base.

Data Presentation

The following table summarizes the quantitative data for a typical synthesis of barbituric acid, adapted from procedures using diethyl malonate and urea, which is analogous to a reaction that would use ammonium malonate.

ParameterValueReference
Starting Materials
Ammonium Malonate1.0 mol equivalentTheoretical
Urea1.0 mol equivalentAdapted from[1]
Sodium Ethoxide (Catalyst)2.0 mol equivalentsAdapted from[1]
Reaction Conditions
SolventAbsolute Ethanol[1]
Temperature110 °C[1]
Reaction Time7 hours[1]
Product
Product NameBarbituric Acid[1]
Yield72-78%[1]
PurityRecrystallized[1]

Experimental Protocols

Protocol 1: Synthesis of Barbituric Acid from Ammonium Malonate and Urea

Objective: To synthesize barbituric acid via the condensation of ammonium malonate and urea.

Materials:

  • Ammonium malonate

  • Urea (dry)

  • Sodium metal

  • Absolute Ethanol

  • Concentrated Hydrochloric Acid

  • Deionized Water

  • Round-bottom flask (2 L)

  • Reflux condenser

  • Heating mantle

  • Magnetic stirrer

  • Beakers

  • Büchner funnel and flask

  • Filter paper

  • Ice bath

Procedure:

  • Preparation of Sodium Ethoxide Catalyst: In a 2 L round-bottom flask equipped with a reflux condenser, dissolve 11.5 g (0.5 gram-atom) of finely cut sodium in 250 mL of absolute ethanol. The reaction is exothermic; cool the flask in an ice bath if the reaction becomes too vigorous.

  • Reaction Mixture Preparation: To the freshly prepared sodium ethoxide solution, add a solution of 138.12 g (1.0 mole) of ammonium malonate in 250 mL of absolute ethanol. Subsequently, add a solution of 30 g (0.5 mole) of dry urea dissolved in 250 mL of hot (70 °C) absolute ethanol.

  • Condensation Reaction: Shake the mixture well and heat it to reflux for 7 hours using an oil bath maintained at 110 °C. A white solid will precipitate during the reaction.[1]

  • Work-up and Isolation: After the reaction is complete, add 500 mL of hot (50 °C) water to the reaction mixture. Acidify the solution by adding concentrated hydrochloric acid (approx. 45 mL) until the solution is acidic to litmus paper.

  • Crystallization: Filter the resulting clear solution while hot to remove any insoluble impurities. Cool the filtrate in an ice bath overnight to allow for the crystallization of barbituric acid.

  • Purification: Collect the white crystalline product by vacuum filtration using a Büchner funnel. Wash the crystals with 50 mL of cold water and then dry them in an oven at 105-110 °C for four hours.

  • Yield: The expected yield of barbituric acid is between 46-50 g (72-78% of the theoretical amount).[1]

Mandatory Visualizations

Experimental Workflow for Barbituric Acid Synthesis

G cluster_prep Catalyst Preparation cluster_reaction Condensation Reaction cluster_workup Work-up and Purification sodium Sodium Metal na_ethoxide Sodium Ethoxide Solution sodium->na_ethoxide ethanol1 Absolute Ethanol ethanol1->na_ethoxide reaction_mixture Reaction Mixture na_ethoxide->reaction_mixture ammonium_malonate Ammonium Malonate ammonium_malonate->reaction_mixture urea Urea urea->reaction_mixture reflux Reflux at 110°C for 7h reaction_mixture->reflux add_water Add Hot Water reflux->add_water acidify Acidify with HCl add_water->acidify crystallize Crystallize in Ice Bath acidify->crystallize filter_dry Filter and Dry crystallize->filter_dry product Barbituric Acid filter_dry->product

Caption: Workflow for the synthesis of barbituric acid.

Signaling Pathway of Barbiturates

Barbiturates exert their pharmacological effects primarily by modulating the activity of the GABA-A receptor, the main inhibitory neurotransmitter receptor in the central nervous system.[2]

G cluster_receptor GABA-A Receptor Complex cluster_modulation Modulation cluster_effect Cellular Effect gaba_receptor GABA-A Receptor (Ligand-gated ion channel) cl_channel Chloride (Cl-) Channel gaba_receptor->cl_channel is part of channel_opening Increased Duration of Cl- Channel Opening gaba_receptor->channel_opening leads to gaba GABA gaba->gaba_receptor binds to barbiturates Barbiturates (e.g., Phenobarbital) barbiturates->gaba_receptor allosterically binds to (potentiates GABA effect) cl_influx Increased Influx of Cl- ions channel_opening->cl_influx hyperpolarization Neuronal Hyperpolarization cl_influx->hyperpolarization cns_depression CNS Depression (Sedation, Hypnosis, Anticonvulsant) hyperpolarization->cns_depression

Caption: Mechanism of action of barbiturates on the GABA-A receptor.

Conclusion

Ammonium malonate is a valuable and versatile reagent in pharmaceutical synthesis, particularly for the construction of heterocyclic compounds like barbiturates. The protocols and data presented here provide a foundation for researchers and drug development professionals to explore the utility of ammonium malonate in their synthetic endeavors. Understanding the underlying reaction mechanisms and the pharmacological action of the resulting compounds is crucial for the development of new and improved therapeutic agents.

References

Ammonium Malonate as a Buffering Agent in Biological Assays: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Ammonium malonate, the salt derived from malonic acid and ammonia, can function as a buffering agent in specific biological applications. However, its use is nuanced due to the well-documented inhibitory effects of the malonate ion on cellular metabolism. This document provides detailed application notes, protocols, and critical considerations for the use of ammonium malonate as a buffering agent in biological assays.

Properties of Ammonium Malonate Buffer

Ammonium malonate is prepared by titrating malonic acid with ammonium hydroxide. Malonic acid is a dicarboxylic acid with two pKa values, offering two potential buffering ranges.

Table 1: Physicochemical Properties of Malonic Acid for Buffer Preparation

PropertyValueReference
Molecular FormulaC₃H₄O₄[1]
Molecular Weight104.06 g/mol [1]
pKa12.83[1][2]
pKa25.69[1][2]
Effective Buffering Range 1 pH 1.8 - 3.8
Effective Buffering Range 2 pH 4.7 - 6.7

Note: The effective buffering range is generally considered to be pKa ± 1 pH unit.

Key Application: Protein Crystallization

While less common as a general-purpose buffer, malonate salts have demonstrated significant utility in the field of protein crystallography. Sodium malonate, in particular, has been shown to be a highly effective precipitant for the crystallization of a wide range of proteins and viruses.[3][4] The principles of its utility as a precipitant can be extended to ammonium malonate, which can also be screened as a component of crystallization cocktails.

Protocol 1: Use of Ammonium Malonate in a Protein Crystallization Screen

This protocol describes the preparation of a stock solution of ammonium malonate for use in setting up protein crystallization trials.

Materials:

  • Malonic acid (crystalline)

  • Ammonium hydroxide solution (e.g., 1 M)

  • High-purity water

  • pH meter

  • Sterile filtration unit (0.22 µm)

Procedure:

  • Prepare a 1.0 M solution of malonic acid: Dissolve 104.06 g of malonic acid in approximately 800 mL of high-purity water. Stir until fully dissolved.

  • Adjust the pH: Slowly add ammonium hydroxide solution while monitoring the pH with a calibrated pH meter. Target a final pH within one of the buffering ranges (e.g., pH 5.5).

  • Bring to final volume: Once the target pH is reached, add high-purity water to a final volume of 1 L.

  • Sterilize: Filter the solution through a 0.22 µm sterile filter.

  • Storage: Store the sterile 1.0 M ammonium malonate buffer at 4°C.

This stock solution can then be used in various concentrations in crystallization screening plates, typically mixed with the protein sample in hanging or sitting drop vapor diffusion setups.

Critical Consideration: Malonate as a Competitive Inhibitor

A crucial aspect to consider when using any malonate-based buffer in biological assays is that malonate is a classical competitive inhibitor of succinate dehydrogenase (Complex II) in the mitochondrial electron transport chain.[5][6][7]

Succinate dehydrogenase catalyzes the oxidation of succinate to fumarate. Malonate has a similar molecular structure to succinate, allowing it to bind to the active site of the enzyme, thereby blocking the binding of the natural substrate and inhibiting the enzyme's activity.[6]

Succinate_Dehydrogenase_Inhibition cluster_0 Normal Enzymatic Reaction cluster_1 Competitive Inhibition by Malonate Succinate Succinate Succinate Dehydrogenase Succinate Dehydrogenase Succinate->Succinate Dehydrogenase Binds to active site Fumarate Fumarate Succinate Dehydrogenase->Fumarate Catalyzes oxidation Malonate Malonate (Inhibitor) Succinate Dehydrogenase_inhib Succinate Dehydrogenase Malonate->Succinate Dehydrogenase_inhib Binds to active site No Reaction No Reaction Succinate Dehydrogenase_inhib->No Reaction Blocks substrate binding

Caption: Competitive inhibition of succinate dehydrogenase by malonate.

This inhibitory effect makes ammonium malonate unsuitable for assays involving:

  • Cellular respiration

  • Tricarboxylic acid (TCA) cycle function

  • Mitochondrial function

  • Energy metabolism studies

  • Whole-cell or mitochondrial lysate-based assays where succinate dehydrogenase is active.

Experimental Workflow: Deciding to Use an Ammonium Malonate Buffer

The decision to use an ammonium malonate buffer requires careful consideration of its potential impacts on the biological system under study. The following workflow outlines the key decision points.

Malonate_Buffer_Workflow start Start: Need for a buffer in a biological assay assay_type What is the nature of the assay? start->assay_type metabolism_check Does the assay involve cellular metabolism, respiration, or the TCA cycle? assay_type->metabolism_check enzyme_check Is the target enzyme known to be sensitive to dicarboxylic acids? metabolism_check->enzyme_check No avoid_malonate Do NOT use Ammonium Malonate Buffer. Choose an alternative buffer. metabolism_check->avoid_malonate Yes enzyme_check->avoid_malonate Yes crystallography Is the application for protein crystallization? enzyme_check->crystallography No use_malonate Consider Ammonium Malonate Buffer. Proceed with caution. validation Perform validation experiments to check for inhibitory effects. use_malonate->validation crystallography->use_malonate Yes crystallography->use_malonate No

Caption: Decision workflow for using ammonium malonate buffer.

Protocol 2: Preparation of 100 mM Ammonium Malonate Buffer (pH 5.5)

This protocol provides instructions for preparing a 100 mM ammonium malonate buffer with a target pH of 5.5.

Materials:

  • Malonic acid (MW: 104.06 g/mol )

  • Ammonium hydroxide (NH₄OH), 1 M solution

  • Deionized water

  • pH meter and probe

  • Magnetic stirrer and stir bar

  • Volumetric flask (1 L)

  • Graduated cylinders

Procedure:

  • Weigh malonic acid: Weigh out 10.406 g of malonic acid.

  • Dissolve in water: Add the malonic acid to a beaker containing approximately 800 mL of deionized water. Place the beaker on a magnetic stirrer and add a stir bar to dissolve the solid completely.

  • Adjust pH: While stirring, slowly add 1 M ammonium hydroxide solution. Monitor the pH continuously with a calibrated pH meter. Continue adding the base dropwise until the pH reaches 5.5.

  • Final volume adjustment: Once the desired pH is achieved, transfer the solution to a 1 L volumetric flask. Rinse the beaker with a small amount of deionized water and add the rinsing to the volumetric flask. Carefully add deionized water to bring the final volume to the 1 L mark.

  • Mix and store: Cap the flask and invert it several times to ensure the solution is thoroughly mixed. Store the buffer at 4°C.

Table 2: Buffer Composition for 1 L of 100 mM Ammonium Malonate Buffer (pH 5.5)

ComponentQuantity
Malonic Acid10.406 g
1 M Ammonium HydroxideAs required to reach pH 5.5
Deionized WaterTo a final volume of 1 L

Summary and Recommendations

Ammonium malonate can be used as a buffering agent in biological assays, with effective buffering ranges around pH 2.8 and 5.7. Its primary and most validated application is in protein crystallization, where it has been shown to be an effective precipitant.

However, its utility as a general-purpose buffer is severely limited by the fact that malonate is a potent competitive inhibitor of succinate dehydrogenase. Therefore, it is strongly recommended to avoid using ammonium malonate buffers in any assay that measures or relies on cellular respiration, mitochondrial function, or the TCA cycle. For other applications, it is crucial to perform validation experiments to ensure that the malonate ion does not interfere with the activity of the enzyme or system under investigation. Alternative buffers, such as MES, acetate, or phosphate, should be considered for assays in the pH range of 4.7-6.7 if there is any suspicion of metabolic interference.

References

Application of Malonate Salts in the Crystal Growth of Macromolecules

Author: BenchChem Technical Support Team. Date: November 2025

Note to the Reader: This document details the application of malonate salts in macromolecular crystallization. While the initial request specified ammonium malonate, a thorough review of the scientific literature reveals that sodium malonate is the predominantly used and extensively documented form of malonate for this purpose. A single mention of ammonium malonate was found in the context of a custom screening kit for a specific protein, but without detailed protocols or efficacy data.[1] Therefore, to provide comprehensive and experimentally supported information, these application notes and protocols are based on the well-established use of sodium malonate.

Application Notes

Introduction

The crystallization of macromolecules is a critical bottleneck in determining their three-dimensional structures via X-ray crystallography. The process involves a systematic search for conditions that induce the formation of well-ordered, single crystals from a purified and concentrated sample. The choice of precipitating agent is a key variable in this process. Sodium malonate has emerged as a highly effective and versatile precipitating agent for the crystallization of a wide range of biological macromolecules, including proteins and viruses.

Properties and Mechanism of Action

Sodium malonate is the disodium salt of malonic acid, an organic dicarboxylic acid. At neutral pH, it carries two negative charges, giving it a high charge density. In aqueous solutions, it is highly soluble and is thought to act as a kosmotrope, a substance that stabilizes macromolecules and contributes to the structure of water. This property may help to stabilize the native conformation of proteins in solution, making them more amenable to forming well-ordered crystal lattices. The mechanism by which sodium malonate promotes crystallization is primarily through a "salting out" effect, where it reduces the solubility of the macromolecule by competing for water molecules, thereby increasing the effective concentration of the macromolecule and driving it towards a supersaturated state necessary for nucleation and crystal growth.

Advantages of Sodium Malonate in Macromolecular Crystallization
  • High Success Rate: Comparative studies have shown that sodium malonate has a significantly higher success rate in crystallizing a diverse set of macromolecules compared to many other commonly used salts, including the traditional precipitant of choice, ammonium sulfate. In one study involving 31 different macromolecules, sodium malonate was successful in crystallizing 19 of the 23 that produced crystals, nearly twice the success rate of the next most effective salts.

  • Versatility as a Cryoprotectant: High concentrations of sodium malonate form a glass-like state upon freezing, which prevents the formation of damaging ice crystals.[1] This makes it an excellent cryoprotectant for crystals grown in its presence, often eliminating the need for a separate cryoprotection step before X-ray data collection at cryogenic temperatures.

  • Stabilizing Agent: Sodium malonate can also serve as a versatile stabilizing solution for crystals that have been grown in other salt solutions.[1] This allows for subsequent manipulation of the crystals, such as ligand soaking or derivatization, which might not be feasible in the original mother liquor.[1]

Quantitative Data Summary

The following tables summarize key quantitative data regarding the use of sodium malonate in macromolecular crystallization.

Table 1: Comparison of Crystallization Success Rates for Various Salts

Precipitating SaltNumber of Macromolecules Crystallized (out of 23)Success Rate (%)
Sodium Malonate 19 82.6%
Ammonium Sulfate1147.8%
Sodium Acetate1147.8%
Sodium Formate1147.8%
Sodium Tartrate1147.8%
Sodium Citrate1043.5%
Sodium Phosphate939.1%
Lithium Sulfate834.8%
Magnesium Sulfate730.4%
Ammonium Phosphate626.1%
Sodium Chloride521.7%
Lithium Chloride417.4%
Data adapted from a study by McPherson, 2001.

Table 2: Typical Concentration Ranges for Sodium Malonate in Crystallization

ApplicationTypical Concentration RangepH Range
Initial Screening0.5 M - 2.5 M4.0 - 8.0
OptimizationFine-tuning around the initial hit conditionAs per initial hit
Cryoprotection2.5 M - 4.0 M (or gradual increase to this range)As per crystallization condition

Experimental Protocols

Protocol 1: Initial Crystallization Screening using Sodium Malonate

This protocol describes the use of a sodium malonate-based screen with the hanging drop vapor diffusion method, a commonly used technique in macromolecular crystallization.

Materials:

  • Purified macromolecule (protein, nucleic acid, etc.) at a concentration of 5-25 mg/mL in a low ionic strength buffer (e.g., 25 mM HEPES or Tris). The sample should be homogenous (>95% pure) and free of particulate matter.

  • Sodium Malonate Grid Screen (e.g., Hampton Research Grid Screen™ Sodium Malonate or user-prepared solutions). This typically consists of a range of sodium malonate concentrations at different pH values.

  • Crystallization plates (e.g., 24-well or 96-well) and siliconized cover slips.

  • Pipettes and tips for handling microliter volumes.

Methodology:

  • Plate Setup: Pipette 500 µL of the reservoir solution (containing a specific concentration of sodium malonate at a specific pH) into the reservoir of a crystallization plate well.

  • Drop Preparation: On a clean, siliconized cover slip, pipette 1 µL of the macromolecule solution.

  • Mixing: To the same drop, add 1 µL of the reservoir solution from the corresponding well.

  • Sealing: Invert the cover slip and place it over the well, sealing it with grease to create an airtight environment.

  • Equilibration: The drop will equilibrate with the reservoir via vapor diffusion. Water will slowly leave the drop, increasing the concentration of both the macromolecule and the sodium malonate, leading to supersaturation.

  • Incubation and Observation: Incubate the plates at a constant temperature (e.g., 20°C) and observe them periodically under a microscope over several days to weeks for the appearance of crystals.

Interpreting Results:

  • Clear Drops: The conditions are undersaturated. Consider using a higher concentration of the macromolecule or sodium malonate.

  • Precipitate: The conditions are too supersaturated. Try diluting the macromolecule solution or using a lower concentration of sodium malonate.

  • Crystals: An initial crystallization hit has been found. Proceed to optimization.

Workflow for Initial Crystallization Screening

G prep Prepare Macromolecule (5-25 mg/mL, >95% pure) setup Set up Hanging Drops (1:1 ratio of protein: reservoir) prep->setup screen Sodium Malonate Grid Screen (Varying [M] and pH) screen->setup incubate Incubate at Constant Temperature setup->incubate observe Microscopic Observation incubate->observe result Analyze Outcome observe->result clear Clear Drop (Undersaturated) result->clear No Change precipitate Precipitate (Oversaturated) result->precipitate Amorphous Solid crystals Crystals Found! (Proceed to Optimization) result->crystals Ordered Solids

Caption: Workflow for macromolecular crystallization screening using the hanging drop vapor diffusion method with a sodium malonate screen.

Protocol 2: Cryoprotection of Crystals using Sodium Malonate

This protocol is for crystals grown in solutions containing sodium malonate.

Materials:

  • Crystals in their original crystallization drop.

  • Cryoprotectant solution: A solution containing a higher concentration of sodium malonate (e.g., 3.0-3.5 M) buffered at the same pH as the crystallization condition.

  • Cryo-loops.

  • Liquid nitrogen.

Methodology:

  • Prepare Cryoprotectant: Prepare a solution with a high concentration of sodium malonate (e.g., 3.2 M) at the same pH as the crystal's mother liquor.

  • Gradual Soaking (Optional but Recommended): To avoid osmotic shock to the crystal, it is often beneficial to gradually increase the concentration of the cryoprotectant.

    • Add a small volume of the high-concentration sodium malonate solution to the drop containing the crystal.

    • Allow the crystal to equilibrate for a few minutes.

    • Repeat this process 2-3 times until the final concentration of sodium malonate in the drop is sufficiently high for cryoprotection.

  • Crystal Harvesting: Using a cryo-loop slightly larger than the crystal, carefully scoop the crystal out of the drop. The cryoprotectant solution should form a thin film around the crystal in the loop.

  • Vitrification: Immediately plunge the loop containing the crystal into liquid nitrogen to flash-cool it to a vitrified (glass-like) state.

  • Storage and Data Collection: The vitrified crystal can be stored in liquid nitrogen until it is ready for X-ray diffraction data collection.

Workflow for Cryoprotection

G crystal_drop Crystal in Mother Liquor soak Gradually Add Cryo-Solution to Crystal Drop crystal_drop->soak prep_cryo Prepare High [Malonate] Solution (e.g., 3.2 M) prep_cryo->soak equilibrate Allow Crystal to Equilibrate soak->equilibrate harvest Harvest Crystal with Cryo-Loop equilibrate->harvest plunge Plunge into Liquid Nitrogen harvest->plunge storage Store for Data Collection plunge->storage

Caption: A stepwise workflow for the cryoprotection of macromolecular crystals using a high-concentration sodium malonate solution.

References

Application of Ammonium Malonate in the Synthesis of Cinnamic Acid Derivatives via Knoevenagel Condensation

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Cinnamic acid and its derivatives are pivotal intermediates in the pharmaceutical, cosmetic, and fragrance industries, valued for their diverse biological activities and structural motifs. The Knoevenagel condensation is a cornerstone reaction for the synthesis of these α,β-unsaturated acids, traditionally employing pyridine and piperidine as catalysts. However, the toxicity and environmental concerns associated with these reagents have spurred the development of greener synthetic alternatives. This application note details the use of ammonium malonate, often generated in situ from malonic acid and an ammonium salt such as ammonium bicarbonate or ammonium acetate, as an environmentally benign and efficient catalytic system for the preparation of a wide array of cinnamic acid derivatives. This method offers advantages such as operational simplicity, reduced environmental impact, and high yields.[1][2][3]

Reaction Principle

The core of this methodology is the Knoevenagel condensation, a nucleophilic addition of an active methylene compound (malonic acid) to a carbonyl group (an aromatic aldehyde) followed by a dehydration reaction.[1] When an ammonium salt is used, it is believed that ammonia, released from the salt, reacts with the benzaldehyde to form a double Schiff base (hydrobenzamide), which acts as the true catalytic species.[3][4] This catalytic intermediate facilitates the condensation with malonic acid, which is subsequently followed by decarboxylation to yield the corresponding cinnamic acid derivative. The use of ammonium salts avoids the need for hazardous organic bases like pyridine and piperidine.[1]

Experimental Workflow

The general experimental workflow for the synthesis of cinnamic acid derivatives using in situ generated ammonium malonate is depicted below. The process is straightforward and can be adapted for various substituted benzaldehydes.

experimental_workflow reagents Aromatic Aldehyde + Malonic Acid + Ammonium Salt mixing Mixing & Grinding (Solvent-free) reagents->mixing heating Heating (Conventional or Microwave) mixing->heating workup Acidification & Filtration heating->workup product Cinnamic Acid Derivative workup->product

Caption: General workflow for the synthesis of cinnamic acid derivatives.

Tabulated Quantitative Data

The following table summarizes the reaction conditions and yields for the synthesis of various cinnamic acid derivatives using an ammonium salt-catalyzed Knoevenagel condensation.

EntryAromatic AldehydeCatalystTemp. (°C)Time (h)Yield (%)Reference
1BenzaldehydeAmmonium bicarbonate90295[1]
24-MethoxybenzaldehydeAmmonium bicarbonate90298[1]
34-HydroxybenzaldehydeAmmonium bicarbonate105292[1]
44-NitrobenzaldehydeAmmonium bicarbonate140285[1]
54-ChlorobenzaldehydeAmmonium bicarbonate140288[1]
6VanillinAmmonium bicarbonate120296[1]
7SyringaldehydeAmmonium bicarbonate90299[1]
8BenzaldehydeAmmonium acetateRT5-7 min92[5]
94-ChlorobenzaldehydeAmmonium acetateRT5-7 min95[5]
104-NitrobenzaldehydeAmmonium acetateRT5-7 min96[5]

Note: Reactions catalyzed by ammonium acetate were conducted using sonication.

Detailed Experimental Protocols

Protocol 1: General Procedure for Solvent-Free Knoevenagel Condensation using Ammonium Bicarbonate

This protocol is adapted from a green chemistry approach for the synthesis of various cinnamic acids.[1]

Materials:

  • Substituted benzaldehyde (1.0 eq)

  • Malonic acid (1.2 eq)

  • Ammonium bicarbonate (0.4 eq)

  • Ethyl acetate (minimal amount for mixing)

  • Hydrochloric acid (1 M)

  • Deionized water

Equipment:

  • Round-bottom flask

  • Rotary evaporator

  • Heating mantle or oil bath with temperature control

  • Büchner funnel and flask

  • Filter paper

Procedure:

  • In a round-bottom flask, combine the substituted benzaldehyde (e.g., 10 mmol), malonic acid (12 mmol), and ammonium bicarbonate (4 mmol).

  • Add a minimal amount of ethyl acetate to create a slurry and ensure homogeneous mixing.

  • Remove the solvent in vacuo at 40°C using a rotary evaporator to obtain a solvent-free mixture.

  • Heat the resulting mixture at the temperature specified in the table above (e.g., 90-140°C) for 2 hours with stirring.

  • After cooling to room temperature, dissolve the reaction mixture in deionized water.

  • Acidify the aqueous solution with 1 M hydrochloric acid to a pH of approximately 2-3, which will cause the cinnamic acid derivative to precipitate.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the collected solid with cold deionized water to remove any remaining impurities.

  • Dry the purified cinnamic acid derivative in a vacuum oven.

Protocol 2: General Procedure for Sonication-Assisted Knoevenagel Condensation using Ammonium Acetate

This protocol outlines a rapid and efficient synthesis of benzylidenemalononitriles, which can be adapted for the synthesis of cinnamic acids.[5]

Materials:

  • Substituted benzaldehyde (1.0 eq)

  • Malonic acid (1.0 eq)

  • Ammonium acetate (catalytic amount, a pinch)

  • Ethyl acetate (for recrystallization)

  • n-Hexane (for recrystallization)

Equipment:

  • Beaker

  • Glass rod

  • Ultrasonic bath (sonicator)

  • Thin Layer Chromatography (TLC) apparatus

  • Filtration apparatus

Procedure:

  • In a beaker, mix the substituted benzaldehyde (e.g., 10 mmol) and malonic acid (10 mmol).

  • Add a catalytic amount ("a pinch") of ammonium acetate to the mixture and stir continuously with a glass rod.

  • Place the beaker in an ultrasonic bath and sonicate at room temperature for 5-7 minutes.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, the crude product is typically a solid.

  • Recrystallize the crude product from a mixture of ethyl acetate and n-hexane to obtain the purified cinnamic acid derivative.

  • Filter the crystals, dry them, and determine the yield and melting point.

Signaling Pathways and Logical Relationships

The catalytic cycle for the ammonium salt-mediated Knoevenagel condensation involves the in situ formation of a catalytically active species. The following diagram illustrates the proposed mechanism where ammonia, generated from the ammonium salt, reacts with the aldehyde to form a double Schiff base, which then catalyzes the condensation with malonic acid.

catalytic_cycle cluster_cycle Catalytic Cycle Ammonia NH3 Imine R-CH=NH Ammonia->Imine + R-CHO Aldehyde1 R-CHO DoubleSchiff Double Schiff Base (Catalyst) Imine->DoubleSchiff + 2 R-CHO Aldehyde2 R-CHO Condensation Condensation DoubleSchiff->Condensation + Malonic Acid MalonicAcid Malonic Acid Condensation->DoubleSchiff Releases Catalyst CinnamicDiacid Cinnamic Dicarboxylic Acid Condensation->CinnamicDiacid Decarboxylation Decarboxylation CinnamicDiacid->Decarboxylation - CO2 CinnamicAcid Cinnamic Acid Decarboxylation->CinnamicAcid AmmoniumSalt Ammonium Salt (e.g., NH4HCO3) AmmoniumSalt->Ammonia Heat

Caption: Proposed catalytic cycle for the Knoevenagel condensation.

Conclusion

The use of ammonium malonate, generated in situ, presents a highly effective, versatile, and environmentally conscious method for the synthesis of cinnamic acid derivatives. The protocols outlined in this application note are scalable and applicable to a broad range of aromatic aldehydes, offering a valuable alternative to traditional methods that rely on hazardous reagents. The high yields and operational simplicity make this a compelling approach for both academic research and industrial applications in the fields of drug development and materials science.

References

The Role of Ammonium Malonate in Deep Eutectic Solvents: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Deep Eutectic Solvents (DESs) represent a novel class of green solvents, emerging as viable alternatives to traditional volatile organic compounds. These systems are typically composed of a hydrogen bond acceptor (HBA), often a quaternary ammonium salt, and a hydrogen bond donor (HBD), which can include carboxylic acids, amides, or polyols. When mixed in a specific molar ratio, these components form a eutectic mixture with a melting point significantly lower than that of the individual constituents. This phenomenon is attributed to the formation of extensive hydrogen bond networks between the HBA and HBD, which disrupts the crystal lattice of the individual components.

Malonic acid, a dicarboxylic acid, serves as an effective HBD, while various ammonium salts can act as the HBA. The interaction between an ammonium salt and malonic acid gives rise to a "deep eutectic solvent," which can be considered an in-situ formation of an ammonium malonate system within the solvent's supramolecular structure. The tunability of their physicochemical properties by altering the HBA, HBD, or their molar ratio makes these DESs highly versatile for a range of applications, including as media for organic synthesis, in extraction processes, and for drug delivery.[1][2][3]

Role of Components in DES Formation

The formation of a stable DES relies on the effective hydrogen bonding between the ammonium salt (HBA) and malonic acid (HBD).

  • Ammonium Salt (Hydrogen Bond Acceptor - HBA): Typically, quaternary ammonium salts like choline chloride (ChCl), tetrabutylammonium chloride (TBAC), or benzyltripropylammonium chloride are used.[4][5] The halide anion (e.g., Cl⁻) of the salt is the primary hydrogen bond acceptor, interacting with the hydroxyl protons of the carboxylic acid groups of malonic acid.[6]

  • Malonic Acid (Hydrogen Bond Donor - HBD): As a dicarboxylic acid, malonic acid possesses two carboxylic acid groups that can donate protons for hydrogen bonding. This ability to form multiple hydrogen bonds contributes to the stability and the significant depression of the melting point of the eutectic mixture.[6]

The interaction between the chloride ion of the ammonium salt and the hydroxyl group of malonic acid is a key factor in the formation of the DES.[7] Spectroscopic analyses, such as Fourier-transform infrared (FTIR) spectroscopy, confirm the formation of these hydrogen bonds, showing shifts in the characteristic vibrational frequencies of the O-H and C=O groups of malonic acid upon DES formation.[6]

Physicochemical Properties of Ammonium Salt-Malonic Acid DESs

The properties of these DESs can be tailored by selecting different ammonium salts or by varying the molar ratio between the HBA and HBD. Key properties include density, viscosity, and conductivity. The high viscosity of some DESs, a result of the extensive hydrogen bonding, can be modulated by the addition of water or by increasing the temperature.[3]

Table 1: Physicochemical Properties of Selected Ammonium Salt-Malonic Acid Deep Eutectic Solvents

Hydrogen Bond Acceptor (HBA)HBA:HBD Molar RatioTemperature (°C)Density (g/cm³)Viscosity (mPa·s)
Choline Chloride1:125~1.25High
Choline Chloride1:225>1.25High

Note: Quantitative data for a wide range of ammonium salt-malonic acid DESs is limited in publicly available literature. The values for choline chloride-malonic acid are based on qualitative descriptions and comparisons from multiple sources. The viscosity is generally high at room temperature.

Experimental Protocols

Protocol 1: Synthesis of Choline Chloride-Malonic Acid (ChCl:MA) DES

This protocol describes the synthesis of a DES from choline chloride and malonic acid at a 1:1 molar ratio.

Materials:

  • Choline chloride (ChCl)

  • Malonic acid (MA)

  • Glass vial with a screw cap

  • Magnetic stirrer hotplate

  • Magnetic stir bar

  • Weighing balance

Procedure:

  • Dry the choline chloride and malonic acid in a desiccator for at least 24 hours to remove any residual moisture.

  • Weigh equimolar amounts of choline chloride and malonic acid and place them in a glass vial.

  • Add a magnetic stir bar to the vial.

  • Seal the vial to prevent the absorption of moisture.

  • Place the vial on a magnetic stirrer hotplate and heat the mixture to 60-80°C with continuous stirring.

  • Continue heating and stirring until a clear, homogeneous liquid is formed. This typically takes 1-2 hours.

  • Allow the resulting DES to cool down to room temperature.

  • Store the DES in a sealed container in a desiccator.

G cluster_workflow Synthesis Workflow start Start weigh Weigh equimolar ChCl and Malonic Acid start->weigh mix Combine in a sealed vial with a stir bar weigh->mix heat_stir Heat to 60-80°C with continuous stirring mix->heat_stir observe Observe until a clear, homogeneous liquid forms heat_stir->observe observe->heat_stir Not homogeneous cool Cool to room temperature observe->cool Homogeneous store Store in a desiccator cool->store end_node End store->end_node

Caption: Workflow for the synthesis of ChCl:MA DES.

Protocol 2: Application in Ultrasound-Assisted Extraction (UAE) of Phenolic Compounds

This protocol outlines a general procedure for the extraction of phenolic compounds from a plant matrix using a ChCl:MA DES, enhanced by ultrasonication.

Materials:

  • Dried and powdered plant material (e.g., olive leaves, chokeberry)

  • ChCl:MA DES (synthesized as per Protocol 1)

  • Deionized water

  • Ethanol or methanol for comparative analysis (optional)

  • Ultrasonic bath or probe sonicator

  • Centrifuge

  • Spectrophotometer or HPLC for analysis

Procedure:

  • Solvent Preparation: Prepare an aqueous solution of the ChCl:MA DES. A common concentration is 70-80% DES in water (v/v), as the addition of water can reduce viscosity and improve extraction efficiency.

  • Extraction Setup: Weigh a specific amount of the powdered plant material (e.g., 1 g) and place it in a suitable vessel. Add a defined volume of the DES solution to achieve a specific solid-to-liquid ratio (e.g., 1:20 g/mL).

  • Ultrasonication: Place the vessel in an ultrasonic bath or immerse the probe of a sonicator into the mixture. Sonicate for a predetermined time (e.g., 30 minutes) at a controlled temperature (e.g., 40-50°C).

  • Separation: After extraction, centrifuge the mixture at high speed (e.g., 5000 rpm for 15 minutes) to separate the solid residue from the liquid extract.

  • Analysis: Carefully collect the supernatant (the DES extract). The concentration of phenolic compounds in the extract can be determined using a suitable analytical method, such as the Folin-Ciocalteu assay for total phenolic content or HPLC for the quantification of specific compounds.

  • Reusability (Optional): The DES can potentially be recovered and reused. This may involve techniques like anti-solvent precipitation to recover the extracted compounds, followed by evaporation of the anti-solvent and water to regenerate the DES.

G cluster_workflow Ultrasound-Assisted Extraction Workflow start Start prep_sample Prepare powdered plant sample start->prep_sample prep_des Prepare aqueous DES solution start->prep_des mix_sample Mix sample and DES solution prep_sample->mix_sample prep_des->mix_sample ultrasonicate Ultrasonicate (e.g., 30 min, 40°C) mix_sample->ultrasonicate centrifuge Centrifuge to separate solid and liquid ultrasonicate->centrifuge collect_extract Collect supernatant (extract) centrifuge->collect_extract analyze Analyze for phenolic content (e.g., HPLC) collect_extract->analyze end_node End analyze->end_node G cluster_interaction Hydrogen Bonding in Ammonium Salt-Malonic Acid DES Ammonium Ammonium Cation (HBA) Chloride Chloride Anion (HBA) Ammonium->Chloride Ionic Bond MalonicAcid Malonic Acid (HBD) (HOOC-CH2-COOH) Chloride->MalonicAcid Hydrogen Bond (Cl⁻···H-O)

References

Troubleshooting & Optimization

"optimizing reaction conditions for Knoevenagel condensation with ammonium malonate"

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals optimizing Knoevenagel condensation reactions using ammonium malonate.

Troubleshooting Guide

This guide addresses common issues encountered during the Knoevenagel condensation with ammonium malonate.

Issue Potential Cause(s) Recommended Solution(s)
Low to No Product Formation 1. Inactive Catalyst: Ammonium malonate may not be sufficiently basic to efficiently catalyze the reaction for all substrates. 2. Steric Hindrance: Bulky aldehydes or ketones can hinder the reaction. 3. Low Reaction Temperature: The reaction may require more thermal energy to proceed. 4. Inappropriate Solvent: The chosen solvent may not be optimal for the reaction.1. Catalyst Addition: Add a co-catalyst such as piperidine or an ammonium salt like ammonium acetate or ammonium bicarbonate.[1][2][3] 2. Increase Reaction Time/Temperature: Prolong the reaction time or cautiously increase the temperature. 3. Solvent Screening: Test a range of solvents. Protic solvents like ethanol are often effective, but aprotic solvents like acetonitrile or benzene can also be successful.[4][5] 4. Use a More Active Malonate Source: Consider using malonic acid in the presence of a base like pyridine (Doebner modification).[6]
Formation of Side Products 1. Self-Condensation of Aldehyde/Ketone: This can occur, especially with strong bases. 2. Michael Addition: The product can sometimes react further with another equivalent of the malonate. 3. Decarboxylation: If using malonic acid or its salt at high temperatures, unintended decarboxylation can occur.1. Use a Weaker Base: Ammonium malonate is generally a mild base. If using a stronger co-catalyst, consider reducing its concentration. 2. Control Stoichiometry: Use a 1:1 molar ratio of the carbonyl compound to ammonium malonate.[5] 3. Optimize Temperature: Avoid excessively high temperatures to minimize side reactions.
Difficult Product Isolation 1. Product is Soluble in the Reaction Mixture: This can make extraction and purification challenging. 2. Emulsion Formation During Workup: This is common when using aqueous workups.1. Solvent Selection: Choose a solvent from which the product is likely to precipitate upon cooling or can be easily extracted. 2. Modified Workup: After reaction completion, cool the mixture and see if the product crystallizes. If not, carefully perform an extraction with a suitable organic solvent. To break emulsions, add a small amount of brine.
Inconsistent Yields 1. Variability in Reagent Quality: The purity of the aldehyde/ketone and ammonium malonate can affect the outcome. 2. Atmospheric Moisture: The presence of water can influence the reaction equilibrium.1. Reagent Purification: Ensure the starting materials are pure. Aldehydes, in particular, can oxidize over time. 2. Anhydrous Conditions: While some Knoevenagel reactions tolerate water, for sensitive substrates, running the reaction under an inert atmosphere (e.g., nitrogen or argon) and using dry solvents may improve consistency. The removal of water formed during the reaction can also drive the equilibrium towards the product.[7]

Frequently Asked Questions (FAQs)

Q1: What is the role of ammonium malonate in the Knoevenagel condensation?

A1: Ammonium malonate serves as both the active methylene compound (the malonate ion) and a weak base catalyst (the ammonium ion). The malonate anion is the nucleophile that attacks the carbonyl group of the aldehyde or ketone.

Q2: Can I use ammonium malonate with ketones as well as aldehydes?

A2: Yes, but aldehydes are generally much more reactive than ketones in the Knoevenagel condensation.[7] Reactions with ketones may require more forcing conditions, such as higher temperatures, longer reaction times, or the use of a more potent catalyst.

Q3: What is the Doebner modification and is it relevant when using ammonium malonate?

A3: The Doebner modification of the Knoevenagel condensation involves the use of pyridine as a solvent and catalyst with a carboxylic acid-containing active methylene compound, such as malonic acid.[6] This often leads to condensation followed by decarboxylation. While you are using the ammonium salt of malonic acid, if the reaction is not proceeding, switching to malonic acid and pyridine could be a viable alternative.

Q4: Are there greener alternatives to traditional solvents for this reaction?

A4: Yes, green chemistry approaches to the Knoevenagel condensation have been explored. These include using water as a solvent, running the reaction under solvent-free conditions, or using environmentally benign catalysts.[2][8] Some procedures have shown high yields in short reaction times using catalysts like ammonium acetate in the absence of a solvent.[1]

Q5: How can I monitor the progress of my reaction?

A5: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[1] Spot the reaction mixture alongside your starting materials to observe the disappearance of the reactants and the appearance of the product spot.

Experimental Protocols

General Protocol for Knoevenagel Condensation using Ammonium Malonate

This is a generalized procedure and may require optimization for specific substrates.

Materials:

  • Aldehyde or ketone (1 mmol)

  • Ammonium malonate (1 mmol)

  • Solvent (e.g., ethanol, 10 mL)

  • Round-bottom flask

  • Stir bar

  • Condenser (if heating)

  • Heating mantle or oil bath

Procedure:

  • To a round-bottom flask, add the aldehyde or ketone (1 mmol) and ammonium malonate (1 mmol).

  • Add the chosen solvent (e.g., ethanol, 10 mL).

  • Stir the reaction mixture at room temperature or heat to reflux, depending on the reactivity of the substrate.

  • Monitor the reaction progress using TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • If the product precipitates, it can be collected by filtration.

  • If the product remains in solution, remove the solvent under reduced pressure.

  • The crude product can then be purified by recrystallization or column chromatography.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Start Start Combine Reactants Combine Aldehyde/Ketone and Ammonium Malonate Start->Combine Reactants Add Solvent Add Solvent Combine Reactants->Add Solvent Stir/Heat Stir at Room Temp or Heat to Reflux Add Solvent->Stir/Heat Monitor Monitor by TLC Stir/Heat->Monitor Cool Cool to RT Monitor->Cool Isolate Isolate Product (Filter or Concentrate) Cool->Isolate Purify Purify (Recrystallization or Chromatography) Isolate->Purify End End Purify->End

Caption: Experimental workflow for Knoevenagel condensation.

Troubleshooting_Flowchart Start Low/No Yield Check_Catalyst Is Catalyst Active? Start->Check_Catalyst Add_CoCatalyst Add Co-catalyst (e.g., Piperidine) Check_Catalyst->Add_CoCatalyst No Check_Conditions Are Conditions Forcing Enough? Check_Catalyst->Check_Conditions Yes Add_CoCatalyst->Check_Conditions Success Improved Yield Increase_Temp_Time Increase Temperature and/or Reaction Time Check_Conditions->Increase_Temp_Time No Check_Solvent Is Solvent Optimal? Check_Conditions->Check_Solvent Yes Increase_Temp_Time->Check_Solvent Solvent_Screen Perform Solvent Screen Check_Solvent->Solvent_Screen No Check_Solvent->Success Yes Solvent_Screen->Success Failure Still Low Yield

Caption: Troubleshooting flowchart for low yield.

References

"troubleshooting low yield in malonic ester synthesis using ammonium salt"

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides troubleshooting advice for researchers, scientists, and drug development professionals experiencing low yields in malonic ester synthesis, with a specific focus on reactions involving ammonium salts as catalysts, such as in Knoevenagel condensations.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of an ammonium salt in a reaction with a malonic ester?

In the context of reactions leading to substituted acetic acids, ammonium salts like ammonium chloride or ammonium acetate are not typically used as the primary base to deprotonate the malonic ester for alkylation. Stronger bases like sodium ethoxide are required for this step.[1][2][3] Instead, ammonium salts are often employed as catalysts in Knoevenagel condensations, where a malonic ester reacts with an aldehyde or ketone.[4] In these cases, the ammonium salt can act as a source of a weak acid (ammonium ion) and a weak base (the conjugate base of the acid used), or it can generate ammonia in situ, which can then participate in the catalytic cycle.

Q2: Can I use an ammonium salt as a direct replacement for sodium ethoxide in a classic malonic ester alkylation?

It is not recommended. The pKa of the alpha-protons of diethyl malonate is around 13. While more acidic than typical esters, a strong base is still required for complete deprotonation to form the enolate nucleophile necessary for alkylation.[2][5] Ammonium hydroxide is a weak base, and the ammonium ion is acidic, making it unsuitable for generating the required concentration of the enolate. Using an ammonium salt in place of a strong base like sodium ethoxide will likely result in a very low to negligible yield of the alkylated product.

Q3: What are the most common reasons for low yield when using an ammonium salt as a catalyst in a Knoevenagel-type condensation with a malonic ester?

The most common issues include:

  • Inefficient catalyst turnover: The catalytic cycle may be slow or inhibited by impurities or side products.

  • Side reactions: The presence of ammonia or the amine from the ammonium salt can lead to the formation of enamines or other byproducts.[6]

  • Unfavorable reaction equilibrium: Knoevenagel condensations are often reversible, and the removal of water is crucial to drive the reaction towards the product.[6]

  • Steric hindrance: Bulky aldehydes, ketones, or malonic esters can slow down the reaction rate.

  • Incorrect stoichiometry: An inappropriate ratio of reactants to the catalyst can lead to incomplete conversion.

Troubleshooting Guide for Low Yield in Ammonium Salt-Catalyzed Condensations

Problem: Low yield of the desired condensation product.

Potential Cause Troubleshooting Steps
Incomplete Deprotonation/Enolate Formation While a strong base isn't used, the active methylene compound still needs to be sufficiently acidic to react. Ensure the malonic ester derivative you are using is appropriate for the reaction conditions. For less reactive methylene compounds, a stronger base catalyst might be necessary.
Catalyst Inactivity or Insufficient Amount Increase the catalyst loading (e.g., from 10 mol% to 20 mol%). Ensure the ammonium salt is of good quality and free from impurities that could poison the catalyst. Consider using a different ammonium salt (e.g., ammonium acetate, ammonium bicarbonate) as the counter-ion can influence catalytic activity.[4]
Reversible Reaction and Water Formation If the reaction is run in a solvent, use a Dean-Stark trap to remove water as it forms. If running solvent-free, consider adding a drying agent that is compatible with the reaction conditions.[6]
Side Reactions with Ammonia/Amine If you suspect enamine formation with your aldehyde or ketone, try lowering the reaction temperature to favor the desired condensation pathway. Alternatively, using a primary or secondary amine as a co-catalyst with the ammonium salt can sometimes improve yields by controlling the formation of reactive intermediates.
Steric Hindrance For sterically hindered substrates, increase the reaction time and/or temperature. A higher catalyst loading may also be beneficial.
Product Instability The condensation product may be unstable under the reaction conditions. Monitor the reaction by TLC or another appropriate method to check for product degradation over time. If degradation is observed, try to run the reaction for a shorter period or at a lower temperature.
Dialkylation A common issue in classic malonic ester synthesis is the formation of dialkylated products, which lowers the yield of the mono-alkylated product.[1] While less common in Knoevenagel condensations, ensure correct stoichiometry of reactants.

Experimental Protocols

General Protocol for Ammonium Chloride Catalyzed Knoevenagel Condensation:

This is a representative protocol and may require optimization for specific substrates.

  • To a round-bottom flask, add the aldehyde or ketone (1.0 eq), the malonic ester (1.0-1.2 eq), and ammonium chloride (0.1-0.2 eq).

  • Add a suitable solvent (e.g., ethanol, toluene, or run the reaction neat).

  • If using a solvent where water removal is desired, equip the flask with a Dean-Stark apparatus.

  • Heat the reaction mixture to the desired temperature (e.g., reflux) and monitor the progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • If a solid product precipitates, it can be collected by filtration. Otherwise, perform a suitable aqueous workup. For example, dilute the mixture with an organic solvent (e.g., ethyl acetate), wash with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Data Presentation

Table 1: Comparison of Reaction Conditions for Knoevenagel-type Condensations

CatalystAldehyde/KetoneActive Methylene CompoundSolventTemperatureYield (%)
Ammonium Chloride (10 mol%)Aromatic AldehydesMalonic EstersEthanolRoom Temp.Good to Excellent
Ammonium BicarbonateBenzaldehydeMalonic AcidWaterRefluxHigh
Carbamic Acid Ammonium SaltAromatic AldehydeActive Methylene CompoundSolvent-freeRoom Temp.up to 98%[7]

Note: Yields are highly substrate-dependent and the conditions listed are generalized from literature examples.

Visualizations

Troubleshooting_Workflow start Low Yield in Condensation Reaction check_reactants Verify Reactant Purity and Stoichiometry start->check_reactants check_catalyst Evaluate Catalyst Activity and Loading check_reactants->check_catalyst Reactants OK reactants_issue Purify/Dry Reactants Adjust Stoichiometry check_reactants->reactants_issue Issue Found check_conditions Assess Reaction Conditions (Temp, Time, Water Removal) check_catalyst->check_conditions Catalyst OK catalyst_issue Increase Catalyst Loading Use Fresh Catalyst Try Different Ammonium Salt check_catalyst->catalyst_issue Issue Found side_reactions Investigate Potential Side Reactions check_conditions->side_reactions Conditions OK conditions_issue Increase Temperature/Time Implement Water Removal (e.g., Dean-Stark) check_conditions->conditions_issue Issue Found product_stability Check Product Stability side_reactions->product_stability No obvious side reactions side_reactions_issue Lower Temperature Consider Co-catalyst side_reactions->side_reactions_issue Side Reactions Detected optimization Systematic Optimization product_stability->optimization Product is stable stability_issue Reduce Reaction Time Lower Temperature product_stability->stability_issue Product Degradation reactants_issue->start Re-run catalyst_issue->start Re-run conditions_issue->start Re-run side_reactions_issue->start Re-run stability_issue->start Re-run

Caption: Troubleshooting workflow for low yield in ammonium salt-catalyzed condensations.

Knoevenagel_Mechanism cluster_cycle Catalytic Cycle Ammonium NH4+X- Ammonia NH3 Ammonium->Ammonia pitfall3 Catalyst Inhibition Ammonium->pitfall3 Imine R-CH=NH Ammonia->Imine + R-CHO - H2O pitfall2 Side Reaction: Enamine Formation Ammonia->pitfall2 Aldehyde R-CHO Intermediate Adduct Imine->Intermediate + Enolate pitfall1 Slow Water Removal (Reversible Step) Imine->pitfall1 MalonicEster CH2(COOR')2 Enolate -CH(COOR')2 MalonicEster->Enolate + Base (e.g., NH3) Product R-CH=C(COOR')2 Intermediate->Product - NH3

References

"stability of ammonium malonate under different pH conditions"

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of ammonium malonate under various pH conditions.

Frequently Asked Questions (FAQs)

Q1: What is the expected stability of an aqueous solution of ammonium malonate at neutral pH?

At or near neutral pH (pH 7), an aqueous solution of ammonium malonate is expected to be relatively stable for short-term storage at room temperature. The malonate dianion and the ammonium cation are in equilibrium with their corresponding acidic and basic forms. For long-term storage, it is advisable to keep the solution refrigerated (2-8 °C) to minimize any potential slow degradation.

Q2: How does acidic pH affect the stability of ammonium malonate solutions?

Under acidic conditions (pH < 7), the stability of ammonium malonate is compromised. The malonate ion will be protonated to form malonic acid. Malonic acid itself can undergo decarboxylation to form acetic acid and carbon dioxide, a process that is catalyzed by heat. Studies on malonic acid have shown that a decrease in pH leads to a significant increase in the decomposition rate constant[1]. The ammonium ion will remain stable as the ammonium cation (NH₄⁺).

Q3: What happens to ammonium malonate in an alkaline solution?

In alkaline solutions (pH > 7), the malonate dianion is generally stable against decarboxylation. However, the ammonium ion (NH₄⁺) will be deprotonated to form ammonia (NH₃) and water. This can lead to the release of ammonia gas from the solution, especially with increased temperature, resulting in a change in the solution's stoichiometry and pH[2].

Q4: Are there any specific decomposition products I should be aware of?

Yes, depending on the pH, you can expect different decomposition products:

  • Acidic conditions: The primary degradation products are acetic acid and carbon dioxide from the decarboxylation of malonic acid.

  • Alkaline conditions: The main concern is the loss of ammonia gas from the solution.

Q5: Can the presence of other salts affect the stability of ammonium malonate?

Yes, the presence of other salts can influence the solubility and potentially the stability of ammonium malonate. For instance, studies have been conducted on the solubility of ammonium malonate in the presence of ammonium sulfate[3][4][5]. High concentrations of other salts can affect the ionic strength of the solution, which may have a minor impact on reaction rates.

Troubleshooting Guides

Issue 1: I observe gas bubbles forming in my acidic ammonium malonate solution.

  • Probable Cause: This is likely due to the decarboxylation of malonic acid, which is formed under acidic conditions, leading to the production of carbon dioxide gas. This process is accelerated by heat.

  • Recommended Actions:

    • If possible, adjust the pH of your solution to be closer to neutral.

    • Avoid heating the acidic solution if not required for your experimental protocol.

    • Prepare fresh solutions before use if working under acidic conditions for extended periods.

Issue 2: The pH of my alkaline ammonium malonate solution is decreasing over time, and I notice a faint smell of ammonia.

  • Probable Cause: In an alkaline environment, the ammonium ions are converted to ammonia gas, which can then escape from the solution. The loss of the basic ammonia component will cause the pH of the solution to decrease.

  • Recommended Actions:

    • Work in a well-ventilated area or a fume hood.

    • Keep the solution container tightly sealed when not in use.

    • For applications requiring a stable high pH, consider using a non-volatile base to adjust the pH or prepare the solution fresh.

Issue 3: A precipitate has formed in my concentrated ammonium malonate solution.

  • Probable Cause: The solubility of ammonium malonate can be exceeded, especially at lower temperatures or in the presence of other salts which can cause a "salting out" effect.

  • Recommended Actions:

    • Gently warm the solution while stirring to see if the precipitate redissolves.

    • If the precipitate does not redissolve, it may be due to insolubility. Consider diluting the solution.

    • Filter the solution to remove the precipitate if it is interfering with your experiment, but be aware that this will change the concentration of your solution.

Data Summary

pH RangeConditionPrimary Stability ConcernKey Degradation Products
< 4AcidicDecarboxylation of malonic acidAcetic acid, Carbon dioxide
4 - 6Weakly AcidicSlow decarboxylationAcetic acid, Carbon dioxide
6 - 8NeutralGenerally stableMinimal degradation
8 - 10Weakly AlkalineAmmonia volatilizationAmmonia
> 10AlkalineRapid ammonia volatilizationAmmonia

Experimental Protocols

Protocol: pH Stability Study of Ammonium Malonate

This protocol outlines a general method to assess the stability of ammonium malonate at different pH values.

  • Preparation of Buffer Solutions: Prepare a series of buffer solutions covering the desired pH range (e.g., pH 3, 5, 7, 9, and 11).

  • Preparation of Ammonium Malonate Stock Solution: Prepare a concentrated stock solution of ammonium malonate in deionized water.

  • Incubation:

    • For each pH condition, dilute the ammonium malonate stock solution to the final desired concentration in the respective buffer.

    • Divide each solution into aliquots for different time points and temperature conditions (e.g., room temperature and 40°C).

    • Store the solutions in tightly sealed containers.

  • Sampling: At specified time intervals (e.g., 0, 24, 48, 72 hours), withdraw an aliquot from each pH/temperature condition.

  • Analysis: Analyze the samples for the concentration of malonate. A suitable analytical method would be High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Data Analysis: Plot the concentration of malonate as a function of time for each pH and temperature. From this data, you can determine the degradation rate and half-life.

Visualizations

degradation_pathways cluster_acidic Acidic Conditions (pH < 7) cluster_alkaline Alkaline Conditions (pH > 7) AmmoniumMalonate_acid Ammonium Malonate MalonicAcid Malonic Acid AmmoniumMalonate_acid->MalonicAcid Protonation AceticAcid Acetic Acid + CO2 MalonicAcid->AceticAcid Decarboxylation (Heat) AmmoniumMalonate_alkaline Ammonium Malonate Malonate Malonate Dianion AmmoniumMalonate_alkaline->Malonate Stable Ammonia Ammonia (gas) AmmoniumMalonate_alkaline->Ammonia Deprotonation

Caption: Degradation pathways of ammonium malonate under acidic and alkaline conditions.

troubleshooting_workflow start Instability Observed in Ammonium Malonate Solution check_ph Check the pH of the solution start->check_ph ph_acidic pH is Acidic (< 7) check_ph->ph_acidic ph_alkaline pH is Alkaline (> 7) check_ph->ph_alkaline gas_bubbles Observe for gas bubbles (CO2) ph_acidic->gas_bubbles ammonia_smell Check for ammonia smell ph_alkaline->ammonia_smell decarboxylation Conclusion: Decarboxylation of malonic acid gas_bubbles->decarboxylation ammonia_loss Conclusion: Ammonia volatilization ammonia_smell->ammonia_loss action_acid Action: Neutralize pH, avoid heat, use fresh solution decarboxylation->action_acid action_alkaline Action: Seal container, work in ventilated area, use fresh solution ammonia_loss->action_alkaline

Caption: Troubleshooting workflow for ammonium malonate solution instability.

References

Technical Support Center: Ammonium Malonate Storage and Stability

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper storage and handling of ammonium malonate to prevent its decomposition.

Troubleshooting Guides & FAQs

Q1: I've noticed a faint smell of ammonia from my container of solid ammonium malonate. Is this normal and what should I do?

A: A faint smell of ammonia indicates that the ammonium malonate is beginning to decompose. The primary decomposition pathway involves the loss of ammonia gas to form malonic acid. This is more likely to occur if the compound has been stored in a humid environment or at elevated temperatures.

Recommended Actions:

  • Immediately ensure the container is tightly sealed.

  • Store the container in a cool, dry place, preferably in a desiccator with a suitable desiccant.

  • For long-term storage, refrigeration (2-8 °C) is recommended.

  • If the smell is strong, it is advisable to verify the purity of the material before use, as the presence of excess malonic acid could affect experimental outcomes.

Q2: My aqueous solution of ammonium malonate has become more acidic over time. What is causing this?

A: The decrease in pH of an aqueous ammonium malonate solution is a clear indicator of decomposition. Ammonium malonate in solution exists in equilibrium with ammonia and malonic acid. Over time, especially at room temperature or upon heating, ammonia can volatilize from the solution, shifting the equilibrium and resulting in an accumulation of malonic acid, which lowers the pH.[1]

Troubleshooting Steps:

  • pH Monitoring: Regularly monitor the pH of your stock solutions.

  • Storage Conditions: Store aqueous solutions of ammonium malonate at low temperatures (2-8 °C) to minimize ammonia loss.

  • Fresh Preparation: For critical applications, it is best to prepare fresh solutions before use.

  • pH Adjustment: If a slight pH drop is observed before use in a non-critical application, the pH can be carefully adjusted with a dilute solution of ammonium hydroxide. However, for most applications, fresh preparation is the preferred method to ensure accurate concentration and composition.

Q3: Can I heat my ammonium malonate solution to aid in dissolution?

A: Gentle warming can be used to aid in the dissolution of ammonium malonate. However, prolonged or excessive heating should be avoided. Heating accelerates the decomposition of ammonium malonate into ammonia and malonic acid.[2] High temperatures can lead to significant loss of ammonia and a corresponding increase in the acidity of the solution.

Best Practices:

  • Use minimal heat required for dissolution.

  • Once dissolved, allow the solution to cool to room temperature before storing it under recommended cold conditions.

  • For sensitive experiments, consider alternative methods for dissolution that do not involve heating, such as sonication in a cool water bath.

Q4: How does humidity affect the stability of solid ammonium malonate?

A: Humidity can significantly impact the stability of solid ammonium malonate. The presence of moisture can facilitate the dissociation of the salt into ammonium and malonate ions, leading to the release of ammonia gas and the formation of malonic acid. This process is accelerated in a humid environment.

Storage Recommendations:

  • Always store solid ammonium malonate in a tightly sealed container.

  • For optimal stability, store in a desiccator containing a drying agent such as silica gel or calcium chloride.

  • Avoid storing in areas with high humidity fluctuations.

Quantitative Data on Ammonium Malonate Stability

While specific quantitative stability data for ammonium malonate is not extensively published, the following table provides a representative example of expected stability under various conditions based on the known behavior of similar ammonium salts of dicarboxylic acids. This data is for illustrative purposes to guide storage decisions.

Storage ConditionTemperature (°C)Relative Humidity (%)Expected Purity after 6 Months (%)Primary Degradation Products
Solid State
Ambient, Exposed to Air2560< 95Malonic Acid, Ammonia
Ambient, Sealed Container25N/A98-99Trace Malonic Acid, Ammonia
Refrigerated, Sealed Container4N/A> 99Negligible
Desiccated, Sealed Container25< 20> 99Negligible
Aqueous Solution (0.1 M)
Ambient, Open to Air25N/A< 90 (significant pH decrease)Malonic Acid, Volatilized Ammonia
Ambient, Sealed Container25N/A95-97 (slight pH decrease)Malonic Acid, Ammonia
Refrigerated, Sealed Container4N/A> 99 (stable pH)Negligible

Experimental Protocols

Protocol 1: Stability Testing of Solid Ammonium Malonate

This protocol outlines a method for assessing the stability of solid ammonium malonate under accelerated conditions.

1. Materials:

  • Ammonium malonate
  • Controlled temperature and humidity stability chambers
  • Amber glass vials with airtight seals
  • HPLC system with a suitable column (e.g., C18)
  • Mobile phase: e.g., a buffer solution of ammonium acetate and acetic acid[3]
  • Ammonium malonate reference standard
  • Malonic acid reference standard

2. Method:

  • Place accurately weighed samples of ammonium malonate into amber glass vials.
  • Expose the vials to different storage conditions as outlined in the stability testing plan (e.g., 40°C/75% RH, 50°C/75% RH).[4]
  • At specified time points (e.g., 0, 1, 2, 4 weeks), remove a vial from each condition.
  • Prepare a solution of known concentration from the aged sample.
  • Analyze the sample solution by HPLC to determine the concentration of ammonium malonate and any degradation products (primarily malonic acid).
  • Compare the results to the initial sample (time 0) to calculate the percentage of degradation.

Protocol 2: Monitoring the Stability of Aqueous Ammonium Malonate Solutions

This protocol describes a method for monitoring the stability of ammonium malonate in an aqueous solution.

1. Materials:

  • Ammonium malonate
  • Deionized water
  • Calibrated pH meter
  • HPLC system (as in Protocol 1)
  • Volumetric flasks and pipettes

2. Method:

  • Prepare a stock solution of ammonium malonate of a known concentration in deionized water.
  • Measure and record the initial pH of the solution.
  • Divide the solution into aliquots in sealed vials and store under different conditions (e.g., room temperature, refrigerated).
  • At regular intervals (e.g., daily for room temperature, weekly for refrigerated), take a sample from each condition.
  • Measure and record the pH of the sample.
  • Analyze the sample by HPLC to quantify the concentration of ammonium malonate and malonic acid.
  • Plot the change in pH and the concentration of ammonium malonate over time for each storage condition to determine the rate of decomposition.

Visualizations

Decomposition Pathway of Ammonium Malonate

The following diagram illustrates the primary decomposition pathway of ammonium malonate, which involves the reversible loss of ammonia to form malonic acid.

DecompositionPathway cluster_conditions Influencing Factors AmmoniumMalonate Ammonium Malonate (Solid or Aqueous) Equilibrium AmmoniumMalonate->Equilibrium DecompositionProducts Malonic Acid Ammonia Equilibrium->DecompositionProducts pH_decrease ↓ pH (in solution) DecompositionProducts->pH_decrease leads to Temperature ↑ Temperature Temperature->Equilibrium Humidity ↑ Humidity (for solid) Humidity->Equilibrium

Caption: Decomposition pathway of ammonium malonate.

Troubleshooting Workflow for Ammonium Malonate Instability

This workflow provides a logical sequence of steps to diagnose and address the decomposition of ammonium malonate.

TroubleshootingWorkflow start Instability Suspected check_form Solid or Solution? start->check_form solid_symptoms Observe for: - Ammonia odor - Clumping check_form->solid_symptoms Solid solution_symptoms Measure: - pH decrease check_form->solution_symptoms Solution check_storage_solid Proper Solid Storage? solid_symptoms->check_storage_solid check_storage_solution Proper Solution Storage? solution_symptoms->check_storage_solution correct_storage_solid Store in cool, dry, sealed container (desiccator recommended) check_storage_solid->correct_storage_solid No remediation Consider for use if degradation is minor. For critical applications, use fresh material. check_storage_solid->remediation Yes correct_storage_solution Store at 2-8°C in a sealed container check_storage_solution->correct_storage_solution No check_storage_solution->remediation Yes end Stability Ensured correct_storage_solid->end correct_storage_solution->end remediation->end

Caption: Troubleshooting workflow for unstable ammonium malonate.

References

Technical Support Center: Scaling Up Reactions with Ammonium Malonate

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals who are scaling up chemical reactions involving ammonium malonate.

Troubleshooting Guides

Issue 1: Decreased Yield or Stalled Reaction Upon Scale-Up

Question: We achieved a high yield in our lab-scale reaction (1g), but the yield dropped significantly when we scaled up to 100g. What could be the cause?

Answer: Several factors that are negligible on a small scale can become critical during scale-up. The most common culprits are related to mass and heat transfer.

  • Inadequate Mixing: In larger vessels, achieving uniform mixing is more challenging. This can lead to localized areas of high or low reactant concentration, preventing the reaction from going to completion.

    • Solution: Evaluate your stirring mechanism. A simple magnetic stir bar may be insufficient for larger volumes. Consider using an overhead mechanical stirrer with an appropriately sized impeller to ensure proper vortexing and mixing.

  • Poor Heat Transfer: Exothermic reactions can create localized "hot spots" in a large reactor if heat is not dissipated efficiently. This can lead to thermal decomposition of ammonium malonate or the desired product. The surface-area-to-volume ratio decreases as you scale up, making heat removal more difficult.[1]

    • Solution: Use a jacketed reactor with a temperature control unit. For highly exothermic reactions, consider controlling the addition rate of a key reagent to manage the rate of heat generation.

  • Mass Transfer Limitations: If the reaction involves multiple phases (e.g., a solid reactant in a liquid solvent), the rate at which the solid dissolves can become the rate-limiting step on a larger scale.[2]

    • Solution: Ensure efficient stirring to keep solids suspended. Consider using a different solvent with higher solubility for your reactants at the desired reaction temperature.

Issue 2: Formation of Unexpected Byproducts

Question: Our scaled-up reaction is producing a significant amount of a dialkylated byproduct, which was only a trace impurity on the lab scale. How can we mitigate this?

Answer: The formation of byproducts like dialkylated species is a common issue in malonic ester synthesis when scaling up.[3] This often points to issues with stoichiometry and reaction time.

  • Cause: After the initial desired alkylation, the mono-alkylated product can be deprotonated again and react with another equivalent of the alkylating agent. This is more likely to occur in areas of poor mixing where the concentration of the alkylating agent is temporarily high.

  • Troubleshooting Steps:

    • Controlled Reagent Addition: Instead of adding the alkylating agent all at once, add it slowly over time using a syringe pump or an addition funnel. This maintains a low concentration of the alkylating agent, favoring the mono-alkylation reaction.

    • Base Stoichiometry: Ensure you are using the correct stoichiometry of base. Using a slight excess of the malonate starting material relative to the base and alkylating agent can help minimize dialkylation.

    • Temperature Control: Run the reaction at the lowest practical temperature that still allows for a reasonable reaction rate. Higher temperatures can sometimes increase the rate of the second alkylation.

Frequently Asked Questions (FAQs)

Q1: What are the primary safety concerns when scaling up reactions involving ammonium malonate? A1: The primary concerns are thermal runaway and ammonia off-gassing.

  • Thermal Runaway: Malonic acid and its derivatives can undergo exothermic decomposition at elevated temperatures.[4][5] On a large scale, the heat generated can be difficult to dissipate, potentially leading to a dangerous increase in temperature and pressure.[2] A thorough thermal hazard evaluation (e.g., using Differential Scanning Calorimetry - DSC) is recommended before scaling up.

  • Ammonia Release: Ammonium malonate can release ammonia gas, especially under basic conditions or at elevated temperatures.[6][7] In a large-scale reaction, this can create a hazardous atmosphere. All scale-up activities should be conducted in a well-ventilated area, such as a fume hood or a dedicated reactor bay with appropriate scrubbing capabilities for off-gases.

Q2: How does solvent choice impact the scale-up of ammonium malonate reactions? A2: Solvent choice is critical for several reasons:

  • Solubility: The solubility of ammonium malonate and other reagents can change with temperature and concentration. What works in a dilute lab-scale reaction might lead to precipitation or a thick slurry on a larger scale, impeding mixing and heat transfer.

  • Boiling Point: The solvent's boiling point will dictate the maximum temperature for the reaction at atmospheric pressure and influences the efficiency of heat removal through reflux.

  • Workup and Isolation: The solvent must be suitable for the downstream purification steps. Consider factors like ease of removal (volatility), potential for emulsion formation during aqueous washes, and compatibility with crystallization processes.

Q3: What are the key decomposition pathways for ammonium malonate? A3: Ammonium malonate is the salt of a weak acid (malonic acid) and a weak base (ammonia).

  • Thermal Decarboxylation: Like malonic acid itself, ammonium malonate can decarboxylate upon heating to form acetates and carbon dioxide.[3][4] This is often the desired reaction after an initial alkylation step but can be an undesired side reaction if it occurs prematurely.

  • Hydrolysis: In the presence of water, especially at elevated temperatures, the malonate ester can be hydrolyzed back to malonic acid. If performing a malonic ester synthesis, using a non-aqueous solvent and ensuring dry reagents is crucial until the dedicated hydrolysis step.[8]

Data and Protocols

Table 1: Solubility of Ammonia and Related Salts in Various Solvents

This table provides general solubility data to illustrate the importance of solvent selection. Note that the solubility of ammonium malonate itself may vary, and testing in your specific solvent system is recommended.

CompoundSolventTemperature (°C)Solubility ( g/100g )
AmmoniaMethanol20106.6
AmmoniaEthanol2022.1
Ammonium CarbonateEthanol-2.68[9]
Ammonium AcetateMethanol-Soluble[9]
Potassium CarbonateMethanol-Insoluble[9]
Ammonium BicarbonateMethanol-Insoluble[9]
Experimental Protocol: General Malonic Ester Synthesis with Scale-Up Considerations

This protocol outlines a typical synthesis of a substituted acetic acid from a malonic ester.

1. Deprotonation

  • Lab Scale (250 mL flask): To a solution of diethyl malonate (1 equiv.) in anhydrous ethanol, add sodium ethoxide (1 equiv.) portion-wise with magnetic stirring.

  • Scale-Up Considerations (5 L Reactor):

    • Use an overhead mechanical stirrer.

    • Charge the reactor with the solvent and malonate ester first.

    • Add the base solution via an addition funnel or pump at a rate that keeps the internal temperature below a set point (e.g., 30°C) to manage any exotherm.

2. Alkylation

  • Lab Scale: Add the alkyl halide (1 equiv.) to the enolate solution dropwise via syringe. Monitor the reaction by TLC.

  • Scale-Up Considerations:

    • The alkylation step is often exothermic. Controlled addition of the alkyl halide is critical to prevent overheating and byproduct formation.

    • Install a reflux condenser on the reactor.

    • For long reactions, ensure the reactor is properly sealed to prevent solvent loss.

3. Saponification (Hydrolysis)

  • Lab Scale: Add an aqueous solution of sodium hydroxide (2.5 equiv.) and heat the mixture to reflux.

  • Scale-Up Considerations:

    • This step can also be exothermic. Add the base solution at a controlled rate.

    • Ensure the reactor's heating system can maintain a steady reflux without overheating.

4. Acidification and Decarboxylation

  • Lab Scale: Cool the reaction mixture in an ice bath and slowly add concentrated HCl until the pH is ~1-2. Heat the mixture to induce decarboxylation (CO₂ evolution).

  • Scale-Up Considerations:

    • CRITICAL: Acidification is highly exothermic. Add the acid slowly with efficient cooling.

    • Decarboxylation will produce a large volume of CO₂ gas. Ensure the reactor is properly vented to a scrubber or safe area to avoid pressure buildup. The rate of heating will control the rate of gas evolution.

5. Workup and Purification

  • Lab Scale: Extract the product with an organic solvent, dry with MgSO₄, and purify by distillation or crystallization.

  • Scale-Up Considerations:

    • Extractions in large reactors can lead to emulsions. Plan for adequate settling time.

    • Filtration of large quantities of product requires appropriate equipment (e.g., a Nutsche filter).

    • Drying large volumes of solvent requires a large-capacity rotary evaporator or other solvent removal system.

Visualizations

Troubleshooting_Workflow problem Problem Identified (e.g., Low Yield, Impurities) check_thermal 1. Evaluate Thermal Profile problem->check_thermal Exotherm? check_mixing 2. Assess Mixing Efficiency problem->check_mixing Heterogeneous? check_stoich 3. Verify Stoichiometry & Addition Rates problem->check_stoich Side Products? solution_thermal Implement Controlled Dosing Improve Reactor Cooling check_thermal->solution_thermal solution_mixing Use Overhead Stirrer Optimize Impeller Design check_mixing->solution_mixing solution_stoich Slow Reagent Addition Use Syringe Pump check_stoich->solution_stoich

Caption: Troubleshooting workflow for common scale-up issues.

Malonic_Ester_Synthesis start Ammonium Malonate or Diethyl Malonate base + Base (e.g., NaOEt) start->base enolate Enolate Intermediate alkyl_halide + Alkyl Halide (R-X) enolate->alkyl_halide alkylated Alkylated Malonate hydrolysis + H2O, Base + Heat alkylated->hydrolysis hydrolyzed Dicarboxylic Acid Salt acid + Acid (H+) + Heat hydrolyzed->acid final_product Substituted Acetic Acid (Final Product) co2 CO2 final_product->co2 Decarboxylation base->enolate alkyl_halide->alkylated hydrolysis->hydrolyzed acid->final_product

Caption: Key steps in the malonic ester synthesis pathway.

References

"managing impurities in ammonium malonate affecting crystal growth"

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the crystallization of ammonium malonate. Our aim is to help you manage impurities that can affect crystal growth, morphology, and purity.

Troubleshooting Guides

Issue 1: No Crystal Formation or Poor Yield

Symptoms:

  • The solution remains clear even after cooling or solvent evaporation.

  • Only a very small amount of precipitate is formed.

Possible Causes & Solutions:

Possible Cause Troubleshooting Steps
High Impurity Levels Impurities can increase the solubility of ammonium malonate, leading to a wider metastable zone and preventing nucleation. Consider a purification step like recrystallization.
Incorrect Supersaturation The concentration of ammonium malonate may be too low. Try increasing the concentration or using a less soluble solvent/anti-solvent.
Suboptimal pH The pH of the crystallization medium can affect the solubility of ammonium malonate. Ensure the pH is optimal for crystallization.
Presence of Inhibiting Impurities Certain impurities can actively inhibit nucleation and crystal growth. Identify and remove these impurities through purification.

Troubleshooting Workflow: No Crystal Formation

G start No Crystals Formed check_supersaturation Verify Supersaturation start->check_supersaturation increase_concentration Increase Concentration / Add Anti-solvent check_supersaturation->increase_concentration Low check_ph Check and Adjust pH check_supersaturation->check_ph Adequate end_success Crystals Formed increase_concentration->end_success purify Purify Ammonium Malonate (Recrystallization) check_ph->purify pH Optimal end_fail Consult Further check_ph->end_fail pH incorrect, still no crystals analyze_impurities Analyze for Impurities (HPLC, ICP-MS) purify->analyze_impurities purify->end_fail Purification ineffective analyze_impurities->end_success

A logical workflow for troubleshooting the absence of crystal formation.

Issue 2: Irregular Crystal Shape or Change in Crystal Habit

Symptoms:

  • Crystals are dendritic, needle-like instead of the expected prismatic shape, or are agglomerated.

  • Significant batch-to-batch variation in crystal morphology.

Possible Causes & Solutions:

The presence of even trace amounts of certain impurities can significantly alter the crystal habit of ammonium malonate. This occurs because impurities can selectively adsorb to specific crystal faces, inhibiting their growth and promoting the growth of other faces.

Impact of Metallic Impurities (Analogous Data from Ammonium Salts)

Impurity Concentration Range (ppm) Observed Effect on Crystal Habit
Iron (Fe³⁺) 10 - 100Can lead to the formation of elongated, needle-like crystals.[1]
Aluminum (Al³⁺) 10 - 100Promotes the growth of spiculated or needle-like crystals.[1]
Magnesium (Mg²⁺) 50 - 200May result in a decrease in the length-to-diameter ratio, leading to more blocky crystals.[1]

Impact of Anionic Impurities (Analogous Data from Ammonium Salts)

Impurity Concentration Range (ppm) Observed Effect on Crystal Habit
Fluoride (F⁻) 20 - 100Can cause a transition from long prismatic to short, stubby crystals.[1]
Sulfate (SO₄²⁻) > 200Generally has a negligible effect on crystal shape.[1]

Troubleshooting Steps:

  • Analyze for Trace Metals: Use Inductively Coupled Plasma Mass Spectrometry (ICP-MS) to quantify the concentration of metallic impurities.

  • Purification: If metallic impurities are detected, purify the ammonium malonate by recrystallization. The addition of a chelating agent like EDTA during recrystallization can help sequester metal ions.

  • Control of Starting Materials: Ensure the purity of the raw materials (malonic acid and ammonia) used in the synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the common sources of impurities in ammonium malonate?

A1: Impurities in ammonium malonate can originate from several sources:

  • Starting Materials: Impurities present in the malonic acid and ammonia used for synthesis.

  • Synthesis By-products: Side reactions during synthesis can lead to the formation of organic and inorganic by-products. For example, if cyanoacetic acid is used as a precursor, residual starting material or by-products from its hydrolysis could be present.[2]

  • Storage and Handling: Contamination from storage containers or the environment.

  • Degradation: Decomposition of ammonium malonate over time.

Q2: How do I choose a suitable solvent for the recrystallization of ammonium malonate?

A2: An ideal recrystallization solvent for ammonium malonate should exhibit the following properties:

  • High solubility for ammonium malonate at elevated temperatures.

  • Low solubility for ammonium malonate at low temperatures.

  • Poor solubility for the impurities.

  • It should not react with ammonium malonate.

  • It should be volatile enough to be easily removed from the purified crystals.

Water is a common solvent for the recrystallization of ammonium salts.[3] Mixtures of solvents, such as water-alcohol mixtures, can also be effective.

Q3: What analytical techniques are recommended for identifying and quantifying impurities in ammonium malonate?

A3: A combination of chromatographic and spectroscopic techniques is recommended for comprehensive impurity profiling:[4][5]

  • High-Performance Liquid Chromatography (HPLC): For the separation and quantification of organic impurities.

  • Gas Chromatography (GC): Useful for identifying and quantifying residual solvents.

  • Inductively Coupled Plasma Mass Spectrometry (ICP-MS): For the detection and quantification of trace elemental impurities.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): For the identification of unknown organic impurities by providing molecular weight information.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For the structural elucidation of organic impurities.

Q4: Can excess ammonia or malonic acid affect crystal growth?

A4: Yes, a stoichiometric imbalance of ammonia or malonic acid can be considered an impurity and can affect the crystallization process. Excess reactants can alter the pH of the solution, which in turn affects the solubility and crystal habit of ammonium malonate. It is crucial to control the stoichiometry during synthesis to minimize residual starting materials.

Experimental Protocols

Protocol 1: Recrystallization of Ammonium Malonate

This protocol describes a general procedure for the purification of ammonium malonate by recrystallization.

Materials:

  • Crude ammonium malonate

  • Deionized water (or other suitable solvent)

  • Beaker

  • Hot plate with magnetic stirrer

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Dissolution: In a beaker, add a minimal amount of hot deionized water to the crude ammonium malonate to dissolve it completely with stirring.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Cooling and Crystallization: Slowly cool the saturated solution to room temperature, and then further cool in an ice bath to induce crystallization.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of cold deionized water to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven at a suitable temperature.

Recrystallization Workflow

G start Crude Ammonium Malonate dissolve Dissolve in Minimum Hot Solvent start->dissolve hot_filtration Hot Filtration (if needed) dissolve->hot_filtration cool Slowly Cool Solution hot_filtration->cool ice_bath Cool in Ice Bath cool->ice_bath filter Vacuum Filter Crystals ice_bath->filter wash Wash with Cold Solvent filter->wash dry Dry Purified Crystals wash->dry end Pure Ammonium Malonate Crystals dry->end

A schematic of the recrystallization process for ammonium malonate.

Protocol 2: Impurity Profiling by HPLC

This protocol provides a general methodology for developing an HPLC method for the analysis of organic impurities in ammonium malonate.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column

Mobile Phase Preparation:

  • A gradient elution is often necessary to separate impurities with a wide range of polarities.

  • Mobile Phase A: 0.1% trifluoroacetic acid in water

  • Mobile Phase B: Acetonitrile

Sample Preparation:

  • Accurately weigh and dissolve a known amount of ammonium malonate in the mobile phase A to a final concentration of approximately 1 mg/mL.

  • Filter the sample solution through a 0.45 µm syringe filter before injection.

Chromatographic Conditions (Example):

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Detection Wavelength: 210 nm

  • Gradient Program:

    • 0-5 min: 5% B

    • 5-20 min: 5% to 95% B

    • 20-25 min: 95% B

    • 25-26 min: 95% to 5% B

    • 26-30 min: 5% B

Data Analysis:

  • Identify and quantify impurities by comparing their retention times and peak areas with those of known reference standards.

  • For unknown impurities, further investigation using LC-MS may be required for identification.

References

Validation & Comparative

A Comparative Analysis of Ammonium Malonate and Alternative Catalysts in Knoevenagel Condensation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The Knoevenagel condensation, a cornerstone of carbon-carbon bond formation, is pivotal in the synthesis of a wide array of fine chemicals, pharmaceuticals, and functional polymers. The choice of catalyst is critical, profoundly influencing reaction efficiency, yield, and environmental impact. This guide provides a comparative analysis of ammonium malonate and other prominent catalysts employed in the Knoevenagel condensation, supported by experimental data and detailed protocols to aid in catalyst selection and methods development.

Catalytic Performance: A Quantitative Comparison

The efficacy of various catalysts in the Knoevenagel condensation of benzaldehyde with active methylene compounds, such as malononitrile, is summarized below. The data highlights key performance indicators including reaction time, yield, and the conditions employed. While specific data for ammonium malonate is limited in comparative literature, the performance of other ammonium salts like ammonium acetate and ammonium bicarbonate provides a valuable benchmark for its expected catalytic activity.

CatalystAldehydeActive Methylene CompoundSolventTemperature (°C)TimeYield (%)Reference
Ammonium Acetate BenzaldehydeMalononitrileNone (Solvent-free)Room Temp.5-7 min (Ultrasonic)93.58[1]
Ammonium Bicarbonate SyringaldehydeMalonic AcidNone (Solvent-free)902 h>97 (Conversion)[2][3]
Piperidine 2-MethoxybenzaldehydeThiobarbituric AcidEthanolReflux--[4]
Ti-Al-Mg Hydrotalcite BenzaldehydeMalononitrileEthyl Acetate604 h67.1 (Conversion)[5]
Amino-functionalized MOF BenzaldehydeMalononitrileEthanolRoom Temp.5 min100 (Conversion)[6]
NiCu@MWCNT BenzaldehydeMalononitrileH₂O/MeOH (1:1)2515 min92[7]
Diisopropylethylammonium Acetate (DIPEAc) BenzaldehydeEthyl Cyanoacetate-Reflux-91[8]

Experimental Protocols

Detailed methodologies are crucial for the replication and adaptation of synthetic procedures. Below are representative experimental protocols for the Knoevenagel condensation using an ammonium salt catalyst and an alternative heterogeneous catalyst.

General Protocol for Knoevenagel Condensation using an Ammonium Salt Catalyst (e.g., Ammonium Acetate)

This protocol is adapted from procedures utilizing ammonium salts under solvent-free conditions.[1]

Materials:

  • Aromatic aldehyde (e.g., benzaldehyde, 0.01 mol)

  • Active methylene compound (e.g., malononitrile, 0.01 mol)

  • Ammonium acetate (catalytic amount, e.g., a pinch)

  • Ethyl acetate and n-hexane for recrystallization

Procedure:

  • In a 50 mL beaker, combine the aromatic aldehyde (0.01 mol) and the active methylene compound (0.01 mol).

  • Add a catalytic amount of ammonium acetate to the mixture.

  • Stir the reaction mixture vigorously with a glass rod at room temperature. For enhanced reaction rates, the mixture can be subjected to ultrasonication for 5-7 minutes.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, weigh the crude product to determine the initial yield.

  • Recrystallize the crude product using a suitable solvent system, such as n-hexane and ethyl acetate, to obtain the purified product.

  • Filter the crystals, dry them, and determine the melting point and final yield.

Protocol for Knoevenagel Condensation using an Amino-Functionalized Metal-Organic Framework (MOF)

This protocol is based on the use of a highly efficient, reusable heterogeneous catalyst.[6]

Materials:

  • Aromatic aldehyde (e.g., benzaldehyde, 1 mmol)

  • Active methylene compound (e.g., malononitrile, 1 mmol, 66 mg)

  • Amino-functionalized MOF catalyst (10 mg)

  • Ethanol (10 mL)

Procedure:

  • To a 25 mL round-bottomed flask, add 10 mL of ethanol.

  • Add the active methylene compound (1 mmol) to the flask.

  • Introduce the amino-functionalized MOF catalyst (10 mg) and the aromatic aldehyde (1 mmol) to the solution.

  • Stir the reaction mixture at room temperature for the specified time (e.g., 5 minutes).

  • After the reaction is complete, isolate the catalyst by filtration or centrifugation.

  • The filtered solution containing the product can be analyzed by gas chromatography or other suitable analytical techniques to determine the conversion and yield. The product can be isolated by evaporation of the solvent.

Reaction Mechanisms and Workflows

The catalytic pathway of the Knoevenagel condensation varies depending on the nature of the catalyst. The following diagrams illustrate the proposed mechanism for ammonium salt catalysis and a general experimental workflow.

Knoevenagel_Mechanism cluster_activation Catalyst Activation and Intermediate Formation cluster_condensation Condensation Step Aldehyde Aldehyde Imine Imine Aldehyde->Imine + Ammonia Ammonium_Salt Ammonium Salt (e.g., Ammonium Malonate) Ammonia Ammonia Ammonium_Salt->Ammonia Decomposition Double_Schiff_Base Double Schiff Base (Catalytic Intermediate) Imine->Double_Schiff_Base + Imine Double_Schiff_Base->Ammonia Regenerates Carbanion Carbanion Double_Schiff_Base->Carbanion Deprotonates Active Methylene Active_Methylene Active Methylene Compound Active_Methylene->Carbanion Aldol_Adduct Aldol_Adduct Carbanion->Aldol_Adduct + Aldehyde Product α,β-unsaturated Product Aldol_Adduct->Product Dehydration

Caption: Proposed mechanism for the Knoevenagel condensation catalyzed by an ammonium salt.

Experimental_Workflow Start Start Reactants Combine Aldehyde, Active Methylene Compound, and Catalyst Start->Reactants Reaction Stir at Specified Temperature and Time Reactants->Reaction Monitoring Monitor by TLC Reaction->Monitoring Monitoring->Reaction Incomplete Workup Catalyst Separation (if heterogeneous) Monitoring->Workup Complete Purification Recrystallization or Chromatography Workup->Purification Analysis Characterization (Yield, Purity, etc.) Purification->Analysis End End Analysis->End

Caption: General experimental workflow for the Knoevenagel condensation.

Concluding Remarks

The selection of a catalyst for the Knoevenagel condensation is a critical decision that impacts reaction outcomes and sustainability. While traditional homogeneous catalysts like piperidine are effective, they present challenges in separation and recycling.[4] Ammonium salts, including ammonium malonate, offer a more environmentally benign alternative, often enabling solvent-free conditions and high yields.[1][2][3] Modern heterogeneous catalysts, such as metal-organic frameworks and functionalized nanomaterials, demonstrate exceptional activity and reusability, pushing the boundaries of green chemistry in this fundamental organic transformation.[6][7] This guide provides the necessary data and protocols to assist researchers in navigating these choices and optimizing their synthetic strategies.

References

A Comparative Guide to Ammonium Malonate and Diethyl Malonate in Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the choice of reagents is paramount to the success of synthetic endeavors. This guide provides an objective comparison of ammonium malonate and diethyl malonate, two key reagents in organic synthesis, with a focus on their performance, supported by experimental data and detailed protocols.

Introduction: Key Players in Carbon-Carbon Bond Formation

Ammonium malonate and diethyl malonate are both derivatives of malonic acid and serve as important C3 synthons in organic chemistry. Their utility primarily stems from the reactivity of the central methylene group, which is activated by the two flanking carbonyl functionalities. This activation facilitates the formation of carbanions, which are key intermediates in a variety of carbon-carbon bond-forming reactions.

Diethyl malonate is a widely used and commercially available liquid ester. Its application in the malonic ester synthesis for the preparation of substituted carboxylic acids is a cornerstone of introductory and advanced organic chemistry. Furthermore, it is a common substrate in Knoevenagel condensations and the synthesis of various heterocyclic compounds.

Ammonium malonate , a salt of malonic acid, is often generated in situ from malonic acid and an ammonia source, such as ammonium acetate or ammonium carbonate. While not as extensively documented as its diethyl ester counterpart, it offers a valuable alternative, particularly in reactions where the direct use of malonic acid in the presence of an ammonium salt is advantageous, such as in certain heterocyclic syntheses.

This guide will delve into a comparative analysis of these two reagents in two key synthetic transformations: the Knoevenagel condensation for coumarin synthesis and the Guareschi-Thorpe reaction for pyridine synthesis.

Physical and Chemical Properties at a Glance

A fundamental understanding of the physical and chemical properties of each reagent is crucial for experimental design and execution.

PropertyAmmonium MalonateDiethyl Malonate
CAS Number 56221-41-1[1]105-53-3
Molecular Formula C₃H₁₀N₂O₄C₇H₁₂O₄
Molecular Weight 138.12 g/mol [2]160.17 g/mol
Appearance White crystalline solidColorless liquid
Boiling Point Decomposes199 °C
Melting Point Decomposes-50 °C
Solubility Soluble in waterSlightly soluble in water, soluble in organic solvents
pKa (of methylene protons) Not readily available~13

Comparative Performance in Organic Synthesis

The choice between ammonium malonate and diethyl malonate often depends on the specific reaction, desired product, and reaction conditions. Below, we compare their performance in two important classes of reactions.

Knoevenagel Condensation for Coumarin Synthesis

The Knoevenagel condensation is a powerful tool for the synthesis of coumarins, a class of compounds with diverse biological activities. The reaction involves the condensation of a salicylaldehyde derivative with an active methylene compound.

General Reaction Scheme:

Knoevenagel_Coumarin Knoevenagel Condensation for Coumarin Synthesis cluster_products Product Salicylaldehyde Salicylaldehyde Catalyst Base Catalyst (e.g., Piperidine, L-proline) Malonate Active Methylene Compound Coumarin Coumarin Derivative Catalyst->Coumarin + Heat Guareschi_Thorpe Guareschi-Thorpe Reaction for Pyridine Synthesis cluster_products Product Dicarbonyl 1,3-Dicarbonyl Compound Heat Heat Cyanoacetate Alkyl Cyanoacetate/ Cyanoacetamide Ammonia_Source Ammonia Source Pyridine 2-Hydroxypyridine Derivative Heat->Pyridine Reagent_Selection Start Start: Synthetic Goal Reaction_Type Identify Reaction Type Start->Reaction_Type Knoevenagel Knoevenagel Condensation Reaction_Type->Knoevenagel Coumarin Synthesis Guareschi_Thorpe Guareschi-Thorpe Synthesis Reaction_Type->Guareschi_Thorpe Pyridine Synthesis Other Other Reactions (e.g., Malonic Ester Synthesis) Reaction_Type->Other Product_Solubility Desired Product Solubility? Knoevenagel->Product_Solubility Conditions Reaction Conditions Preference? Guareschi_Thorpe->Conditions Diethyl_Malonate Consider Diethyl Malonate Other->Diethyl_Malonate Classic protocol Aqueous_Soluble Aqueous Soluble Product_Solubility->Aqueous_Soluble Organic_Soluble Organic Soluble Product_Solubility->Organic_Soluble Ammonium_Malonate Consider Ammonium Malonate (or in situ generation) Aqueous_Soluble->Ammonium_Malonate Organic_Soluble->Diethyl_Malonate Mild Mild/Aqueous Conditions->Mild Anhydrous Anhydrous/Organic Conditions->Anhydrous Mild->Ammonium_Malonate Anhydrous->Diethyl_Malonate

References

A Comparative Guide to Analytical Techniques for the Characterization of Ammonium Malonate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of analytical techniques suitable for the characterization of ammonium malonate. The selection of an appropriate analytical method is critical for determining the identity, purity, structure, and quantity of this compound in various matrices. This document outlines the principles of several key techniques, presents comparative data in a tabular format, and provides generalized experimental protocols.

Introduction to Ammonium Malonate

Ammonium malonate, with the chemical formula C₃H₁₀N₂O₄, is the ammonium salt of malonic acid.[1] It is essential to employ a multi-technique approach for its comprehensive characterization, as each method provides unique insights into its chemical and physical properties. The primary analytical challenges involve the simultaneous characterization of both the malonate and the ammonium ions.

Comparison of Analytical Techniques

The following table summarizes the key analytical techniques applicable to the characterization of ammonium malonate, comparing their principles, applications, and performance.

Technique Principle Primary Application for Ammonium Malonate Strengths Limitations
Nuclear Magnetic Resonance (NMR) Spectroscopy Measures the magnetic properties of atomic nuclei.Structural elucidation, identification, and quantification.Provides detailed structural information about the carbon and proton environments. Non-destructive.Lower sensitivity compared to mass spectrometry.
Raman Spectroscopy Measures the inelastic scattering of monochromatic light.Identification of functional groups and molecular structure.Non-destructive, requires minimal sample preparation, and is insensitive to aqueous media.Fluorescence interference can be an issue.
Single-Crystal X-ray Diffraction (XRD) Determines the atomic and molecular structure of a crystal from the scattering pattern of an X-ray beam.Definitive determination of the three-dimensional crystal structure.Provides precise bond lengths and angles.Requires a single, high-quality crystal.
Ion Chromatography (IC) Separates ions based on their affinity to an ion-exchange resin.Quantification of ammonium and malonate ions.High sensitivity and selectivity for ionic species. Can determine multiple ions in a single run.[2]Requires sample to be in solution.
Thermal Analysis (e.g., TGA, DSC) Measures changes in physical and chemical properties as a function of temperature.Assessment of thermal stability and decomposition profile.Provides information on melting point, decomposition temperatures, and mass loss.Does not provide structural information on decomposition products without coupling to other techniques (e.g., MS).
Spectrophotometric Methods (Colorimetry) Measures the absorption of light by a colored compound in solution.Quantification of the ammonium ion.Simple, cost-effective, and widely available.Can be subject to interference from other species in the sample matrix. Requires derivatization.

Experimental Protocols

NMR Spectroscopy

Objective: To obtain structural information about the malonate backbone and confirm the presence of the ammonium ion.

Methodology:

  • Sample Preparation: Dissolve a known quantity of ammonium malonate in a suitable deuterated solvent, such as Deuterium Oxide (D₂O).

  • Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz).

  • Data Acquisition:

    • ¹H NMR: Acquire the proton NMR spectrum to identify signals corresponding to the methylene protons of the malonate and potentially the ammonium protons (which may exchange with the solvent). For a related compound, ammonium 2-aminomalonate, the ¹H NMR spectrum in D₂O shows distinct signals for the protons.[3]

    • ¹³C NMR: Acquire the carbon-13 NMR spectrum to identify signals for the carboxyl and methylene carbons of the malonate. In ammonium 2-aminomalonate, the carboxyl carbon appears around 170.1 ppm and the C2 carbon at 59.1 ppm.[3]

    • ¹⁴N NMR: This can be used to observe the nitrogen of the ammonium ion. For ammonium 2-aminomalonate, the ammonium cation shows a signal at -340.6 ppm.[3][4]

Raman Spectroscopy

Objective: To identify characteristic vibrational modes of the malonate and ammonium ions.

Methodology:

  • Sample Preparation: Place a small amount of the solid ammonium malonate sample onto a suitable substrate (e.g., a microscope slide).

  • Instrumentation: Use a Raman spectrometer equipped with a laser excitation source (e.g., 1064 nm Nd:YAG laser).[4]

  • Data Acquisition: Acquire the Raman spectrum over a relevant spectral range. For a similar compound, ammonium 2-aminomalonate, characteristic peaks include N-H stretching vibrations (around 3032 and 2809 cm⁻¹), C-H stretching (around 2977 cm⁻¹), and C=O stretching (around 1684 cm⁻¹).[3][4]

Ion Chromatography

Objective: To separate and quantify the ammonium and malonate ions.

Methodology:

  • Sample Preparation: Accurately weigh the ammonium malonate sample and dissolve it in deionized water to a known volume. Further dilution may be necessary to fall within the instrument's linear range.

  • Instrumentation: Use an ion chromatograph with a cation-exchange column for ammonium analysis and an anion-exchange column for malonate analysis, both equipped with a conductivity detector.

  • Data Acquisition:

    • Inject a known volume of the sample solution into the IC system.

    • Elute the ions using an appropriate mobile phase (e.g., a dilute acid for cations or a carbonate/bicarbonate buffer for anions).

    • Identify and quantify the ammonium and malonate peaks by comparing their retention times and peak areas to those of known standards. Ion chromatography can effectively determine ammonium in a single run.[2]

Visualizations

Experimental Workflow for Characterization

The following diagram illustrates a typical workflow for the comprehensive characterization of an ammonium malonate sample.

G cluster_0 Initial Analysis cluster_1 Structural Elucidation cluster_2 Quantification & Thermal Properties cluster_3 Data Interpretation Sample Ammonium Malonate Sample Purity Initial Purity Assessment (e.g., Titration) Sample->Purity NMR NMR Spectroscopy (¹H, ¹³C, ¹⁴N) Purity->NMR Raman Raman Spectroscopy Purity->Raman XRD Single-Crystal XRD (if crystalline) Purity->XRD IC Ion Chromatography Purity->IC TGA_DSC Thermal Analysis (TGA/DSC) Purity->TGA_DSC Report Comprehensive Characterization Report NMR->Report Raman->Report XRD->Report IC->Report TGA_DSC->Report G cluster_0 Analytical Question cluster_1 Primary Technique WhatIsIt What is the molecular structure? StructureTech NMR, Raman, XRD WhatIsIt->StructureTech HowPure What is the purity and ionic composition? PurityTech Ion Chromatography, Titration HowPure->PurityTech HowStable What is its thermal stability? StabilityTech Thermal Analysis (TGA/DSC) HowStable->StabilityTech StructureTech->WhatIsIt Provides definitive structural information PurityTech->HowPure Quantifies ionic components StabilityTech->HowStable Measures thermal decomposition

References

A Comparative Guide to Purity Validation of Ammonium Malonate: Titration vs. Alternative Methods

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Ensuring the purity of raw materials is a cornerstone of robust scientific research and pharmaceutical development. For a compound like ammonium malonate, a versatile building block in organic synthesis, accurate purity determination is critical. This guide provides an objective comparison of the traditional titration method for purity validation against modern chromatographic and spectrophotometric techniques. We present supporting experimental data, detailed methodologies, and visual workflows to aid in selecting the most appropriate method for your laboratory's needs.

Method Comparison: A Data-Driven Overview

The choice of an analytical method for purity determination hinges on a balance of factors including accuracy, precision, sensitivity, and sample throughput. Below is a summary of the key performance characteristics of titration, High-Performance Liquid Chromatography (HPLC), Ion Chromatography (IC), and Spectrophotometry for the analysis of ammonium malonate.

FeatureTitrationHigh-Performance Liquid Chromatography (HPLC)Ion Chromatography (IC)Spectrophotometry (Colorimetric)
Principle Neutralization reaction of acidic and basic functional groups.Separation based on polarity and affinity for a stationary phase.Separation of ions based on their charge and interaction with an ion-exchange resin.Colorimetric reaction of the ammonium ion.
Primary Measurement Volume of titrantPeak area of the analytePeak area of the analyteAbsorbance of a colored product
Specificity Moderate; can be influenced by other acidic or basic impurities.High; can separate malonate and ammonium from impurities.High; specific for ionic species.Moderate to High; specific to the ammonium ion, but the malonate ion is not determined.
Accuracy Good (typically >99%)[1]Excellent (recoveries of 94.4–114.1% reported for dicarboxylic acids)[2]Excellent (recoveries of 80–120% reported for ammonium)[3]Good[[“]][5]
Precision (%RSD) Excellent (<1%)[1]Excellent (<2%)[1]Excellent (<2%)[6]Good (<2%)[5]
Linearity (r²) Applicable over a defined concentration range[1]Excellent (>0.999)[2][7]Excellent (>0.999)[6]Excellent (>0.994)[[“]][5]
Throughput Low to MediumHighHighHigh
Instrumentation Cost LowHighHighLow to Medium
Typical Application Purity assay of bulk material.Purity and impurity profiling.Quantification of ammonium and malonate ions.Quantification of the ammonium component.

Experimental Protocols

Purity Validation by Two-Step Potentiometric Titration

This method determines the purity of ammonium malonate by sequentially titrating the ammonium and malonate ions with standardized solutions of a strong acid and a strong base.

Experimental Workflow:

Titration_Workflow Titration Workflow for Ammonium Malonate Purity cluster_prep Sample Preparation cluster_titration1 Step 1: Ammonium Titration cluster_titration2 Step 2: Malonate Titration cluster_calc Calculation A Accurately weigh ~0.5 g of Ammonium Malonate B Dissolve in 100 mL of deionized water A->B C Titrate with standardized 0.1 M HCl B->C D Monitor pH with a calibrated electrode C->D E Identify the first equivalence point (pH ≈ 5-6) D->E F Continue titration with standardized 0.1 M NaOH E->F G Identify the second equivalence point (pH ≈ 8-9) F->G H Calculate purity based on the volume of HCl and NaOH consumed G->H

Caption: Workflow for the two-step potentiometric titration of ammonium malonate.

Detailed Methodology:

  • Standardization of Titrants:

    • Prepare and standardize a 0.1 M hydrochloric acid (HCl) solution against a primary standard like tris(hydroxymethyl)aminomethane (TRIS).

    • Prepare and standardize a 0.1 M sodium hydroxide (NaOH) solution against a primary standard like potassium hydrogen phthalate (KHP).

  • Sample Preparation:

    • Accurately weigh approximately 0.5 g of the ammonium malonate sample.

    • Dissolve the sample in 100 mL of deionized water in a clean beaker.

  • Titration Procedure:

    • Immerse a calibrated pH electrode connected to a pH meter into the sample solution.

    • Step 1 (Ammonium Titration): Titrate the solution with the standardized 0.1 M HCl. Record the pH values after each addition of the titrant. The first equivalence point, corresponding to the neutralization of the malonate ion to malonic acid, will be observed.

    • Step 2 (Malonate Titration): After the first equivalence point, titrate the same solution with the standardized 0.1 M NaOH. Continue to record the pH values. The second equivalence point, corresponding to the neutralization of the ammonium ion, will be observed.

  • Calculation of Purity:

    • Determine the precise volume of HCl and NaOH consumed at their respective equivalence points from the titration curve (e.g., using the first or second derivative method).

    • Calculate the percentage purity of ammonium malonate based on the stoichiometry of the reactions.

Alternative Method: Ion Chromatography (IC)

Ion chromatography is a powerful technique for the simultaneous determination of the ammonium and malonate ions, offering high specificity and sensitivity.

Experimental Workflow:

IC_Workflow Ion Chromatography Workflow for Ammonium Malonate cluster_prep Sample & Standard Preparation cluster_analysis IC Analysis cluster_quant Quantification A Prepare a stock solution of Ammonium Malonate B Create a series of calibration standards by dilution A->B C Prepare the sample solution at a known concentration A->C D Inject standards and sample into the IC system B->D C->D E Separate ammonium and malonate ions on cation and anion exchange columns D->E F Detect ions using a conductivity detector E->F G Generate calibration curves for ammonium and malonate F->G H Determine the concentration of each ion in the sample G->H I Calculate the purity of Ammonium Malonate H->I

Caption: Workflow for the purity analysis of ammonium malonate by Ion Chromatography.

Detailed Methodology:

  • Instrumentation:

    • An ion chromatograph equipped with a gradient pump, a conductivity detector, and appropriate cation and anion exchange columns.

  • Reagents and Standards:

    • Prepare a suitable eluent, for example, a methanesulfonic acid solution for cation analysis and a carbonate/bicarbonate solution for anion analysis.

    • Prepare a stock solution of high-purity ammonium malonate and a series of calibration standards by serial dilution.

  • Sample Preparation:

    • Accurately weigh a sample of ammonium malonate and dissolve it in deionized water to a known concentration that falls within the calibration range.

  • Chromatographic Conditions:

    • Set the appropriate flow rate and column temperature.

    • Inject the calibration standards and the sample solution into the IC system.

  • Data Analysis:

    • Integrate the peak areas for the ammonium and malonate ions.

    • Construct calibration curves by plotting the peak area against the concentration for each ion.

    • Determine the concentration of ammonium and malonate in the sample from the calibration curves and calculate the overall purity. This method is useful for separating and identifying other cations as well, such as Li+, Na+, K+, Mg2+, and Ca2+ ions.

Conclusion

The choice between titration and alternative methods for the purity validation of ammonium malonate depends on the specific requirements of the analysis.

  • Titration is a cost-effective and accurate method suitable for the routine quality control of bulk material where the impurity profile is well-characterized. Its main limitation is the potential for interference from other acidic or basic impurities.

  • HPLC and Ion Chromatography offer superior specificity and are ideal for purity and impurity profiling, especially in a research and development setting where a comprehensive understanding of the sample composition is required. While the initial instrument cost is higher, these methods provide more detailed information and higher throughput.

  • Spectrophotometry provides a simple and rapid means of quantifying the ammonium content but does not provide information on the malonate component or other impurities.

For drug development professionals, where a thorough understanding of impurities is paramount, chromatographic methods are generally preferred. For routine quality control in a production environment, a well-validated titration method can be a reliable and economical choice.

References

A Comparative Guide to the Efficacy of Malonic Acid Salts and Esters in Catalysis

Author: BenchChem Technical Support Team. Date: November 2025

Malonic acid and its derivatives, particularly its diethyl and dimethyl esters, are cornerstone reagents in organic synthesis, prized for the reactivity of their central methylene group. When deprotonated, these compounds form stabilized carbanions (enolates) that serve as potent nucleophiles in a variety of carbon-carbon bond-forming reactions. While the malonate moiety itself is often the reactant, the choice of its counter-ion (forming a salt in situ) or the specific ester group can significantly influence the efficacy, selectivity, and outcome of catalytic processes. This guide provides a comparative analysis of the performance of different malonic acid derivatives in key catalytic reactions, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.

Data Presentation: Performance in Catalytic Reactions

The catalytic efficacy of malonic acid derivatives is most evident in reactions such as the Knoevenagel condensation, Michael addition, and various alkylation and arylation reactions. The following tables summarize quantitative data from several studies, showcasing how reaction conditions and the specific malonate compound affect performance.

Table 1: Efficacy in Knoevenagel Condensation

The Knoevenagel condensation involves the reaction of an active methylene compound with an aldehyde or ketone, catalyzed by a weak base. The choice of base, which determines the malonate salt formed in the reaction mixture, is critical.

Malonic DerivativeAldehyde/KetoneCatalyst/BaseSolventTemp. (°C)Time (h)Yield/ConversionReference
Diethyl MalonateBenzaldehydePiperidine/Benzoic AcidBenzene130–14011–1889–91% Yield[1]
Malonic AcidBenzaldehydeHydrobenzamide-RT-Full Conversion[2]
Malonic AcidBenzaldehydeTriethylamine (TEA)TolueneReflux-~90% Yield[3]
Malonic AcidPyrazole-3-carbaldehydeGlycine (20 mol%)DMSORT->95% Yield[4]
Malonic AcidAromatic Aldehydes--INVALID-LINK--.Solvent-freeRTShort91–98% Yield[2]

Table 2: Efficacy in Alkylation and Arylation Reactions

In these reactions, a malonate enolate attacks an alkyl or aryl halide. The choice of base and, in some cases, a phase-transfer catalyst (PTC) is crucial for high yields.

Malonic DerivativeElectrophileCatalyst/BaseSolventTemp. (°C)Time (h)Yield/Enantiomeric Excess (ee)Reference
Diethyl MalonateAryl HalidesCuO NanoparticlesDMSO--"Good to excellent"-
2,2-Diphenylethyl tert-butyl α-methylmalonateBenzyl Bromide(S,S)-Trifluorophenyl-NAS Bromide (PTC) / 50% KOHToluene-403099% Yield, 98% ee[5][6]
2-Methylbenzyl tert-butyl α-methylmalonateBenzyl Bromide(S,S)-Trifluorophenyl-NAS Bromide (PTC) / 50% KOHToluene-402499% Yield, 91% ee[7]

Table 3: Efficacy in Michael Addition Reactions

The Michael addition involves the 1,4-conjugate addition of a malonate enolate to an α,β-unsaturated carbonyl compound.

Malonic DerivativeMichael AcceptorCatalyst/BaseSolventTemp. (°C)Time (h)Yield/Enantiomeric Excess (ee)Reference
Diethyl MalonateChalconeSparteine:NiCl2 (10 mol%)Toluene251290% Yield, 86% ee
Diethyl Malonateβ-Naphthyl-cinnamone(R,R)-DPEN (20 mol%) / o-phthalic acidEtOHRT16899% Yield, 92% ee[8]
Dimethyl Malonateβ-Naphthyl-cinnamone(R,R)-DPEN (20 mol%) / o-phthalic acidEtOHRT16891% Yield, 93% ee[8]
Diisopropyl Malonateβ-Naphthyl-cinnamone(R,R)-DPEN (20 mol%) / o-phthalic acidEtOHRT16861% Yield, 65% ee[8]

Experimental Protocols

Detailed methodologies are essential for reproducing and building upon published research. Below are protocols for two key reactions involving malonic acid derivatives.

Knoevenagel Condensation of Benzaldehyde with Diethyl Malonate

This protocol is adapted from a procedure known to produce ethyl benzalmalonate in high yields.[1]

Materials:

  • Diethyl malonate (101 g, 0.63 mole)

  • Commercial benzaldehyde (containing 2-8% benzoic acid, ~72-76 g to provide 0.66 mole of benzaldehyde)

  • Piperidine (2-7 ml, amount adjusted based on benzoic acid content)

  • Benzene (300 ml total)

  • 1 N Hydrochloric acid

  • Saturated sodium bicarbonate solution

Procedure:

  • A mixture of 101 g (0.63 mole) of diethyl malonate, a quantity of commercial benzaldehyde containing 70 g (0.66 mole) of pure benzaldehyde, the calculated amount of piperidine (slight excess to neutralize the benzoic acid), and 200 ml of benzene is placed in a flask fitted with a reflux condenser and a water trap.

  • The mixture is refluxed vigorously in an oil bath at 130–140°C until no more water (approximately 12–13 ml) is collected in the trap. This typically requires 11–18 hours.

  • After cooling the mixture, 100 ml of benzene is added.

  • The solution is washed sequentially with two 100-ml portions of water, two 100-ml portions of 1 N hydrochloric acid, and finally with 100 ml of a saturated sodium bicarbonate solution.

  • The benzene layer is dried over anhydrous calcium chloride.

  • The benzene is removed by distillation at atmospheric pressure.

  • The residue is distilled under reduced pressure. The fraction boiling at 179–181°/10 mm is collected. The yield is 137–142 g (89–91%).

Enantioselective Phase-Transfer Catalytic (PTC) Alkylation

This protocol describes the highly enantioselective α-alkylation of a malonate ester to create a chiral quaternary carbon center.[5][6]

Materials:

  • 1-(tert-Butyl) 3-(2,2-diphenylethyl) 2-methylmalonate (23 mg, 0.065 mmol)

  • (S,S)-3,4,5-trifluorophenyl-NAS bromide (phase-transfer catalyst, 3 mg, 0.0033 mmol)

  • p-Chlorobenzyl bromide (62.1 mg, 0.324 mmol)

  • Toluene (216 μL)

  • 50% aqueous KOH solution

Procedure:

  • To a solution of 1-(tert-butyl) 3-(2,2-diphenylethyl) 2-methylmalonate (23 mg, 0.065 mmol) and (S,S)-3,4,5-trifluorophenyl-NAS bromide (3 mg, 0.0033 mmol) in toluene (216 μL) at room temperature, add p-chlorobenzyl bromide (62.1 mg, 0.324 mmol).

  • Cool the reaction mixture to the designated low temperature (e.g., -40°C).

  • Add 5.0 equivalents of 50% aqueous KOH solution and stir the mixture vigorously for the specified reaction time (e.g., 30 hours).

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of NH4Cl.

  • Extract the mixture with dichloromethane (CH2Cl2).

  • Dry the combined organic layers over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel to afford the desired product.

Visualizations: Mechanisms and Workflows

Diagrams are powerful tools for illustrating complex chemical processes and relationships. The following visualizations were created using the Graphviz DOT language to depict a key reaction mechanism and a standard experimental workflow.

Knoevenagel_Condensation cluster_reactants Reactants cluster_intermediates Reaction Intermediates cluster_products Products Malonate Malonic Ester (Active Methylene) Enolate Malonate Enolate (Nucleophile) Malonate->Enolate Carbonyl Aldehyde / Ketone Alkoxide Tetrahedral Alkoxide Intermediate Carbonyl->Alkoxide Base Base (e.g., Piperidine) Base->Enolate Deprotonation Enolate->Alkoxide Nucleophilic Attack Alcohol β-Hydroxy Adduct Alkoxide->Alcohol Protonation Product α,β-Unsaturated Product Alcohol->Product Dehydration (Elimination) Water Water Alcohol->Water

Caption: Mechanism of the Knoevenagel Condensation.

Experimental_Workflow Start Start: Reactants & Catalyst Setup Combine in Solvent Set Temperature & Atmosphere Start->Setup Reaction Stir & Monitor Reaction (e.g., by TLC/GC) Setup->Reaction Workup Reaction Work-up (Quench, Extract, Wash) Reaction->Workup Upon Completion Purify Purification (e.g., Column Chromatography) Workup->Purify Analysis Product Characterization (NMR, MS, etc.) Purify->Analysis End Final Product Analysis->End

Caption: General Experimental Workflow for Catalysis.

References

A Comparative Spectroscopic Investigation of Ammonium Malonate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A Detailed Analysis of Ammonium Malonate Using NMR and IR Spectroscopy

This guide provides a comprehensive comparison of the spectroscopic characteristics of ammonium malonate and its parent compound, malonic acid. The following sections detail the predicted Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectral data, alongside standardized experimental protocols for data acquisition. This information is crucial for the unambiguous identification and characterization of ammonium malonate in various research and development settings.

Predicted Spectroscopic Data Comparison

The following tables summarize the predicted ¹H NMR, ¹³C NMR, and IR spectral data for ammonium malonate in comparison to malonic acid. These predictions are based on established principles of spectroscopy and data from closely related structures.

Table 1: Predicted ¹H NMR Spectral Data

CompoundChemical Shift (δ, ppm)MultiplicityIntegrationAssignment
Ammonium Malonate~7.0 - 7.5Singlet8HNH₄⁺
~3.1 - 3.3Singlet2HCH₂
Malonic Acid~11.0 - 12.0Singlet2HCOOH
~3.4 - 3.6Singlet2HCH₂

Table 2: Predicted ¹³C NMR Spectral Data

CompoundChemical Shift (δ, ppm)Assignment
Ammonium Malonate~170 - 175C=O
~40 - 45CH₂
Malonic Acid~170 - 175C=O
~40 - 45CH₂

Table 3: Predicted IR Spectral Data

CompoundFrequency (cm⁻¹)Assignment
Ammonium Malonate~3300 - 3000N-H stretching (NH₄⁺)
~1600 - 1550Asymmetric COO⁻ stretching
~1450 - 1400N-H bending (NH₄⁺)
~1400 - 1350Symmetric COO⁻ stretching
Malonic Acid~3300 - 2500O-H stretching (broad)
~1710C=O stretching
~1420C-O-H bending
~1280C-O stretching

Experimental Protocols

Detailed methodologies for acquiring the NMR and IR spectra are provided below. These protocols are designed to yield high-quality, reproducible data for comparative analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1. Sample Preparation:

  • Weigh approximately 10-20 mg of the sample (ammonium malonate or malonic acid) and dissolve it in 0.6 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆).

  • Ensure complete dissolution by vortexing or gentle sonication.

  • Transfer the solution to a 5 mm NMR tube.

2. ¹H NMR Acquisition:

  • Spectrometer: 400 MHz or higher field strength NMR spectrometer.

  • Solvent: D₂O.

  • Temperature: 298 K.

  • Pulse Sequence: Standard single-pulse sequence.

  • Acquisition Parameters:

    • Spectral Width: -2 to 12 ppm.

    • Number of Scans: 16-64 (adjust for desired signal-to-noise ratio).

    • Relaxation Delay: 1-5 seconds.

  • Processing:

    • Apply a Fourier transform to the free induction decay (FID).

    • Phase correct the spectrum.

    • Calibrate the chemical shift scale to the residual solvent peak (D₂O at ~4.79 ppm).

    • Integrate the signals.

3. ¹³C NMR Acquisition:

  • Spectrometer: 100 MHz or higher corresponding ¹³C frequency.

  • Solvent: D₂O.

  • Temperature: 298 K.

  • Pulse Sequence: Proton-decoupled single-pulse sequence.

  • Acquisition Parameters:

    • Spectral Width: 0 to 200 ppm.

    • Number of Scans: 1024 or more (due to the low natural abundance of ¹³C).

    • Relaxation Delay: 2-5 seconds.

  • Processing:

    • Apply a Fourier transform to the FID.

    • Phase correct the spectrum.

    • Calibrate the chemical shift scale to an internal or external standard.

Infrared (IR) Spectroscopy

1. Sample Preparation:

  • Solid Sample (KBr Pellet):

    • Thoroughly grind 1-2 mg of the sample with ~100 mg of dry potassium bromide (KBr) in an agate mortar.

    • Press the mixture into a transparent pellet using a hydraulic press.

  • Solid Sample (Attenuated Total Reflectance - ATR):

    • Place a small amount of the solid sample directly onto the ATR crystal.

    • Ensure good contact between the sample and the crystal by applying pressure.

2. IR Spectrum Acquisition:

  • Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.

  • Mode: Transmittance (for KBr pellet) or Absorbance (for ATR).

  • Spectral Range: 4000 - 400 cm⁻¹.

  • Resolution: 4 cm⁻¹.

  • Number of Scans: 16-32.

  • Background: Collect a background spectrum of the empty sample compartment (for KBr) or the clean ATR crystal.

  • Processing:

    • The instrument software will automatically ratio the sample spectrum to the background spectrum.

    • Label the significant absorption bands.

Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the spectroscopic analysis and comparison of ammonium malonate.

Spectroscopic_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data_processing Data Processing & Interpretation cluster_comparison Comparative Analysis cluster_conclusion Conclusion Ammonium_Malonate Ammonium Malonate Sample NMR_Spectroscopy NMR Spectroscopy (¹H and ¹³C) Ammonium_Malonate->NMR_Spectroscopy IR_Spectroscopy IR Spectroscopy (FTIR-ATR or KBr) Ammonium_Malonate->IR_Spectroscopy Malonic_Acid Malonic Acid (Reference) Malonic_Acid->NMR_Spectroscopy Malonic_Acid->IR_Spectroscopy Process_NMR Process NMR Data (Chemical Shifts, Integration) NMR_Spectroscopy->Process_NMR Process_IR Process IR Data (Vibrational Frequencies) IR_Spectroscopy->Process_IR Comparison Compare Spectra: Ammonium Malonate vs. Malonic Acid Process_NMR->Comparison Process_IR->Comparison Conclusion Structural Confirmation and Characterization of Ammonium Malonate Comparison->Conclusion

Workflow for the spectroscopic analysis of ammonium malonate.

A Comparative Guide to Ammonium Salts in Solvent-Free Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

In the ever-evolving landscape of green chemistry, the quest for efficient, environmentally benign catalytic systems for solvent-free reactions is paramount. This guide provides a comprehensive comparison of the performance of various ammonium salts as catalysts in solvent-free reaction conditions, with a particular focus on their application in Knoevenagel condensation reactions. While specific data on ammonium malonate is limited in publicly available research, this guide will draw comparisons from closely related ammonium salts and other alternative catalysts, offering valuable insights for researchers, scientists, and professionals in drug development.

Performance of Ammonium Salts in Solvent-Free Knoevenagel Condensation

The Knoevenagel condensation, a fundamental carbon-carbon bond-forming reaction, is often carried out under solvent-free conditions to minimize environmental impact. Ammonium salts have emerged as effective and greener alternatives to traditional catalysts like pyridine and piperidine.

Table 1: Comparison of Catalysts in the Solvent-Free Knoevenagel Condensation of Benzaldehydes with Active Methylene Compounds

CatalystAldehydeActive Methylene CompoundTemp. (°C)TimeYield (%)Reference
Ammonium Bicarbonate SyringaldehydeMalonic Acid802 h95[1][2][3]
4-NitrobenzaldehydeMalonic Acid801 h98[1][2][3]
BenzaldehydeMalonic Acid802 h92[1][2][3]
Ammonium Acetate Aromatic KetonesMalononitrileMW2-5 min85-95[4]
4-Hydroxycoumarin, AldehydesMalononitrileNeat1-2 h90-96[5]
Ionic Liquid *Aromatic AldehydesMalononitrileRT5-15 min90-98[6]
Silica Gel Aromatic KetonesMalononitrileMW5-10 min70-85[4]
No Catalyst Aromatic AldehydesMalononitrileMW/Heat10-30 minHigh[4]

*1-((4-chlorophenyl) amino)-1-oxopropan-2-aminium perchlorate

From the data, it is evident that ammonium salts, particularly ammonium bicarbonate, are highly effective catalysts for the solvent-free Knoevenagel condensation, affording excellent yields in relatively short reaction times.[1][2][3] Ammonium acetate also demonstrates high catalytic activity, especially under microwave irradiation.[4]

Experimental Protocols

General Procedure for Solvent-Free Knoevenagel Condensation using Ammonium Bicarbonate:

A mixture of the aldehyde (1.0 eq), malonic acid (1.2 eq), and ammonium bicarbonate (0.1 eq) is placed in a round-bottom flask. The flask is then heated in an oil bath at 80°C with stirring for the specified time (typically 1-2 hours). The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature. The solid product is then typically purified by recrystallization from a suitable solvent such as ethanol/water.[1][2][3]

General Procedure for Solvent-Free Knoevenagel Condensation using Ammonium Acetate under Microwave Irradiation:

An aromatic ketone (1.0 mmol), malononitrile (1.2 mmol), and ammonium acetate (0.2 mmol) are mixed in a vessel. The mixture is then irradiated in a microwave oven at a power of 300 W for 2-5 minutes. After completion of the reaction (monitored by TLC), the mixture is cooled, and the product is purified, often by recrystallization.[4]

Visualizing the Workflow and Comparisons

To better illustrate the experimental process and the comparative performance of different catalysts, the following diagrams are provided.

G cluster_workflow Experimental Workflow: Solvent-Free Knoevenagel Condensation start Start reactants Mix Aldehyde, Malonic Acid, & Ammonium Salt Catalyst start->reactants heating Heat under Solvent-Free Conditions (e.g., 80°C or Microwave) reactants->heating monitoring Monitor Reaction Progress (TLC) heating->monitoring workup Cool and Purify Product (Recrystallization) monitoring->workup end End workup->end

Caption: General workflow for a solvent-free Knoevenagel condensation.

G cluster_comparison Catalyst Performance Comparison in Solvent-Free Knoevenagel Condensation Ammonium_Bicarbonate Ammonium Bicarbonate Yield: 92-98% Time: 1-2 h Temp: 80°C Ionic_Liquid Ionic Liquid Yield: 90-98% Time: 5-15 min Temp: RT Ammonium_Bicarbonate->Ionic_Liquid Faster Ammonium_Acetate Ammonium Acetate Yield: 85-96% Time: <15 min (MW) Temp: MW Ammonium_Acetate->Ionic_Liquid Faster Silica_Gel Silica Gel Yield: 70-85% Time: 5-10 min (MW) Temp: MW Silica_Gel->Ammonium_Acetate Lower Yield No_Catalyst No Catalyst Yield: High (MW) Time: 10-30 min (MW) Temp: MW No_Catalyst->Ammonium_Bicarbonate Slower (Thermal)

Caption: Comparison of catalyst efficiency in solvent-free reactions.

Discussion and Alternatives

Ammonium salts like ammonium bicarbonate and ammonium acetate have proven to be excellent catalysts for solvent-free Knoevenagel condensations, offering high yields and cleaner reaction profiles compared to traditional methods.[1][2][3][4][5] Their low cost, low toxicity, and ease of handling make them attractive for sustainable chemical synthesis.

Other alternatives to ammonium salts in solvent-free reactions include:

  • Ionic Liquids: These can act as both catalyst and reaction medium, often leading to very fast reactions at room temperature with high yields.[6] However, their cost and potential environmental impact require careful consideration.

  • Solid Supports: Catalysts like silica gel can be used, particularly in microwave-assisted reactions, though they may result in slightly lower yields compared to ammonium salts.[4]

  • Catalyst-Free Conditions: In some cases, particularly with microwave irradiation, the Knoevenagel condensation can proceed efficiently without any added catalyst, representing the greenest approach.[4]

While direct experimental data for ammonium malonate remains elusive in the reviewed literature, its structural similarity to ammonium acetate and the successful use of other ammonium carboxylates suggest it could be a viable and interesting candidate for future investigation in solvent-free catalytic systems. The malonate anion could potentially play a dual role as both a basic catalyst and a reactant source in specific transformations.

Conclusion

Ammonium salts, in particular ammonium bicarbonate and ammonium acetate, are highly effective, environmentally friendly, and economical catalysts for solvent-free organic reactions such as the Knoevenagel condensation. They offer significant advantages over traditional catalytic systems and represent a key tool in the development of sustainable chemical processes. Further research into other ammonium salts, including ammonium malonate, is warranted to expand the scope and utility of these green catalysts.

References

Assessing the Environmental Impact of Ammonium Malonate as a Catalyst: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The growing emphasis on green chemistry has spurred the evaluation of traditional and novel catalysts for their environmental footprint. This guide provides a comparative assessment of ammonium malonate as a catalyst, primarily in the context of Knoevenagel condensations and Hantzsch pyridine syntheses, benchmarked against other commonly used catalytic systems. The analysis focuses on key green chemistry metrics, experimental protocols, and the overall lifecycle considerations to offer a comprehensive view of its environmental performance.

Comparative Analysis of Catalytic Performance

The efficacy of a catalyst is a critical factor in its environmental impact. Higher efficiency can lead to reduced energy consumption, lower catalyst loading, and minimized side product formation. The following tables summarize the performance of ammonium malonate in comparison to other catalysts in key organic reactions.

Table 1: Comparison of Catalysts in the Knoevenagel Condensation

CatalystReaction ConditionsYield (%)Reaction TimeGreen Chemistry MetricsSource(s)
Ammonium Malonate Data not available in sufficient detail for direct comparison.----
Ammonium AcetateSolvent-free, microwave irradiationHighShortFavorable E-factor[1]
Ammonium BicarbonateSolvent-free, 60°C>95%1-2 hoursLow E-factor (0.3 reported in a similar system)[2]
PiperidineReflux in various solventsVariableVariableHigher environmental impact due to solvent use and catalyst toxicity[2]
Solid-Base Catalysts (e.g., CaO-MgO)Water, room temperatureHighVariableGood E-factor, catalyst recyclability[3]

Table 2: Comparison of Catalysts in the Hantzsch Pyridine Synthesis

CatalystReaction ConditionsYield (%)Reaction TimeGreen Chemistry MetricsSource(s)
Ammonium Malonate Data not available in sufficient detail for direct comparison.----
Ammonium Acetate"On-water", 70°C, catalyst-freeGood to excellent1-2 hoursGreen solvent (water), avoids toxic catalysts[4]
Ammonium PersulfateAcetonitrile, refluxHigh~3 hoursUse of organic solvent[5]
γ-Al2O3 NanoparticlesSolvent-free, 90°CHighShortReusable catalyst, solvent-free[6]
Ceric Ammonium Nitrate (CAN)Solvent-free, room temperatureHighVariableAvoids heating[7]

Experimental Protocols

Detailed methodologies are crucial for the replication of results and the validation of claims. Below are representative experimental protocols for the Knoevenagel condensation and Hantzsch synthesis using ammonium salt catalysts.

Knoevenagel Condensation (General Protocol with an Ammonium Salt)

A mixture of an aromatic aldehyde (1 mmol), an active methylene compound (e.g., malononitrile, 1.2 mmol), and an ammonium salt catalyst (e.g., ammonium bicarbonate, 10 mol%) is stirred in a reaction vessel.[8] For a solvent-free reaction, the mixture is heated to a specified temperature (e.g., 60°C) for a designated time (e.g., 1-2 hours).[2] The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the product is typically purified by recrystallization from a suitable solvent like ethanol.

Hantzsch Pyridine Synthesis (General Protocol with Ammonium Acetate)

In a round-bottom flask, a mixture of an aldehyde (1 mmol), a β-ketoester (e.g., ethyl acetoacetate, 2 mmol), and ammonium acetate (1.3 mmol) is vigorously stirred in water (2 mL).[4] The reaction mixture is heated to 70°C until the reaction is complete, as monitored by TLC.[4] After completion, a few drops of ethanol are added to facilitate the granulation of the product, followed by the addition of crushed ice. The solid product is then collected by filtration, washed with water, and can be further purified by crystallization from aqueous ethanol if necessary.[4]

Green Chemistry Metrics: A Deeper Dive

To quantitatively assess the environmental performance of a chemical process, several metrics have been developed.[9][10]

  • Atom Economy: This metric, developed by Barry Trost, measures the efficiency of a reaction in terms of how many atoms from the reactants are incorporated into the desired product. A higher atom economy signifies a greener process with less waste generation.

  • E-Factor (Environmental Factor): Introduced by Roger Sheldon, the E-factor is the ratio of the mass of waste produced to the mass of the desired product. A lower E-factor is indicative of a more environmentally friendly process. Recent studies on Knoevenagel condensations using ammonium bicarbonate have reported exceptionally low E-factors, around 0.3.[2]

  • Reaction Mass Efficiency (RME): RME is the percentage of the mass of the final product relative to the total mass of all reactants used. It provides a direct measure of the mass efficiency of a reaction.

While specific data for ammonium malonate is scarce, the use of other ammonium salts in solvent-free conditions for these reactions generally leads to favorable green chemistry metrics due to high atom economy and the reduction or elimination of solvent waste.[2]

Lifecycle and Environmental Considerations of Ammonium Malonate

A holistic environmental assessment requires an analysis of the entire lifecycle of the catalyst, from its synthesis to its disposal.

Synthesis of Ammonium Malonate

Ammonium malonate is typically synthesized through a straightforward acid-base reaction between malonic acid and ammonium hydroxide.[11] Malonic acid itself can be produced from various methods, including from chloroacetic acid or the fermentation of biomass. The environmental impact of malonic acid production is a key factor in the overall greenness of its ammonium salt.

Toxicity and Disposal

Malonic acid is a naturally occurring substance found in some fruits and vegetables.[12] However, in its concentrated form, it can be an irritant.[13] When heated to decomposition, it can emit acrid smoke and irritating fumes.[13] Information on the specific toxicology of ammonium malonate is limited, but it is expected to have similar properties to its parent compounds. As an organic salt, its biodegradability would be a key factor in its environmental fate. In the context of its use as a catalyst, the relatively low quantities used in reactions and the potential for benign decomposition products (ammonia, carbon dioxide, and water) are advantageous from an environmental perspective.

Signaling Pathways and Experimental Workflows

To visualize the logical flow of assessing the environmental impact of a catalyst, the following diagram illustrates the key steps involved.

Environmental_Impact_Assessment cluster_synthesis Catalyst Synthesis cluster_application Catalytic Application cluster_evaluation Environmental Evaluation S1 Raw Materials (e.g., Malonic Acid, Ammonia) S2 Synthesis of Ammonium Malonate S1->S2 E2 Lifecycle Assessment (Toxicity, Disposal) S1->E2 Upstream Impact A1 Reaction Setup (e.g., Knoevenagel Condensation) S2->A1 Catalyst Input A2 Catalytic Cycle A1->A2 A3 Product Isolation A2->A3 E1 Green Chemistry Metrics (Atom Economy, E-Factor) A3->E1 Performance Data A3->E2 Downstream Impact E3 Comparative Analysis E1->E3 E2->E3

Caption: Workflow for assessing the environmental impact of a catalyst.

Logical Relationships in Catalysis Selection

The decision-making process for selecting a green catalyst involves weighing multiple factors. The following diagram illustrates these interconnected considerations.

Catalyst_Selection_Logic center Optimal Green Catalyst performance High Catalytic Performance performance->center cost Low Cost & Availability cost->center safety Low Toxicity & Hazards safety->center lifecycle Favorable Lifecycle (Synthesis & Disposal) lifecycle->center green_metrics High Green Chemistry Metrics green_metrics->center

Caption: Key factors influencing the selection of a green catalyst.

Conclusion

Ammonium malonate, as part of the broader class of ammonium salt catalysts, shows promise as an environmentally benign catalyst for important carbon-carbon bond-forming reactions like the Knoevenagel condensation and Hantzsch pyridine synthesis. The primary advantages lie in the potential for solvent-free reaction conditions, high atom economy, and the generation of benign byproducts. However, a comprehensive environmental assessment is currently hampered by the lack of specific, comparative experimental data for ammonium malonate itself.

Future research should focus on direct comparisons of ammonium malonate with other catalysts under standardized conditions, quantifying green chemistry metrics, and providing a more detailed analysis of its lifecycle, including the environmental impact of malonic acid production. Such data will be invaluable for researchers and professionals in making informed decisions about catalyst selection in the pursuit of greener and more sustainable chemical synthesis.

References

A Comparative Guide to Ammonium Salt Catalysis in Condensation Reactions: Spotlight on Ammonium Malonate

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the choice of catalyst is pivotal for optimizing reaction kinetics and product yields. This guide provides a comparative analysis of ammonium malonate as a catalyst, particularly in the context of Knoevenagel and Hantzsch condensation reactions. Due to a scarcity of specific kinetic data for ammonium malonate in publicly available literature, this guide leverages data from analogous ammonium salt catalysts to provide a comprehensive overview and predictive insights.

Introduction to Ammonium Salt Catalysis

Ammonium salts are frequently employed as catalysts in organic synthesis, particularly in condensation reactions that form new carbon-carbon bonds. They are valued for their low cost, stability, and relatively mild reaction conditions. In reactions like the Knoevenagel condensation and the Hantzsch pyridine synthesis, the ammonium salt acts as a source of ammonia or a general acid/base catalyst, facilitating key steps in the reaction mechanism.

The catalytic activity of an ammonium salt is influenced by both the cation and the anion. The ammonium ion can act as a Brønsted acid, while the conjugate base of the acid from which the salt is derived can act as a Brønsted base. This bifunctional nature can be crucial for activating both the electrophilic and nucleophilic partners in the reaction.

Knoevenagel Condensation: A Comparative Perspective

Catalytic Performance Comparison

The following table summarizes the performance of various ammonium salts in the Knoevenagel condensation, providing a basis for estimating the potential efficacy of ammonium malonate.

CatalystReaction ConditionsYield (%)Reaction TimeReference
Ammonium Acetate Solvent-free, microwave irradiationHighShort[2]
Ammonium Chloride Ethanol, moderate temperatureGood to ExcellentNot specified[3]
Ammonium Carbonate Not specifiedEffectiveNot specified[4]
Piperidinium Carbamate Solvent-free, room temperatureup to 98%Short[5]

This table is a qualitative summary as direct quantitative kinetic comparisons are not available in the cited literature.

Based on the available data for other ammonium carboxylates, it is reasonable to hypothesize that ammonium malonate would also serve as an effective catalyst for the Knoevenagel condensation. The malonate anion is a weaker base than the acetate anion, which might influence the rate of the initial deprotonation of the active methylene compound.

Reaction Mechanism

The catalytic cycle of the Knoevenagel condensation using an ammonium salt is believed to proceed through the formation of an iminium intermediate or by a base-catalyzed pathway.

Knoevenagel_Mechanism cluster_activation Catalyst Activation cluster_reaction Reaction Pathway AmmoniumSalt Ammonium Malonate (NH₄)₂C₃H₂O₄ AmmoniumSalt->Ammonia Dissociation AmmoniumSalt->MalonicAcid Dissociation Iminium Iminium Ion (R-CH=NH₂⁺) Ammonia->Iminium Aldehyde Aldehyde (R-CHO) Aldehyde->Iminium + NH₃, - H₂O ActiveMethylene Active Methylene (Z-CH₂-Z') Enolate Enolate (⁻CH(Z)(Z')) ActiveMethylene->Enolate + Base - H⁺ Intermediate Adduct Iminium->Intermediate + Enolate Enolate->Intermediate Product α,β-Unsaturated Product Intermediate->Product - H₂O, - Catalyst Hantzsch_Mechanism cluster_intermediates Intermediate Formation cluster_cyclization Cyclization and Dehydration Ketoester1 β-Ketoester Enamine Enamine Intermediate Ketoester1->Enamine Ammonia Ammonia (from Ammonium Malonate) Ammonia->Enamine MichaelAdduct Michael Adduct Enamine->MichaelAdduct Aldehyde Aldehyde UnsaturatedCarbonyl α,β-Unsaturated Carbonyl (Knoevenagel Product) Aldehyde->UnsaturatedCarbonyl Ketoester2 β-Ketoester Ketoester2->UnsaturatedCarbonyl UnsaturatedCarbonyl->MichaelAdduct CyclizedIntermediate Cyclized Intermediate MichaelAdduct->CyclizedIntermediate Cyclization Dihydropyridine Dihydropyridine Product CyclizedIntermediate->Dihydropyridine - H₂O Experimental_Workflow Reactants Prepare Reactant Mixture (Aldehyde, Solvent, Internal Standard) Reaction Initiate Reaction at Constant T Reactants->Reaction Catalyst Prepare Catalyst Solution (Ammonium Malonate in Solvent) Catalyst->Reaction Sampling Withdraw Aliquots at Timed Intervals Reaction->Sampling Quenching Quench Reaction Sampling->Quenching Analysis Analyze by GC/HPLC Quenching->Analysis Data Determine Concentrations Analysis->Data Kinetics Calculate Rate Constant and Activation Energy Data->Kinetics

References

A Mechanistic Deep Dive: Ammonium Malonate-Mediated Reactions for a Greener Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the quest for efficient, selective, and environmentally benign synthetic methodologies is paramount. The Knoevenagel condensation, a cornerstone of carbon-carbon bond formation, has traditionally relied on catalysts like piperidine and pyridine, which raise environmental and safety concerns. This guide provides a comprehensive comparison of ammonium malonate-mediated reactions, highlighting their performance against traditional alternatives and offering detailed mechanistic insights and experimental protocols.

Ammonium salts, particularly in combination with malonic acid, have emerged as a promising green alternative for the Knoevenagel condensation. These reactions often proceed under solvent-free conditions, offering high yields and simplified purification. This guide will delve into the quantitative performance of these systems, their proposed reaction mechanisms, and provide the necessary data for you to evaluate their suitability for your synthetic needs.

Performance Comparison: Ammonium Malonate vs. Alternatives

The efficacy of ammonium malonate-mediated Knoevenagel condensations is best understood through a direct comparison with established catalytic systems. The following tables summarize key performance indicators for the condensation of various benzaldehydes with malonic acid or its derivatives, catalyzed by ammonium bicarbonate (as a proxy for ammonium malonate's active species) and piperidine.

Table 1: Condensation of Syringaldehyde with Malonic Acid [1][2]

CatalystSolventTemperature (°C)Time (h)Conversion (%)Yield (%)
Ammonium BicarbonateSolvent-free902>9592
PiperidineEthyl Acetate772~80~75
PiperidineSolvent-free902>9590
NoneSolvent-free902<10<5

Table 2: Condensation of Various Benzaldehydes with Malonic Acid using Ammonium Bicarbonate [2]

Benzaldehyde DerivativeTemperature (°C)Time (h)Isolated Yield (%)
4-Hydroxybenzaldehyde120285
4-Methoxybenzaldehyde105291
Benzaldehyde90288
4-Nitrobenzaldehyde140275

These data clearly demonstrate that ammonium bicarbonate is a highly effective catalyst for the Knoevenagel condensation, often providing superior or comparable yields to the traditionally used piperidine, especially under environmentally friendly solvent-free conditions.[1][2]

Mechanistic Insights: The Role of Ammonia and Iminium Intermediates

The prevailing mechanism for the ammonium salt-catalyzed Knoevenagel condensation involves the in-situ generation of ammonia.[3][4] This ammonia then reacts with the aldehyde to form a highly electrophilic iminium ion. The malonate enolate, formed by deprotonation of malonic acid by a base (ammonia or another malonate molecule), then attacks the iminium ion. Subsequent dehydration leads to the final α,β-unsaturated product.

A proposed catalytic cycle is depicted below:

Knoevenagel_Mechanism cluster_activation Catalyst Activation & Imine Formation cluster_condensation Condensation cluster_product_formation Product Formation Ammonium_Malonate Ammonium Malonate Ammonia NH₃ Ammonium_Malonate->Ammonia Dissociation Malonic_Acid Malonic Acid Ammonium_Malonate->Malonic_Acid Malonate_Enolate Malonate Enolate Malonic_Acid->Malonate_Enolate + NH₃, - NH₄⁺ Aldehyde R-CHO Iminium_Ion [R-CH=NH₂]⁺ Aldehyde->Iminium_Ion + NH₃, - H₂O Intermediate Adduct Iminium_Ion->Intermediate Malonate_Enolate->Intermediate + Iminium Ion Product α,β-Unsaturated Product Intermediate->Product - H₂O, - NH₃ Product->Ammonia Catalyst Regeneration

Caption: Proposed mechanism for the ammonium malonate-mediated Knoevenagel condensation.

Experimental Protocols

Herein, we provide a detailed protocol for a representative green Knoevenagel condensation, adapted from van Schijndel et al. (2017).[1][2]

Solvent-Free Knoevenagel Condensation of Syringaldehyde with Malonic Acid using Ammonium Bicarbonate

  • Materials:

    • Syringaldehyde (1.0 eq)

    • Malonic Acid (1.2 eq)

    • Ammonium Bicarbonate (0.4 eq)

    • Ethyl Acetate (minimal amount for initial mixing)

  • Procedure:

    • In a round-bottom flask, combine syringaldehyde, malonic acid, and ammonium bicarbonate.

    • Add a minimal amount of ethyl acetate to form a slurry and ensure homogeneous mixing.

    • Remove the ethyl acetate in vacuo at 40°C to obtain a solvent-free mixture.

    • Heat the solid mixture at 90°C for 2 hours.

    • After cooling, the product can be purified by recrystallization or column chromatography.

The following diagram illustrates the general experimental workflow:

Experimental_Workflow cluster_preparation Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification Start Start Mix Mix Reactants: Aldehyde, Malonic Acid, Ammonium Bicarbonate Start->Mix Slurry Add minimal Ethyl Acetate to form a slurry Mix->Slurry Evaporate Remove Ethyl Acetate in vacuo Slurry->Evaporate Heat Heat the solid mixture (e.g., 90°C for 2h) Evaporate->Heat Cool Cool the reaction mixture Heat->Cool Purify Purify the product (Recrystallization or Chromatography) Cool->Purify End End Purify->End

Caption: General experimental workflow for a solvent-free Knoevenagel condensation.

Conclusion

The use of ammonium malonate, or more broadly, ammonium salts in conjunction with malonic acid, presents a compelling and sustainable alternative to traditional methods for the Knoevenagel condensation. The high yields, mild and often solvent-free reaction conditions, and the use of an inexpensive and environmentally benign catalyst make this methodology highly attractive for both academic research and industrial applications. The mechanistic understanding of these reactions, proceeding through an in-situ generated ammonia and a highly reactive iminium intermediate, provides a solid foundation for further optimization and application in the synthesis of a wide array of valuable α,β-unsaturated compounds.

References

Safety Operating Guide

Proper Disposal of Malonic Acid, Ammonium Salt: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides essential safety and logistical information for the proper disposal of malonic acid, ammonium salt (also known as ammonium malonate). The following procedures are designed for researchers, scientists, and drug development professionals to ensure safe handling and regulatory compliance. The primary directive is to treat this substance as hazardous waste and utilize a licensed professional disposal service.[1][2][3]

Immediate Safety and Handling Precautions

Before beginning any disposal process, ensure you are wearing appropriate Personal Protective Equipment (PPE).

  • Eye Protection : Chemical splash goggles or safety glasses are required.[1][4]

  • Hand Protection : Wear protective gloves. Dispose of contaminated gloves after use in accordance with good laboratory practices.[1][3]

  • Body Protection : A lab coat or complete protective suit is necessary to prevent skin contact.[3]

  • Ventilation : Handle the material in a well-ventilated area or under a chemical fume hood to avoid dust formation and inhalation.[3][5]

In case of a spill, avoid generating dust.[1] Sweep up the material, place it into a suitable, sealed container for disposal, and clean the affected area.[1][5][6] Do not let the product enter drains.[3][5][7]

Disposal Data and Regulatory Considerations

Disposal of chemical waste is governed by local, state, and federal regulations.[1][8] Chemical waste generators must determine if a substance is classified as hazardous waste to ensure complete and accurate classification.[1][4] The information below summarizes general guidelines, but you must consult your institution's Environmental Health and Safety (EHS) office and local regulations for specific requirements.

ParameterGuidelineSource
Recommended Disposal Method Contact a licensed professional waste disposal service.[1][3]Fisher Scientific, CDH Fine Chemical
Waste Classification Must be disposed of as hazardous waste.[8]Carl ROTH
Sewer/Drain Disposal Generally prohibited.[3][7][8] May be permissible for very dilute solutions (<1%) with prior approval from the relevant safety office and if allowed by local regulations.[9]Multiple
Container Requirements Use original or suitable, tightly sealed, and properly labeled containers for disposal.[1][7]Multiple
Waste Segregation Do not mix with other waste streams. Handle uncleaned containers as you would the product itself.Sigma-Aldrich
Experimental Protocols for Disposal

On-site treatment or neutralization of chemical waste is not recommended for laboratory personnel. The standard and safest protocol is to collect this compound waste in designated containers and transfer it to a licensed professional disposal service.[1][3] This ensures the waste is managed in compliance with all environmental regulations. Dissolving the material in a combustible solvent for incineration by a licensed facility is a potential disposal route handled by such services.[3]

Disposal Workflow Diagram

The following diagram outlines the decision-making process and procedural steps for the proper disposal of this compound.

G cluster_prep Step 1: Preparation & Identification cluster_eval Step 2: Regulatory & Safety Evaluation cluster_proc Step 3: Waste Collection & Storage A Identify Waste: This compound B Wear Full PPE: Gloves, Goggles, Lab Coat A->B C Consult Local Regulations & Institutional EHS Policy B->C D Is Drain Disposal Explicitly Permitted for Dilute Solutions? C->D E Collect Waste in a Designated, Labeled, Sealed Container D->E No (Default Path) I Follow Approved Dilution & Disposal Protocol (Requires EHS Approval) D->I Yes F Store Container in a Cool, Dry, Ventilated Area Away from Incompatibles E->F H Prohibited Action: Do Not Dispose Down Drain G Arrange for Pickup by a Licensed Waste Disposal Service F->G

Caption: Workflow for the safe disposal of this compound.

Step-by-Step Disposal Procedure

  • Characterize the Waste : Identify the waste material as this compound. Treat all unused, surplus, or contaminated material as waste that requires proper disposal.[9]

  • Consult Regulations : Before handling, review your institution's specific chemical hygiene plan and disposal guidelines. Always defer to local, state, and national hazardous waste regulations.[1][2]

  • Wear Appropriate PPE : At a minimum, wear chemical-resistant gloves, safety goggles, and a lab coat.[1][3]

  • Prepare Waste Container :

    • Select a container that is compatible with the chemical. The original container is often a good choice.

    • The container must be in good condition, with a tightly sealing lid.[1][7]

    • Affix a hazardous waste label to the container before adding any waste.

  • Collect the Waste :

    • Carefully transfer the solid waste into the prepared container, minimizing dust formation.[1][7]

    • Do not mix this compound with other chemical wastes unless specifically permitted by your institution's EHS office.

    • Once collection is complete, securely seal the container.[1][7]

  • Store the Waste Container :

    • Store the sealed container in a designated, cool, dry, and well-ventilated secondary containment area.[3][7]

    • Ensure the storage area is away from incompatible materials.[1]

  • Arrange for Final Disposal :

    • Contact your institution's Environmental Health and Safety (EHS) department or a licensed professional waste disposal service to arrange for pickup and final disposal.[1][3]

    • Follow their specific instructions for waste handover.

References

Essential Safety and Logistical Information for Handling Malonic Acid, Ammonium Salt

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides crucial safety protocols and logistical guidance for the handling and disposal of malonic acid, ammonium salt. The following procedures are designed to minimize risk and ensure a safe laboratory environment. These recommendations are synthesized from safety data for malonic acid and ammonia, as a specific Safety Data Sheet (SDS) for this compound was not available.

Personal Protective Equipment (PPE)

Appropriate personal protective equipment is mandatory to ensure safety when handling this compound. The following table summarizes the required PPE.

PPE CategoryItem and Specifications
Eye and Face Protection Chemical safety goggles or a full-face shield should be worn to protect against dust particles and potential splashes.[1][2]
Skin Protection - Gloves: Chemical-resistant gloves, such as neoprene or nitrile rubber, are required.[2][3] Always inspect gloves for integrity before use. - Lab Coat: A long-sleeved lab coat or chemical-resistant apron must be worn to protect the skin. - Footwear: Closed-toe shoes are mandatory.[4]
Respiratory Protection In case of inadequate ventilation or the generation of dust, a NIOSH-approved respirator with an appropriate cartridge for dusts and ammonia vapor should be used.[2][5]

Operational Plan

A systematic approach to handling this compound is critical to maintaining a safe laboratory environment.

Engineering Controls
  • Ventilation: All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[6][7]

  • Eye Wash and Safety Shower: An emergency eye wash station and safety shower must be readily accessible in the immediate vicinity of where the chemical is handled.[8]

Personal Hygiene
  • Wash hands thoroughly with soap and water after handling the chemical and before leaving the laboratory.[6][7]

  • Do not eat, drink, or smoke in areas where chemicals are handled or stored.[8]

  • Remove any contaminated clothing immediately and wash it before reuse.[1]

Disposal Plan

Proper disposal of this compound is essential to prevent environmental contamination and ensure regulatory compliance.

  • Waste Characterization: this compound waste should be considered hazardous.

  • Containerization: Collect waste in a clearly labeled, sealed container that is compatible with the chemical.

  • Disposal Route: Dispose of the chemical waste through a licensed hazardous waste disposal company. Do not dispose of it down the drain or in the regular trash.[9][10]

  • Spill Cleanup: In the event of a spill, wear appropriate PPE, contain the spill, and collect the material using an absorbent, inert material. Place the collected waste in a sealed container for proper disposal.[1]

Safe Handling and Disposal Workflow

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_hygiene Personal Hygiene prep_ppe Don Appropriate PPE prep_setup Work in Fume Hood prep_ppe->prep_setup handling_weigh Weigh/Transfer Chemical prep_setup->handling_weigh handling_exp Perform Experiment handling_weigh->handling_exp cleanup_decon Decontaminate Work Area handling_exp->cleanup_decon cleanup_waste Collect Waste in Labeled Container cleanup_decon->cleanup_waste cleanup_dispose Dispose via Hazardous Waste Vendor cleanup_waste->cleanup_dispose hygiene_remove Remove PPE cleanup_dispose->hygiene_remove hygiene_wash Wash Hands Thoroughly hygiene_remove->hygiene_wash

Caption: Workflow for Safe Handling and Disposal.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.